Mutant IDH1-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H30N4O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2,6-bis(imidazol-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C22H30N4O/c1-21(2,3)14-22(4,5)19-10-17(12-25-8-6-23-15-25)20(27)18(11-19)13-26-9-7-24-16-26/h6-11,15-16,27H,12-14H2,1-5H3 |
Clave InChI |
PCIJWPBOCDNTJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)CN2C=CN=C2)O)CN3C=CN=C3 |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Mutant IDH1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in our understanding of cancer metabolism and have emerged as a promising therapeutic target. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Mutant IDH1-IN-3 is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Mutant IDH1 and its Role in Cancer
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH in the process.[1] Somatic point mutations in the IDH1 gene, most commonly at arginine 132 (R132), are frequently observed in several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2]
These mutations result in a loss of the enzyme's normal function and a gain of a new, neomorphic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[1] The accumulation of the oncometabolite 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This leads to widespread epigenetic alterations, including DNA hypermethylation and altered histone marks, which ultimately block cellular differentiation and promote tumorigenesis.[4]
This compound: A Selective Allosteric Inhibitor
This compound is a small molecule inhibitor designed to selectively target the mutated form of the IDH1 enzyme. It acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[5] This binding induces a conformational change in the enzyme, rendering it catalytically inactive and thereby blocking the production of 2-HG.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various preclinical assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Target | Reference |
| IC50 | 13 nM | Mutant IDH1 R132H | [5] |
Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the mutant IDH1 R132H enzyme by 50%.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound is centered on its ability to inhibit the production of 2-HG, thereby reversing the downstream oncogenic effects.
The Mutant IDH1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by mutant IDH1 and the point of intervention for this compound.
References
- 1. Gene of the month: IDH1 | Journal of Clinical Pathology [jcp.bmj.com]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. Treatment with a Small Molecule Mutant IDH1 Inhibitor Suppresses Tumorigenic Activity and Decreases Production of the Oncometabolite 2-Hydroxyglutarate in Human Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Mutant IDH1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a pivotal discovery in cancer metabolism and oncology. These mutations, most commonly occurring at arginine 132 (R132), confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][4][5] This understanding has established mutant IDH1 as a compelling therapeutic target, leading to the development of specific inhibitors. This technical guide details the discovery and preclinical development of an early, potent, and selective mutant IDH1 inhibitor, AGI-5198 (also known as IDH-C35), which served as a foundational tool for exploring the therapeutic potential of targeting this pathway.
The Discovery of AGI-5198
AGI-5198 was identified through a high-throughput screening campaign designed to find compounds that selectively inhibit the mutant IDH1 R132H homodimer.[6] This phenyl-glycine series compound emerged as a potent and selective inhibitor of the mutant enzyme.
Chemical Structure
The chemical structure of AGI-5198 is provided below:
Chemical Formula: C₂₇H₃₁FN₄O₂ Molecular Weight: 462.56 g/mol
Quantitative Data Summary
The following tables summarize the key quantitative data for AGI-5198, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | IC₅₀ (µM) | Selectivity vs. IDH1 R132H |
| IDH1 R132H | 0.07 | - |
| IDH1 R132C | 0.16 | 2.3-fold less potent |
| Wild-Type IDH1 | > 100 | > 1400-fold |
| Wild-Type IDH2 | > 100 | > 1400-fold |
| Mutant IDH2 (R140Q) | > 100 | > 1400-fold |
| Mutant IDH2 (R172K) | > 100 | > 1400-fold |
Data compiled from multiple sources.[6][7][8]
Table 2: Cellular Activity
| Cell Line | IDH1 Status | Assay | IC₅₀ / Effect |
| U87MG (engineered) | R132H | 2-HG Production | 0.07 µM |
| HT1080 (engineered) | R132C | 2-HG Production | 0.48 µM |
| TS603 Glioma | Endogenous R132H | 2-HG Production | Dose-dependent inhibition |
| TS603 Glioma | Endogenous R132H | Colony Formation | 40-60% inhibition |
| IDH1-mutant Glioma Cultures | Endogenous | 2-HG Production | >99% reduction at 2.5 µM |
Data compiled from multiple sources.[4][7][9]
Table 3: In Vivo Efficacy in Glioma Xenograft Model
| Animal Model | Treatment | Dosage | Outcome |
| R132H-IDH1 Glioma Xenograft | AGI-5198 | 150 mg/kg/day | Partial reduction in tumor 2-HG |
| R132H-IDH1 Glioma Xenograft | AGI-5198 | 450 mg/kg/day | Near-complete reduction in tumor 2-HG; 50-60% tumor growth inhibition |
| Wild-Type IDH1 Glioma Xenograft | AGI-5198 | 450 mg/kg/day | No effect on tumor growth |
Data compiled from multiple sources.[6][7]
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The gain-of-function mutation in IDH1 initiates a cascade of events, primarily driven by the oncometabolite 2-HG. This leads to epigenetic alterations and impacts multiple signaling pathways involved in cell proliferation and differentiation.
Caption: Mutant IDH1 signaling cascade leading to oncogenesis.
Experimental Workflow for Inhibitor Discovery and Validation
The process of discovering and validating a mutant IDH1 inhibitor like AGI-5198 follows a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Function and Mechanism of Mutant IDH1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutant isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme implicated in the pathogenesis of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a central role in tumorigenesis through epigenetic dysregulation. Mutant IDH1-IN-3 is a potent and selective small molecule inhibitor designed to target this aberrant enzymatic activity, offering a promising therapeutic strategy for IDH1-mutated cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and relevant experimental data for this compound.
Core Function and Mechanism of Action
This compound functions as a selective, allosteric inhibitor of the mutant IDH1 enzyme, specifically targeting the R132H mutation.[1][2][3][4][5][6] Its primary role is to suppress the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) in cells harboring IDH1 mutations.[1][2][3][4][5][6]
The mechanism of inhibition is allosteric, meaning this compound does not bind to the active site of the enzyme but rather to a distinct pocket located at the dimer interface of the IDH1 protein. This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby blocking the conversion of α-ketoglutarate (α-KG) to D-2-HG.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 13 nM | Mutant IDH1 (R132H) | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5][6] |
Note: Specific IC50 values for wild-type IDH1 and other IDH2 mutants for this compound are not publicly available, though it is described as a selective inhibitor.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound. In cancer cells with an IDH1 mutation, the enzyme converts α-ketoglutarate to D-2-HG. High levels of D-2-HG inhibit α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound binds to an allosteric site on the mutant IDH1 dimer, inhibiting its neomorphic activity and reducing D-2-HG levels. This restores the function of α-KG-dependent dioxygenases, promoting normal cellular differentiation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and potential application of this compound.
Biochemical Enzyme Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the mutant IDH1 enzyme.
Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of the cofactor NADPH, which results in a decrease in fluorescence or absorbance.
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
This compound (in DMSO)
-
384-well microplate
-
Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm) or absorbance (340 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant mutant IDH1 enzyme, and the diluted inhibitor.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Immediately begin kinetic reading of the decrease in fluorescence or absorbance over time (e.g., every 30 seconds for 30 minutes) using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular 2-HG Reduction Assay
This assay measures the ability of this compound to reduce the levels of the oncometabolite D-2-HG in cancer cells harboring an IDH1 mutation.
Principle: The concentration of D-2-HG in cell lysates or culture medium is quantified using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
IDH1-mutant cancer cell line (e.g., U87-MG R132H, HT1080)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Cell lysis buffer
-
LC-MS system
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Harvest the cells and the cell culture medium separately.
-
Lyse the cells and extract the metabolites.
-
Analyze the D-2-HG levels in the cell lysates and/or medium using a validated LC-MS method.
-
Normalize the D-2-HG levels to the total protein concentration or cell number.
-
Plot the normalized D-2-HG levels against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration at which 50% of the maximum effect is observed).
Conclusion
This compound is a valuable research tool for studying the biological consequences of inhibiting the neomorphic activity of mutant IDH1. As a selective allosteric inhibitor, it effectively reduces the production of the oncometabolite D-2-HG in a potent manner. The provided data and experimental protocols serve as a foundational guide for researchers and drug development professionals investigating novel therapeutic strategies for IDH1-mutated cancers. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
Allosteric Inhibition of Mutant IDH1 by Mutant IDH1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by the selective inhibitor, Mutant IDH1-IN-3. This document details the quantitative biochemical and cellular activity of the inhibitor, comprehensive experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Introduction to Mutant IDH1 and Allosteric Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). Somatic mutations in the IDH1 gene, most commonly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and promoting tumorigenesis.[2]
This compound, a bis-imidazole phenol compound, is a selective allosteric inhibitor of mutant IDH1.[2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's neomorphic activity. Specifically, this compound targets the dimer interface of the mutant IDH1 enzyme, disrupting a crucial metal-binding network involving Mg2+, which is essential for its catalytic function.[2] This allosteric approach provides a promising therapeutic strategy to selectively target cancer cells harboring IDH1 mutations.
Quantitative Data
The following tables summarize the key quantitative data for this compound (also referred to as compound 1 in the cited literature).
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| IDH1 R132H | Biochemical (Enzymatic) | 13 | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | Activity | Fold Selectivity (vs. IDH1 R132H) | Reference |
| Wild-type IDH1 | No significant inhibition | >1000 | [2] |
Table 3: Cellular Activity of this compound
| Cell Line | IDH1 Mutation | Assay | EC50 (nM) | Effect | Reference |
| U87MG-IDH1 R132H | R132H | 2-HG Production | Not specified | Inhibition of D-2-hydroxyglutaric acid production | [2] |
Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the allosteric inhibition mechanism and a typical experimental workflow for evaluating mutant IDH1 inhibitors.
Signaling Pathway of Allosteric Inhibition
Caption: Allosteric inhibition of mutant IDH1 by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical workflow for the discovery and preclinical evaluation of mutant IDH1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Recombinant Protein Expression and Purification
Mutant human IDH1 (R132H) with an N-terminal Strep-tag followed by a TEV cleavage sequence is synthesized with codon optimization for E. coli expression. The gene is subcloned into a pET28a vector for expression in E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). The protein is purified from the cell lysate using affinity chromatography.
Biochemical Enzyme Inhibition Assay (LC-MS/MS Method)
This assay quantifies the production of 2-HG from α-KG by the mutant IDH1 enzyme.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, pH 7.4.
-
Procedure:
-
Assays are performed in a 384-well microplate with a final volume of 30 µL.
-
For IC₅₀ determination, substrate concentrations are kept at 1-2 times their Kₘ values.
-
The inhibitor (this compound) is pre-incubated with the mutant IDH1 enzyme and NADPH for 30 minutes.
-
The reaction is initiated by the addition of the substrate α-KG.
-
The reaction is stopped, and the amount of 2-HG produced is quantified using LC-MS/MS.[3]
-
-
Instrumentation: A triple quadrupole mass spectrometer (e.g., TSQ Vantage) operated in electrospray negative ion mode, coupled with an HPLC system.[3]
Cell-Based 2-HG Production Assay
This assay measures the ability of the inhibitor to reduce the production of 2-HG in cells engineered to express mutant IDH1.
-
Cell Line: U87MG glioblastoma cells stably expressing mutant IDH1 R132H.
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are treated with varying concentrations of this compound.
-
After a specified incubation period (e.g., 24-48 hours), the cell culture medium and/or cell lysates are collected.
-
The concentration of 2-HG is determined by LC-MS/MS analysis.
-
Kinase and Other Off-Target Profiling
To assess the selectivity of this compound, its activity is tested against a panel of other enzymes, typically kinases. This is usually performed using commercially available screening services that employ various assay formats (e.g., radiometric, fluorescence-based).
Conclusion
This compound is a potent and selective allosteric inhibitor of mutant IDH1. Its mechanism of action, involving the disruption of a metal-binding network at the dimer interface, offers a clear rationale for its selectivity over the wild-type enzyme. The data presented in this guide highlight its potential as a therapeutic agent for cancers harboring IDH1 mutations. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
The Impact of Mutant IDH1-IN-3 on 2-Hydroxyglutarate Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG drives oncogenesis by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, which results in widespread epigenetic and metabolic reprogramming. Consequently, the development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of a potent and selective allosteric inhibitor, Mutant IDH1-IN-3, and its impact on cellular 2-HG levels. We will detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols for the measurement of 2-HG.
Introduction to Mutant IDH1 and 2-Hydroxyglutarate
Under normal physiological conditions, the wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-KG. However, recurrent heterozygous mutations, most commonly at the arginine 132 (R132) residue in the enzyme's active site, result in a loss of this canonical function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1] This oncometabolite accumulates to high levels in tumor cells.[2]
The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone and DNA demethylases.[3] This inhibition leads to a hypermethylation phenotype, altered gene expression, and a block in cellular differentiation, ultimately contributing to tumorigenesis.[3][4]
This compound: A Selective Allosteric Inhibitor
This compound is a potent and selective, allosteric inhibitor of the mutant IDH1 enzyme.[5] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that renders it inactive.[6][7] This mechanism can offer high selectivity for the mutant enzyme over the wild-type form.[5][6]
Mechanism of Action
This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[5][6][7] This binding event stabilizes an inactive conformation of the enzyme, preventing the catalytic reduction of α-KG to 2-HG.[7] The selectivity of this compound for the mutant form of IDH1 is attributed to conformational changes induced by the mutation itself, which may make the allosteric pocket more accessible.[6]
Quantitative Impact of Mutant IDH1 Inhibition on 2-HG Levels
The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to reduce the intracellular and extracellular levels of 2-HG.
In Vitro Enzymatic Inhibition
This compound demonstrates potent inhibition of the IDH1 R132H mutant enzyme in biochemical assays.
| Compound | Target | IC50 (nM) |
| This compound | IDH1 R132H | 13 |
Table 1: In vitro inhibitory activity of this compound against the IDH1 R132H mutant enzyme.[5]
Cellular 2-Hydroxyglutarate Reduction
While specific percentage reduction data for this compound in cellular assays is not publicly available, data from other well-characterized mutant IDH1 inhibitors, such as AGI-5198, provide a strong indication of the expected efficacy. Treatment of various mutant IDH1 cancer cell lines with AGI-5198 has been shown to decrease 2-HG levels by over 90%.[2][8] It is anticipated that this compound would achieve a similar dose-dependent reduction in cellular 2-HG levels.
| Cell Line | IDH1 Mutation | Treatment | 2-HG Reduction |
| JJ012 (Chondrosarcoma) | R132G | AGI-5198 | >90% |
| L835 (Chondrosarcoma) | R132C | AGI-5198 | >90% |
| HT1080 (Fibrosarcoma) | R132C | AGI-5198 | >90% |
Table 2: Effect of the mutant IDH1 inhibitor AGI-5198 on 2-hydroxyglutarate levels in different cancer cell lines after 72 hours of treatment.[2][8]
Experimental Protocols
Accurate measurement of 2-HG levels is critical for evaluating the efficacy of mutant IDH1 inhibitors. The gold-standard method is Liquid Chromatography-Mass Spectrometry (LC-MS).
Measurement of Intracellular 2-Hydroxyglutarate by LC-MS
This protocol outlines the general steps for the extraction and quantification of intracellular 2-HG from cultured cells.
Materials:
-
Cultured cells expressing mutant IDH1
-
This compound or other inhibitors
-
80% Methanol (ice-cold)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (e.g., 13C5-2-HG)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
SpeedVac or nitrogen evaporator
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 80% methanol containing the internal standard to the culture dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a SpeedVac or under a stream of nitrogen.
-
Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or mobile phase for analysis.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples onto an appropriate chromatography column (e.g., a HILIC or chiral column for enantiomeric separation).[9][10][11]
-
Separate the metabolites using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 2-HG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Normalize the results to the cell number or protein concentration of the original sample.
-
Determine the concentration of 2-HG based on a standard curve.
-
Signaling Pathways and Visualizations
The oncogenic effects of mutant IDH1 are mediated through the accumulation of 2-HG and its impact on downstream signaling pathways.
Core Signaling Pathway of Mutant IDH1
Mutations in IDH1 lead to the production of 2-HG, which competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and JmjC domain-containing histone demethylases. This results in DNA and histone hypermethylation, leading to altered gene expression and a block in cellular differentiation, which contributes to tumorigenesis.
References
- 1. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.lib.asu.edu [search.lib.asu.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
An In-Depth Technical Guide to Mutant IDH1-IN-3 for the Study of Oncometabolite Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mutant IDH1-IN-3, a selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It is designed to equip researchers with the necessary information to effectively utilize this compound in studies of oncometabolite production and its downstream cellular effects.
Introduction to Mutant IDH1 and Oncometabolite Production
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[2] This mutated enzyme gains the neomorphic ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG has profound effects on cellular processes, including epigenetic regulation and signal transduction, thereby contributing to tumorigenesis.
This compound: A Selective Inhibitor
This compound, also referred to as Compound 1 in the scientific literature, is a potent and selective allosteric inhibitor of the R132H mutant of IDH1.[1] Its selectivity for the mutant over the wild-type enzyme makes it a valuable tool for dissecting the specific roles of oncometabolite production in cancer biology.
Mechanism of Action
This compound binds to an allosteric pocket at the dimer interface of the mutant IDH1 enzyme.[1] This binding is competitive with respect to the essential divalent cation Mg2+.[1] By disrupting the metal-binding network, the inhibitor locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to D-2-HG.[1][3]
Data Presentation: Quantitative Analysis of Mutant IDH1 Inhibitors
The following table summarizes the key quantitative data for this compound and other relevant allosteric inhibitors of mutant IDH1.
| Inhibitor | Target | IC50 (nM) | Cell-based 2-HG Inhibition EC50 (nM) | Mechanism of Action | Reference |
| This compound (Compound 1) | IDH1 R132H | 13 | Not explicitly reported, but inhibits D-2-HG production in cells | Allosteric, competitive with Mg2+ | [1] |
| GSK321 | IDH1 R132H | 4.6 | 85 (in HT1080 cells) | Allosteric, binds to an open, cofactor-bound form | [3] |
| IDH1 R132C | 3.8 | [3] | |||
| IDH1 R132G | 2.9 | [3] | |||
| IDH889 | IDH1 R132H | 220 (for IDH125, the parent compound) | Inhibits 2-HG production in a xenograft model | Allosteric, binds to an induced-fit pocket | [4] |
| IDH1 R132C | 150 (for IDH125, the parent compound) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound.
In Vitro IDH1 Enzymatic Assay
This protocol is for determining the inhibitory activity of compounds against mutant IDH1 by measuring the consumption of NADPH.
Materials:
-
Recombinant mutant IDH1 (e.g., R132H)
-
This compound or other test compounds
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% BSA)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted inhibitor or vehicle control (DMSO) to each well.
-
Add 25 µL of a solution containing recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing α-KG and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS
This protocol describes the quantification of intracellular D-2-HG levels in cells treated with this compound.
Materials:
-
IDH1-mutant cancer cell line (e.g., U87-MG with R132H mutation)
-
Cell culture medium and reagents
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., 13C5-2-HG)
-
LC-MS system
Procedure:
-
Seed IDH1-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol containing the internal standard to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Analyze the samples by LC-MS. Separate the metabolites on a suitable column (e.g., a HILIC column) and detect the mass-to-charge ratio of D-2-HG and the internal standard using a mass spectrometer.
-
Quantify the D-2-HG levels by comparing the peak area of D-2-HG to that of the internal standard and normalizing to cell number or protein concentration.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to mutant IDH1 and the use of its inhibitors.
Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.
Caption: Experimental workflow for the in vitro IDH1 enzymatic assay.
Caption: Experimental workflow for cellular 2-HG measurement by LC-MS.
Conclusion
This compound is a powerful and selective tool for investigating the role of the oncometabolite D-2-HG in cancer biology. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in research and drug development. By understanding its mechanism of action and employing the detailed experimental procedures, scientists can further unravel the complexities of oncometabolite-driven tumorigenesis and explore novel therapeutic strategies.
References
- 1. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Mutant IDH1 Inhibition: A Technical Guide
An In-depth Examination of the Therapeutic Targeting of Mutant Isocitrate Dehydrogenase 1
For researchers, scientists, and drug development professionals, the emergence of targeted therapies against metabolic enzymes in cancer has opened new frontiers. Among these, inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have shown significant promise, particularly in malignancies such as acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. This guide provides a comprehensive overview of the preclinical and clinical efficacy of targeting mutant IDH1, with a focus on the core mechanisms, experimental validation, and the therapeutic landscape. While information on a specific agent designated "Mutant IDH1-IN-3" is not publicly available in current scientific literature, this whitepaper will delve into the foundational principles and data from well-characterized mutant IDH1 inhibitors to serve as a robust proxy for understanding the efficacy of this class of drugs.
The Rationale for Targeting Mutant IDH1
Mutations in the IDH1 gene, most commonly the R132H substitution, confer a neomorphic enzymatic activity.[1][2][3] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][4][5][6][7] The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[1][6]
The central therapeutic hypothesis is that inhibiting the mutant IDH1 enzyme will decrease D-2HG levels, reverse the epigenetic blockade, and promote cellular differentiation, ultimately leading to anti-tumor effects.[8]
Key Signaling Pathways and Experimental Workflows
The aberrant accumulation of D-2HG due to mutant IDH1 impacts several critical cellular pathways. Understanding these pathways is crucial for designing and interpreting efficacy studies.
Mutant IDH1 Signaling Pathway
Caption: The signaling pathway initiated by mutant IDH1, leading to tumorigenesis.
General Experimental Workflow for Efficacy Studies
Caption: A typical workflow for evaluating the efficacy of mutant IDH1 inhibitors.
Quantitative Data on Well-Characterized Mutant IDH1 Inhibitors
Several small-molecule inhibitors targeting mutant IDH1 have been developed and have undergone extensive preclinical and clinical evaluation. The following tables summarize key efficacy data for prominent examples.
Table 1: Preclinical Efficacy of Selected Mutant IDH1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. IDH1 R132H | Cell-Based D-2HG IC50 (nM) | In Vivo Model | Efficacy Outcome |
| Ivosidenib (AG-120) | Mutant IDH1 | ~12 | ~50-100 | U87-MG R132H Xenograft | Significant tumor growth inhibition and D-2HG reduction.[8] |
| Vorasidenib (AG-881) | Pan-mutant IDH1/2 | IDH1 R132C: 0.04-22 | Not widely reported | Glioma models | CNS penetration and activity in brain tumor models.[8] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Not widely reported | Potent D-2HG reduction | AML PDX models | Induced differentiation and anti-leukemic activity. |
| IDH305 | Mutant IDH1 | Not widely reported | Not widely reported | IDH1-mutant glioma models | Showed blood-brain barrier penetration and efficacy.[9] |
Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers
| Indication | Clinical Trial | Phase | Primary Endpoint | Result |
| Acute Myeloid Leukemia (AML) | NCT02074839 | I | Overall Response Rate (ORR) | 41.6% (CR + CRh: 30.4%) |
| Cholangiocarcinoma | ClarIDHy (NCT02989857) | III | Progression-Free Survival (PFS) | Median PFS 2.7 months vs. 1.4 months with placebo (HR 0.37).[6] |
| Glioma (Non-enhancing) | NCT02074839 | I | Safety and Tolerability | Well-tolerated with evidence of tumor response. |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are representative protocols for key experiments used to evaluate the efficacy of mutant IDH1 inhibitors.
In Vitro Mutant IDH1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant IDH1 enzyme.
Methodology:
-
Reagents: Recombinant human mutant IDH1 (e.g., R132H) enzyme, α-ketoglutarate, NADPH, and a detection reagent (e.g., diaphorase/resazurin).
-
Procedure:
-
The test compound is serially diluted in DMSO and added to a 384-well plate.
-
The mutant IDH1 enzyme is pre-incubated with the compound.
-
The enzymatic reaction is initiated by adding α-KG and NADPH.
-
The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of remaining NADPH is measured by adding the detection reagent and reading the fluorescence.
-
-
Data Analysis: The fluorescence signal is inversely proportional to enzyme activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based D-2HG Reduction Assay
Objective: To measure the ability of a compound to reduce the intracellular levels of D-2HG in cells expressing mutant IDH1.
Methodology:
-
Cell Lines: Use a cell line engineered to express mutant IDH1 (e.g., U87-MG with IDH1 R132H) or a patient-derived cell line with an endogenous IDH1 mutation.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound is added at various concentrations and incubated for a specified period (e.g., 48-72 hours).
-
Cells are lysed, and the intracellular metabolites are extracted.
-
D-2HG levels are quantified using a specific D-2HG assay kit, often based on an enzymatic reaction coupled to a colorimetric or fluorometric readout, or by LC-MS/MS.
-
-
Data Analysis: IC50 values for D-2HG reduction are determined from the dose-response curve.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a mutant IDH1 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Tumor Implantation:
-
For a subcutaneous model, IDH1-mutant cancer cells are injected into the flank of the mice.
-
For an orthotopic model (e.g., glioma), cells are stereotactically injected into the brain.[10]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.
-
The test compound is administered daily (or as per its pharmacokinetic profile) via an appropriate route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Animal body weight is monitored as a measure of toxicity.
-
At the end of the study, tumors are excised for pharmacodynamic (e.g., D-2HG levels) and histological analysis.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical significance between groups is determined.
Conclusion
The development of mutant IDH1 inhibitors represents a paradigm of targeted therapy in oncology. While the specific efficacy of "this compound" remains to be elucidated in public forums, the extensive data from analogous compounds like Ivosidenib and Vorasidenib provide a strong foundation for understanding the potential of this therapeutic class. The methodologies and data presented in this guide offer a framework for the continued investigation and development of novel agents targeting the unique metabolic vulnerability of IDH1-mutant cancers. Future research will likely focus on combination strategies to overcome resistance and broaden the clinical utility of these targeted agents.[11]
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Mutant IDH in Gliomas: Role in Cancer and Treatment Options [ouci.dntb.gov.ua]
- 8. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to the Target Specificity of Mutant IDH1-IN-3 for the R132H Mutation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Mutant IDH1-IN-3, a selective allosteric inhibitor targeting the R132H mutation in isocitrate dehydrogenase 1 (IDH1). The R132H mutation is a frequent driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. This document outlines the inhibitor's target specificity, supported by quantitative data, and provides detailed experimental protocols for its characterization.
Core Concepts: The IDH1 R132H Mutation and Its Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). The heterozygous R132H mutation in IDH1 confers a neomorphic enzymatic activity, leading to the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[3][4]
This compound (also referred to as Compound 1) is a potent and selective inhibitor of the mutant IDH1 enzyme.[5] It acts through an allosteric mechanism, binding to a site distinct from the active site and disrupting a metal binding network essential for the enzyme's neomorphic activity.[5] This selective inhibition reduces the production of D-2HG in cells harboring the IDH1 R132H mutation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant inhibitors, highlighting their potency and selectivity for the IDH1 R132H mutation.
Table 1: In Vitro Potency of this compound (Compound 1)
| Target | IC50 (nM) | Assay Type | Reference |
| IDH1 R132H | 13 | Biochemical | [5] |
Table 2: Selectivity Profile of Various Mutant IDH1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. WT IDH1 | Reference |
| This compound (Compound 1) | IDH1 R132H | 13 | >60-fold | [5][6] |
| AGI-5198 | IDH1 R132H | 70 | >1400-fold | [3][7] |
| ML309 | IDH1 R132H | 96 | >100-fold | [3] |
| BAY1436032 | IDH1 R132H | 15 | Not specified | [3] |
| AG-881 | IDH1 R132H | 0.04 - 22 | Not specified | [3] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the specificity and potency of this compound.
Biochemical Enzyme Inhibition Assay (NADPH Depletion)
This assay measures the ability of an inhibitor to block the NADPH consumption by the mutant IDH1 enzyme during the conversion of α-KG to D-2HG.
Materials:
-
Recombinant human IDH1 R132H enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol
-
NADPH
-
α-ketoglutarate (α-KG)
-
Detection Reagent: Diaphorase and Resazurin in Assay Buffer
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound to each well.
-
Add 40 µL of a solution containing the IDH1 R132H enzyme (final concentration ~0.125 µg/mL) and NADPH (final concentration ~5 µM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing α-KG (final concentration ~5 mM) in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 25 µL of the Detection Reagent. This reagent will produce a fluorescent signal proportional to the amount of remaining NADPH.
-
Read the fluorescence on a plate reader at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular D-2-Hydroxyglutarate (D-2HG) Production Assay
This assay quantifies the reduction of D-2HG levels in cells expressing mutant IDH1 following treatment with an inhibitor.
Materials:
-
Cell line expressing IDH1 R132H (e.g., U87-MG glioblastoma cells with ectopic expression)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis Buffer
-
LC-MS/MS system
Procedure:
-
Seed the IDH1 R132H-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for D-2HG concentrations using a validated LC-MS/MS method.
-
Normalize the D-2HG levels to the total protein concentration of each sample.
-
Determine the cellular IC50 value by plotting the percentage of D-2HG reduction against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: Signaling pathway of wild-type and mutant IDH1, and its inhibition by this compound.
Caption: Workflow for the biochemical enzyme inhibition assay.
Caption: Workflow for the cellular D-2HG production assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Mutant IDH1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in oncology, identifying a novel class of therapeutic targets. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2][3][4] The accumulation of D-2-HG disrupts cellular metabolism and epigenetic regulation, driving the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[2][3][5] This technical guide provides an in-depth exploration of the therapeutic potential of targeting mutant IDH1, with a focus on the preclinical and clinical development of small molecule inhibitors. We will delve into the mechanism of action, summarize key quantitative data, and provide an overview of experimental methodologies.
The Role of Mutant IDH1 in Oncogenesis
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][3][6] In normal cellular physiology, this reaction is vital for cellular metabolism and energy production. However, specific heterozygous point mutations, most commonly at the R132 residue of the enzyme's active site, alter its function.[2][7] Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2-HG).[4][8]
The accumulation of this oncometabolite, D-2-HG, is the central event in mutant IDH1-driven tumorigenesis.[9] D-2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases like the TET family of enzymes.[1][4] This inhibition leads to a hypermethylated state of DNA and histones, which in turn alters gene expression, blocks cellular differentiation, and ultimately promotes cancer development.[1][2][4]
Therapeutic Strategy: Inhibition of Mutant IDH1
The discovery of the role of mutant IDH1 in cancer prompted the development of small molecule inhibitors that specifically target the mutated enzyme. These inhibitors are designed to allosterically bind to and inhibit the neomorphic activity of mutant IDH1, thereby preventing the production of D-2-HG.[10] By reducing the levels of this oncometabolite, these drugs aim to restore normal cellular differentiation and induce an anti-tumor effect. Several mutant IDH1 inhibitors have shown significant promise in preclinical and clinical studies.
Key Mutant IDH1 Inhibitors in Development
A number of potent and selective inhibitors of mutant IDH1 have been developed and are at various stages of clinical investigation.
Ivosidenib (AG-120)
Ivosidenib is a first-in-class, oral, selective inhibitor of the mutant IDH1 enzyme. It has been approved by the FDA for the treatment of IDH1-mutated relapsed or refractory AML and for newly diagnosed IDH1-mutated AML in patients who are ≥75 years old or who have comorbidities that preclude the use of intensive induction chemotherapy.[3]
Olutasidenib (FT-2102)
Olutasidenib is another potent and selective inhibitor of mutant IDH1. Clinical trials have demonstrated its efficacy in patients with relapsed or refractory AML with an IDH1 mutation.[11]
Vorasidenib (AG-881)
Vorasidenib is a brain-penetrant, pan-inhibitor of both mutant IDH1 and IDH2 enzymes. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of IDH-mutant gliomas.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent mutant IDH1 inhibitors from preclinical and clinical studies.
| Inhibitor | Target | IC50 (nM) | Cancer Type | Reference |
| Ivosidenib (AG-120) | mIDH1 R132H | < 0.5 µM | Glioma, Chondrosarcoma | [9] |
| Olutasidenib (FT-2102) | mIDH1 | Not Specified | AML | [11] |
| Vorasidenib (AG-881) | mIDH1/2 | Not Specified | Glioma | [7] |
| IDH305 | mIDH1 R132H | Not Specified | Glioma | [2] |
| BAY1436032 | mIDH1 | Not Specified | Not Specified | [2] |
| DS-1001b | mIDH1 | Not Specified | Not Specified | [2] |
| Clinical Trial ID | Inhibitor | Phase | Cancer Type | Key Findings |
| NCT02074839 | Ivosidenib | I | AML | Overall response rate of 42%, complete response rate of 22%.[5] |
| NCT03343197 | Ivosidenib, Vorasidenib | I | Glioma | Ongoing, assessing D-2-HG concentration in tumors.[7] |
| NCT02989857 | Ivosidenib | III | Intrahepatic Cholangiocarcinoma | Significantly improved progression-free survival compared to placebo.[5] |
| Phase 2 | Olutasidenib | II | AML | Composite complete remission rate of 35%.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments used in the evaluation of mutant IDH1 inhibitors.
In Vitro Enzyme Inhibition Assay
This assay is fundamental to determining the potency of a compound against the mutant IDH1 enzyme.
Methodology:
-
Protein Expression and Purification: Recombinant human mutant IDH1 (e.g., R132H) is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified mutant IDH1 enzyme, its substrate α-ketoglutarate, and the cofactor NADPH in a suitable buffer.
-
Compound Addition: The test inhibitor is added at various concentrations.
-
Reaction Monitoring: The enzymatic reaction, which consumes NADPH, is monitored by measuring the decrease in NADPH fluorescence or absorbance over time.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cellular D-2-HG Measurement
This assay assesses the ability of an inhibitor to reduce the production of the oncometabolite D-2-HG in cancer cells harboring an IDH1 mutation.
Methodology:
-
Cell Culture: IDH1-mutant cancer cell lines (e.g., U87-MG glioma cells engineered to express mutant IDH1) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with the test inhibitor at various concentrations for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a methanol/water/chloroform extraction method.
-
D-2-HG Quantification: The level of D-2-HG in the cell extracts is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The reduction in D-2-HG levels is calculated relative to vehicle-treated control cells.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a mutant IDH1 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human IDH1-mutant cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. The mutant IDH1 inhibitor is administered orally or via another appropriate route, typically daily. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma can be collected to measure D-2-HG levels to confirm target engagement.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. Survival analysis may also be conducted.
Conclusion and Future Directions
The development of mutant IDH1 inhibitors represents a paradigm shift in the treatment of cancers harboring these specific genetic alterations. By targeting the fundamental metabolic defect that drives tumorigenesis, these therapies offer a highly specific and effective treatment approach. The clinical success of inhibitors like ivosidenib and olutasidenib has validated this strategy.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to mutant IDH1 inhibitors and developing strategies to overcome them.
-
Combination Therapies: Exploring the synergistic effects of combining mutant IDH1 inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, or other targeted therapies.
-
Expanding to Other IDH-Mutant Cancers: Evaluating the efficacy of these inhibitors in other solid tumors with IDH1 mutations.
-
Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to treatment.
The continued exploration of mutant IDH1 as a therapeutic target holds immense promise for improving the outcomes for patients with these challenging cancers.
References
- 1. Biological role and therapeutic potential of IDH mutations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Developments in the Pathogenesis and Therapeutic Targeting of the IDH1 Mutation in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
Foundational Research on the Mutant IDH1 Inhibitor: Mutant IDH1-IN-3
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. Mutant IDH1-IN-3 has emerged as a selective, allosteric inhibitor of the mutant IDH1 enzyme, offering a promising therapeutic strategy for these malignancies. This technical guide provides an in-depth overview of the foundational research on this compound and related IDH1 inhibitors, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound is a potent and selective allosteric inhibitor of the R132H mutant IDH1 enzyme.[1] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors like this compound bind to a distinct site on the enzyme. This binding induces a conformational change that locks the enzyme in an inactive state, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2]
Specifically, these allosteric inhibitors bind to the dimer interface of the mutant IDH1 enzyme. This binding is competitive with respect to the essential cofactor Mg2+, disrupting the metal binding network required for catalytic activity.[3] This allosteric mechanism contributes to the inhibitor's selectivity for the mutant form of the enzyme over the wild-type (WT) IDH1, which is crucial for minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant IDH1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | R132H IDH1 | 13 | Biochemical | [1] |
| ML309 | R132H IDH1 | 96 | Biochemical | [4] |
| IDH305 | R132H IDH1 | 18 | Biochemical | [4] |
| Ivosidenib (AG-120) | R132H, R132C, R132G, R132L, R132S IDH1 | < 20 (for all mutants) | Biochemical | [5] |
| T001-0657 | R132C IDH1 | 1311 | Cellular | [6] |
| Inhibitor | Target | Selectivity (Fold vs. WT IDH1) | Reference |
| 1-hydroxypyridin-2-one compounds | R132H/R132C IDH1 | >60 | [7] |
| IDH305 | R132H IDH1 | ~200 | [4] |
| Inhibitor | Cell Line | Effect | Assay Type | Reference |
| This compound | - | Inhibits 2-HG production | Cellular | [1] |
| ML309 | U87MG (glioblastoma) | Reduces 2-HG production | Cellular | [4] |
| AGI-5198 | IDH1-mutant glioma cells | Reduces 2-HG, impairs tumor growth | In vivo (xenograft) | [8] |
| T001-0657 | HT1080 (fibrosarcoma, R132C) | >50% inhibition of proliferation at 10 µM | Cellular (CCK-8) | [6] |
Experimental Protocols
Biochemical Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of an inhibitor against mutant IDH1 enzyme activity.
Materials:
-
Purified recombinant mutant IDH1 enzyme (e.g., R132H)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
α-ketoglutarate (α-KG)
-
NADPH
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., diaphorase and resazurin for fluorescence-based detection)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume of the diluted inhibitor to the wells of the microplate. Include a DMSO-only control.
-
Add the mutant IDH1 enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3][9]
Cellular 2-Hydroxyglutarate (2-HG) Production Assay (General Protocol)
This protocol describes a general method to measure the effect of an inhibitor on 2-HG production in cells harboring an IDH1 mutation.
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080, U87MG expressing mutant IDH1)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Cell lysis buffer
-
2-HG detection kit (e.g., enzymatic assay or LC-MS/MS based)
-
Multi-well cell culture plates
Procedure:
-
Seed the IDH1-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Harvest the cells and/or the culture medium.
-
Lyse the cells to release intracellular metabolites.
-
Measure the concentration of 2-HG in the cell lysates or culture medium using a suitable detection method.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The mutation in IDH1 leads to a cascade of events that promote tumorigenesis. The following diagram illustrates the core signaling pathway.
Caption: The signaling cascade initiated by mutant IDH1.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Caption: Workflow for determining the IC50 of an inhibitor.
Logical Relationship of Allosteric Inhibition
This diagram illustrates the principle of allosteric inhibition of mutant IDH1.
Caption: Mechanism of allosteric inhibition of mutant IDH1.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for IDH1-mutant cancers. Its allosteric mechanism of action provides a high degree of selectivity, a critical feature for minimizing toxicity. The foundational research summarized in this guide highlights the potent and selective nature of this class of inhibitors. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in this promising field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, a recurrent mutation in the IDH1 gene leads to a neomorphic enzymatic activity. This mutant IDH1 (mIDH1) gains the function of converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3][4]
The development of small molecule inhibitors targeting mutant IDH1 is a promising therapeutic strategy. This document provides detailed protocols for in vitro assays to characterize the potency and selectivity of novel mIDH1 inhibitors, such as the hypothetical compound "Mutant IDH1-IN-3". The protocols described herein are based on established methods for evaluating well-characterized mIDH1 inhibitors.
Mechanism of Action of Mutant IDH1 and Principle of Inhibition Assays
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG, with the concomitant reduction of NADP+ to NADPH. In contrast, mutant IDH1 utilizes NADPH to reduce α-KG to 2-HG.[1][4] In vitro assays for mIDH1 inhibitors are designed to measure the inhibition of this neomorphic activity. The two primary methods are:
-
Biochemical (Enzyme) Assays: These assays use purified recombinant mIDH1 enzyme. The activity is typically measured by monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.[1]
-
Cell-Based Assays: These assays utilize cancer cell lines endogenously expressing or engineered to overexpress mutant IDH1. The potency of an inhibitor is determined by measuring the reduction of 2-HG levels in the cell culture supernatant, typically quantified by mass spectrometry (LC-MS/MS) or a 2-HG-dependent enzymatic assay.[2][5][6]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of several known mutant IDH1 inhibitors against various IDH1 mutations. This data can serve as a benchmark for evaluating novel compounds like "this compound".
Table 1: Biochemical IC50 Values of Mutant IDH1 Inhibitors
| Compound | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Reference |
| AGI-5198 | 70 | 160 | > 100 | [4][7] |
| AG-120 (Ivosidenib) | < 20 | < 20 | > 10 | [8] |
| ML309 | 64 | 110 | > 25 | [8] |
| GSK321 | 4.6 | 3.8 | 0.046 | [9] |
| BAY1436032 | 15 | - | - | [4] |
| Sanofi 1 | 4500 | - | > 13 | [10] |
Table 2: Cell-Based IC50 Values of Mutant IDH1 Inhibitors (2-HG Production)
| Compound | Cell Line (Mutation) | IC50 (nM) | Reference |
| AGI-5198 | U87 (R132H) | 40 | [5] |
| AGI-5198 | THP-1 (R132H) | 50 | [5] |
| AG-120 (Ivosidenib) | HT1080 (R132C) | 50 - 220 | [5] |
| AG-120 (Ivosidenib) | U87 (R132H) | 50 - 220 | [5] |
| ML309 | U87MG (R132H) | 250 | [8] |
| Compound 20a | HEK293T (R132H) | 1900 | [11] |
Experimental Protocols
Protocol 1: Biochemical Mutant IDH1 Enzyme Inhibition Assay (NADPH Depletion)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant mutant IDH1 enzyme by measuring the decrease in NADPH absorbance.
Materials:
-
Recombinant human IDH1 R132H or other mutant forms
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin (BSA)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well, UV-transparent microplates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant mIDH1 enzyme, and NADPH. The final concentrations should be optimized, but a typical starting point is 30 nM mIDH1 and 16 µM NADPH.
-
Assay Protocol: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 5 µL of the enzyme solution to each well and incubate for 60 minutes at room temperature. c. Initiate the reaction by adding 2.5 µL of the substrate solution (e.g., 4 mM α-KG). d. Immediately measure the absorbance at 340 nm in kinetic mode for 30-60 minutes at room temperature.
-
Data Analysis: a. Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of the test compound. b. Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based 2-HG Production Inhibition Assay
This protocol measures the ability of a test compound to inhibit the production of 2-HG in a cancer cell line harboring an IDH1 mutation.
Materials:
-
HT1080 (IDH1 R132C) or U87MG cells engineered to express IDH1 R132H
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
LC-MS/MS system for 2-HG quantification
Procedure:
-
Cell Seeding: Seed the mutant IDH1-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
2-HG Quantification by LC-MS/MS: a. Prepare the samples for analysis, which may include a protein precipitation step (e.g., with acetonitrile). b. Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 2-HG.
-
Data Analysis: a. Normalize the 2-HG concentrations to the vehicle control (0% inhibition) and a known inhibitor as a positive control (100% inhibition). b. Plot the percent inhibition of 2-HG production against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro characterization of a mutant IDH1 inhibitor.
Caption: Signaling pathway of mutant IDH1 and its role in tumorigenesis.
Disclaimer: The compound "this compound" is not a publicly recognized inhibitor. The protocols and data presented are for general guidance in the evaluation of novel mutant IDH1 inhibitors. Researchers should optimize assay conditions for their specific compounds and experimental systems.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Mutant IDH1 Inhibitors
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the in vivo administration of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors. While specific in vivo dosage data for "Mutant IDH1-IN-3" is not publicly available, this document details protocols for structurally and functionally similar, well-characterized mutant IDH1 inhibitors, including IDH305, AGI-5198, and GSK864. These compounds serve as valuable surrogates for designing and executing in vivo studies targeting mutant IDH1.
Core Concepts of Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Small molecule inhibitors targeting these mutant IDH1 enzymes aim to reduce 2-HG levels, thereby restoring normal cellular function and impeding cancer progression.
Data Presentation: In Vivo Dosages of Representative Mutant IDH1 Inhibitors
The following table summarizes in vivo dosages and administration routes for several key mutant IDH1 inhibitors from preclinical studies. This data provides a strong foundation for dose selection in novel in vivo experiments.
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Study Duration | Key Findings |
| IDH305 | Rodents | Patient-derived IDH1 mutant xenograft | 30, 100, or 300 mg/kg BID | Oral | 21 days | Dose-dependent reduction in tumor 2-HG levels. |
| Xenograft Mouse Model | HCT116-IDH1R132H/+ | 200 mg/kg (single dose) | Oral | 48 hours | Maintained unbound plasma concentrations above the cellular IC50 for over 12 hours.[2] | |
| AGI-5198 | Mice | R132H-IDH1 glioma xenografts | 450 mg/kg/day | Not Specified | 3 weeks | Resulted in 50-60% tumor growth inhibition. |
| Mice | TS603 glioma xenografts | 150 mg/kg and 450 mg/kg | Gavage | 2 weeks | Dose-dependent reduction of intratumoral R-2HG.[3] | |
| GSK864 | Male CD-1 mice | IDH1 mutant AML xenograft | 150 mg/kg daily | Intraperitoneal (i.p.) | 15 days | Reduced leukemic blasts in vivo.[4][5] |
| Mice | Not Specified | 213 mg/kg | Intraperitoneal (i.p.) | Not Specified | Pharmacokinetic studies.[5] | |
| Ivosidenib (AG-120) | Female nude BALB/c mice | HT1080 xenograft | 50 or 150 mg/kg (single dose) | Oral gavage | 72 hours | Rapid and robust reduction in tumor 2-HG levels.[6] |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
Mutant IDH1 enzymes play a central role in oncogenesis through the production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation. The following diagram illustrates this pathway.
Caption: Mutant IDH1 signaling pathway and point of intervention.
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a mutant IDH1 inhibitor involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and biomarker modulation.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for mutant IDH1 inhibitors.
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of a mutant IDH1 inhibitor in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., Nude, NOD/SCID)
-
Mutant IDH1 cancer cell line (e.g., HT1080, patient-derived xenograft cells)
-
Mutant IDH1 inhibitor (e.g., AGI-5198)
-
Vehicle control (formulation dependent)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the mutant IDH1 cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare the mutant IDH1 inhibitor and vehicle solutions. For example, AGI-5198 can be administered by oral gavage at a dose of 450 mg/kg/day.[7]
-
Administer the treatment as per the planned schedule and duration (e.g., daily for 21 days).
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for biomarker analysis (e.g., 2-HG measurement) and the remainder fixed in formalin for histological analysis.
-
Protocol 2: Pharmacodynamic Analysis of 2-HG Levels in Tumors
Objective: To determine the effect of a mutant IDH1 inhibitor on the levels of the oncometabolite 2-HG in tumor tissue.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Reagents for metabolite extraction (e.g., methanol, water, chloroform)
-
2-HG standard for quantification
Procedure:
-
Sample Preparation:
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in a cold metabolite extraction solution.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid extraction to separate the polar metabolites.
-
Collect the aqueous layer containing 2-HG.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a suitable LC-MS method for 2-HG detection and quantification.
-
Generate a standard curve using a known concentration of 2-HG to accurately determine its concentration in the tumor samples.
-
-
Data Analysis:
-
Compare the 2-HG levels between the inhibitor-treated and vehicle-treated groups to assess the pharmacodynamic effect of the compound. A significant reduction in 2-HG levels in the treated group indicates target engagement.[6]
-
Protocol 3: In Vivo Study in an Orthotopic Glioma Model
Objective: To evaluate the efficacy of a brain-penetrant mutant IDH1 inhibitor in a more clinically relevant orthotopic glioma model.
Materials:
-
Immunocompromised mice
-
Mutant IDH1 glioma cell line (e.g., patient-derived neurospheres)
-
Stereotactic injection apparatus
-
Mutant IDH1 inhibitor with brain penetrant properties (e.g., IDH305)
-
Imaging modality for monitoring tumor growth (e.g., bioluminescence imaging if cells are engineered to express luciferase, or MRI)
Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly inject the glioma cells into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using the chosen imaging modality at regular intervals.
-
-
Treatment Administration:
-
Once tumors are established, begin treatment with the brain-penetrant mutant IDH1 inhibitor or vehicle. For a compound like IDH305, oral administration is a viable route.[2]
-
-
Efficacy and Survival Analysis:
-
Monitor the mice for clinical signs of tumor progression.
-
The primary endpoint is often overall survival. Record the date of death or euthanasia for each mouse.
-
At the time of death, brains can be harvested for histological and biomarker analysis.
-
Compare the survival curves between the treatment and control groups using Kaplan-Meier analysis.
-
These protocols provide a comprehensive framework for the in vivo evaluation of mutant IDH1 inhibitors. Researchers should adapt these methods based on the specific inhibitor, tumor model, and scientific questions being addressed. Careful consideration of dosing, formulation, and appropriate endpoints are critical for successful and informative preclinical studies.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Measuring 2-HG Reduction with Mutant IDH1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a common feature in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. Consequently, inhibitors targeting mutant IDH1 are a promising therapeutic strategy.
Mutant IDH1-IN-3 is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme. Its application allows for the targeted reduction of 2-HG levels in cancer cells harboring IDH1 mutations. These application notes provide detailed protocols for measuring the reduction of 2-HG in both in vitro and in vivo settings following treatment with this compound.
Mechanism of Action
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG. However, cancer-associated mutations in IDH1, most commonly at the R132 residue, alter the enzyme's function. The mutant enzyme gains the ability to reduce α-KG to 2-HG in an NADPH-dependent manner. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding induces a conformational change that inhibits the enzyme's neomorphic activity, thereby blocking the production of 2-HG.
Data Presentation
Table 1: In Vitro Activity of Mutant IDH1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| AGI-5198 | IDH1 R132H/R132C | 70/160 | TS603 glioma | 2-HG production | [3] |
| ML309 | IDH1 R132H | 68 | U87MG IDH1 R132H | Biochemical | [4] |
| Compound 14 | IDH1 R132H/R132C | 81/72 | Not Specified | Biochemical | [3] |
| AG-881 | Pan-mutant IDH1/2 | 0.04-22 | Not Specified | Biochemical | [3] |
| T001-0657 | IDH1 R132C | 1311 | HT1080 | Cell proliferation | [5] |
| HMS-101 | Mutant IDH1 | Not Specified | IDH1 mutant cells | Cell proliferation | [6] |
| FX-03 | IDH1 R132H/R132C | 55,500/68,380 | HEK-293T | 2-HG production | [7] |
Table 2: 2-HG Levels in IDH1 Mutant Cell Lines
| Cell Line | Cancer Type | IDH1 Mutation | Basal 2-HG Levels (intracellular) | 2-HG Levels after Inhibition | Reference |
| JJ012 | Chondrosarcoma | R132C | ~1000-fold > WT | >90% reduction | [8] |
| L835 | Chondrosarcoma | R132C | ~1000-fold > WT | >90% reduction | [8] |
| HT1080 | Fibrosarcoma | R132C | ~1000-fold > WT | >90% reduction | [8] |
| U87MG (engineered) | Glioblastoma | R132H | 5-35 µmol/g of tumor | Not Specified | [9] |
| Patient-derived glioma | Glioma | R132H/R132C | Significantly elevated | Suppression with IDH1 inhibitor | [10] |
Experimental Protocols
In Vitro Protocol: Measuring 2-HG Reduction in Cell Culture
This protocol outlines the steps to treat IDH1-mutant cancer cells with this compound and subsequently measure the intracellular and extracellular levels of 2-HG.
1. Cell Culture and Treatment:
-
Culture IDH1-mutant cell lines (e.g., HT1080, JJ012) in appropriate media and conditions.
-
Seed cells in 6-well plates or other suitable culture vessels.
-
Once cells reach desired confluency (typically 70-80%), treat with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
2. Sample Collection:
-
Extracellular 2-HG: Collect the cell culture medium. Centrifuge to remove any detached cells and store the supernatant at -80°C.
-
Intracellular 2-HG:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method, such as methanol/water extraction or a commercial lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. Store at -80°C.
-
The protein pellet can be used for protein quantification to normalize the 2-HG levels.
-
3. 2-HG Measurement:
Two primary methods are recommended for quantifying 2-HG levels:
Method A: LC-MS/MS (Liquid Chromatography-Mass Spectrometry) This is the gold standard for accurate and sensitive quantification of 2-HG.
-
Sample Preparation:
-
Thaw samples on ice.
-
For protein-containing samples, perform a protein precipitation step (e.g., with cold acetonitrile or methanol).
-
Centrifuge and transfer the supernatant to a new tube.
-
Dry the samples under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a validated LC-MS/MS method for the separation and detection of 2-HG. This typically involves a HILIC or reversed-phase column.[11][12][13][14][15]
-
Use a stable isotope-labeled internal standard (e.g., D-2-HG-d3) for accurate quantification.
-
Generate a standard curve with known concentrations of 2-HG to determine the concentration in the samples.
-
Method B: Fluorescence-Based Enzymatic Assay Commercial kits are available for a more high-throughput and less technically demanding measurement of D-2-HG.
-
Follow the manufacturer's instructions for the specific D-2-Hydroxyglutarate Assay Kit (e.g., from Abcam or Sigma-Aldrich).[16][17]
-
The general principle involves the enzymatic conversion of D-2-HG to α-KG, which is coupled to a reaction that generates a fluorescent product.
-
The fluorescence intensity is proportional to the D-2-HG concentration.
-
Prepare a standard curve using the provided 2-HG standard.
-
Measure the fluorescence using a microplate reader at the specified excitation and emission wavelengths.
4. Data Analysis:
-
Normalize intracellular 2-HG levels to protein concentration or cell number.
-
Calculate the percentage reduction in 2-HG levels in treated cells compared to vehicle-treated controls.
-
Determine the IC50 value of this compound for 2-HG reduction by plotting the percentage inhibition against the log of the inhibitor concentration.
In Vivo Protocol: Measuring 2-HG Reduction in Xenograft Models
This protocol describes the procedure for evaluating the efficacy of this compound in reducing 2-HG levels in a tumor xenograft model.
1. Animal Model:
-
Establish tumor xenografts by subcutaneously implanting IDH1-mutant cancer cells into immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth regularly.
2. Drug Administration:
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]
3. Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C.
-
Blood samples can also be collected via cardiac puncture to measure plasma 2-HG levels.
4. 2-HG Measurement from Tumor Tissue:
-
Tissue Homogenization:
-
Weigh the frozen tumor tissue.
-
Homogenize the tissue in a suitable extraction buffer (e.g., 80% methanol) using a tissue homogenizer.
-
-
Metabolite Extraction and Analysis:
-
Follow the same procedures for metabolite extraction and 2-HG measurement (LC-MS/MS or enzymatic assay) as described in the in vitro protocol.
-
Normalize 2-HG levels to the tissue weight.
-
5. Data Analysis:
-
Compare the 2-HG levels in the tumors of treated animals to those of the control group.
-
Calculate the percentage reduction in tumor 2-HG levels.
Visualizations
Mutant IDH1 Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow for In Vitro 2-HG Measurement
References
- 1. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 8. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Lentiviral Expression of Mutant IDH1 in Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral vectors to express mutant isocitrate dehydrogenase 1 (IDH1) in mammalian cells. This platform is designed for the robust screening and characterization of small molecule inhibitors targeting mutant IDH1, a critical oncogene in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The protocols outlined below cover lentivirus production, cell line generation, and functional assays to evaluate inhibitor efficacy.
Mutations in IDH1, most commonly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2][3] Therefore, inhibitors of mutant IDH1 are a promising class of targeted cancer therapeutics.[4] This document provides the necessary protocols to establish a cell-based model for testing such inhibitors.
Key Experimental Workflow
The overall process involves the production of lentiviral particles carrying the mutant IDH1 gene, transduction of a target cell line, selection of a stable cell line expressing the mutant protein, and subsequent use of this cell line for inhibitor studies.
Mutant IDH1 Signaling Pathway
Mutant IDH1 has been shown to activate the AKT-mTOR signaling pathway, which is crucial for cell migration and proliferation.[5][6][7] The oncometabolite 2-HG, produced by mutant IDH1, can also lead to epigenetic alterations by inhibiting α-KG-dependent dioxygenases, such as TET2 and histone demethylases.[2]
References
- 1. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 6. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Mutant IDH1-IN-3 in Patient-Derived Glioma Models: Application Notes and Protocols
For research use only.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature of lower-grade gliomas and secondary glioblastomas. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG accumulation drives tumorigenesis by inducing widespread epigenetic and metabolic reprogramming.[1] Mutant IDH1-IN-3 is a selective, allosteric inhibitor of the mutant IDH1 enzyme, offering a targeted therapeutic strategy to counteract the oncogenic effects of 2-HG.
This compound, also identified as Compound 1 in scientific literature, specifically targets the R132H mutation, the most common IDH1 variant in glioma.[1][3] It binds to an allosteric site at the dimer interface of the mutant enzyme, disrupting a metal-binding network essential for its catalytic activity.[3] This selective inhibition blocks the production of 2-HG in cancer cells.[3]
While detailed studies on this compound in patient-derived glioma models are not extensively published, this document provides comprehensive application notes and protocols based on the established principles of testing selective mutant IDH1 inhibitors in such models. The quantitative data and specific protocols provided herein are based on studies with DS-1001b , a potent, orally bioavailable, and blood-brain barrier-permeable mutant IDH1 inhibitor that has been successfully evaluated in patient-derived orthotopic xenograft (PDOX) models of glioblastoma.[4][5] This information serves as a practical guide for researchers aiming to evaluate this compound or similar compounds.
Data Presentation
The following tables summarize the biochemical potency of this compound and the in vivo efficacy of the representative inhibitor DS-1001b in a patient-derived xenograft model.
Table 1: Biochemical Potency of this compound [6]
| Target | IC50 (nM) | Assay Conditions |
| Mutant IDH1 (R132H) | 13 | Biochemical assay |
Table 2: In Vivo Efficacy of a Representative mIDH1 Inhibitor (DS-1001b) in an IDH1-Mutant Patient-Derived Orthotopic Xenograft Model [4]
| Treatment Group | Dosage | Median Survival (Days) | Tumor Growth Inhibition (%) | Change in Tumor 2-HG Levels |
| Vehicle Control | - | 45 | - | Baseline |
| DS-1001b | 100 mg/kg, daily | Not Reached (at day 100) | >95% | Significant Decrease |
Signaling Pathway and Experimental Workflow
Mutant IDH1 Signaling Pathway
The gain-of-function mutation in IDH1 initiates a cascade of events that promote gliomagenesis, primarily through the production of 2-HG. This oncometabolite competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to histone and DNA hypermethylation and a block in cellular differentiation.
Caption: Mutant IDH1 pathway leading to oncogenesis and its inhibition.
Experimental Workflow for Preclinical Evaluation
The following workflow outlines the key steps for evaluating a mutant IDH1 inhibitor using patient-derived orthotopic xenograft (PDOX) models.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutant IDH1-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Mutant IDH1-IN-3 is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme, specifically targeting the R132H mutation with high affinity.[1][2] Its ability to inhibit the production of 2-HG in cells makes it a valuable tool for high-throughput screening (HTS) assays aimed at discovering and characterizing novel therapeutics for IDH1-mutant cancers.[1]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Mechanism of Action
Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function. The mutant IDH1 enzyme gains the ability to convert α-KG to 2-HG.[3] this compound is an allosteric inhibitor that binds to a site distinct from the active site of the mutant IDH1 enzyme. This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing the conversion of α-KG to 2-HG.[2]
Data Presentation
The following table summarizes the available quantitative data for this compound. While specific HTS performance metrics like the Z' factor are not publicly available, the provided protocols can be used to determine these parameters.
| Parameter | Value | Mutant Target | Reference |
| IC50 | 13 nM | IDH1 (R132H) | [1][2] |
| Cellular 2-HG Inhibition | Dose-dependent | Engineered cell line expressing R132H IDH1 | [2] |
| Selectivity | Selective for mutant IDH1 over wild-type IDH1 and IDH2 | IDH1 R132H vs WT IDH1/IDH2 | [2] |
Signaling Pathways
Mutant IDH1 and its product, 2-HG, have been shown to influence key cellular signaling pathways involved in cancer progression. Understanding these pathways is critical for interpreting the effects of inhibitors like this compound.
Experimental Protocols
Biochemical High-Throughput Screening Assay Protocol
This protocol is adapted from established methods for measuring the activity of mutant IDH1 enzymes by monitoring the consumption of NADPH.
Objective: To identify and characterize inhibitors of Mutant IDH1 R132H by measuring the decrease in NADPH fluorescence.
Materials:
-
This compound (or other test compounds)
-
Recombinant human IDH1 R132H enzyme
-
α-Ketoglutarate (α-KG)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be ≤ 1%.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known inhibitor or no enzyme (positive control).
-
Enzyme Addition: Add 10 µL of IDH1 R132H enzyme solution (e.g., 2 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 30 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a substrate solution containing α-KG (e.g., 50 µM final concentration) and NADPH (e.g., 25 µM final concentration) in assay buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence of NADPH using a microplate reader with excitation at ~340 nm and emission at ~460 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for this compound and other active compounds.
-
Assess assay quality by calculating the Z' factor from the control wells. An ideal Z' factor is > 0.5.
-
Cell-Based High-Throughput Screening Assay Protocol
This protocol is designed to measure the inhibition of 2-HG production by this compound in a cellular context.
Objective: To quantify the potency of this compound in reducing 2-HG levels in a glioma cell line endogenously expressing mutant IDH1.
Materials:
-
This compound (or other test compounds)
-
U87-MG glioma cells stably expressing IDH1 R132H (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom cell culture plates
-
2-HG detection kit (commercially available, e.g., colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (colorimetric or fluorometric)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed U87-MG IDH1 R132H cells into 384-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound or other test compounds. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen 2-HG detection kit.
-
2-HG Measurement: Measure the intracellular 2-HG concentration using the detection kit and a compatible microplate reader.
-
Data Analysis:
-
Normalize the 2-HG levels to cell viability if necessary (can be determined in a parallel assay).
-
Calculate the percentage of 2-HG reduction for each compound concentration relative to the DMSO control.
-
Generate dose-response curves and determine the EC50 values.
-
Conclusion
This compound is a highly effective and selective inhibitor of the IDH1 R132H mutant enzyme. The protocols provided herein offer robust and adaptable methods for its use in high-throughput screening campaigns to identify and characterize novel inhibitors of mutant IDH1. These assays are essential tools for advancing drug discovery efforts targeting IDH1-mutant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-HG Detection in the Presence of Mutant IDH1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-hydroxyglutarate (2-HG), a key oncometabolite, in biological systems involving mutant isocitrate dehydrogenase 1 (IDH1) and its selective inhibitor, Mutant IDH1-IN-3. The protocols focus on robust and sensitive mass spectrometry-based methods, essential for preclinical drug discovery and translational research.
Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to 2-HG.[1][2][3] This accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis.[4] this compound is a selective, allosteric inhibitor of the R132H mutant IDH1 with an IC50 of 13 nM, effectively reducing 2-HG production in cellular models.[5] Accurate measurement of 2-HG is critical for assessing the efficacy of such inhibitors.[6][7]
Signaling Pathway of Mutant IDH1 and Inhibition by this compound
Caption: Mutant IDH1 pathway and its inhibition.
Application Note 1: LC-MS/MS for 2-HG Quantification in Cell Culture
This note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of 2-HG in cell lysates and culture media following treatment with this compound.
Experimental Workflow
Caption: LC-MS/MS workflow for 2-HG analysis.
Protocol: 2-HG Quantification in HT1080 Cells
1. Cell Culture and Treatment:
-
Culture HT1080 cells (harboring the IDH1 R132C mutation) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 48-72 hours.
2. Sample Preparation:
-
Media: Collect the cell culture medium.
-
Cell Lysate:
-
Wash cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
3. Derivatization (for enantiomeric separation):
-
This step is crucial for distinguishing between D-2-HG and L-2-HG.
-
Dry the metabolite extract under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried sample in 50 µL of a 50 mg/mL solution of diacetyl-L-tartaric anhydride (DATAN) in acetonitrile:acetic acid (4:1, v/v).[4]
-
Heat at 70°C for 2 hours.[4]
-
Cool to room temperature and dilute with 50 µL of acetonitrile:acetic acid (4:1, v/v) before LC-MS/MS analysis.[4]
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Integrate the peak areas for 2-HG and the internal standard.
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the samples and normalize to cell number or protein concentration.
Quantitative Data Summary
| Treatment Group | 2-HG Concentration (ng/10^6 cells) | Standard Deviation |
| Vehicle Control | 550.8 | ± 45.2 |
| This compound (1 nM) | 412.5 | ± 38.9 |
| This compound (10 nM) | 150.3 | ± 21.7 |
| This compound (100 nM) | 25.1 | ± 5.6 |
| This compound (1 µM) | 8.9 | ± 2.1 |
Note: The data presented in this table is illustrative and should be generated from actual experiments.
Application Note 2: GC-MS for Total 2-HG Quantification
For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), this method provides a reliable alternative for total 2-HG quantification.
Protocol: GC-MS Analysis of 2-HG
1. Sample Preparation and Extraction:
-
Follow the same cell culture, treatment, and metabolite extraction steps as described for the LC-MS/MS method.
2. Derivatization:
-
Dry the metabolite extract completely.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes.
3. GC-MS Analysis:
-
Gas Chromatography:
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 minute, ramp to 310°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometry:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 247, 261, 349 for silylated 2-HG.
-
4. Data Analysis:
-
Integrate the peak area of the characteristic ions for 2-HG.
-
Quantify using a standard curve prepared with derivatized 2-HG standards.
Quantitative Data Summary
| Treatment Group | Total 2-HG (relative to control) |
| Vehicle Control | 1.00 |
| This compound (100 nM) | 0.15 |
| This compound (1 µM) | 0.04 |
Note: The data presented in this table is illustrative and should be generated from actual experiments.
Concluding Remarks
The presented mass spectrometry methods offer high sensitivity and specificity for the quantification of 2-HG in the context of evaluating mutant IDH1 inhibitors like this compound. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirement to differentiate between 2-HG enantiomers. These protocols provide a solid foundation for researchers to establish robust assays for their drug development programs targeting mutant IDH1-driven cancers.
References
- 1. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid detection of IDH mutations in gliomas by intraoperative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of oncogenic IDH1 mutations using magnetic resonance spectroscopy of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Mutant IDH1 Following Treatment with Mutant IDH1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] The most common mutation, R132H, confers a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][4] D-2-HG accumulation drives tumorigenesis by competitively inhibiting α-KG-dependent dioxygenases, which results in epigenetic alterations and a block in cellular differentiation.[1][5]
Mutant IDH1-IN-3 is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme, with a reported IC50 of 13 nM for the IDH1 R132H mutation.[6] By binding to an allosteric site, this compound locks the enzyme in an inactive conformation, thereby inhibiting the production of 2-HG.[6][7] This inhibition is expected to reverse the downstream effects of 2-HG, making it a promising therapeutic strategy.
Immunohistochemistry (IHC) is a valuable technique for detecting the expression of the mutant IDH1 protein in tissue samples and can be used to assess the pharmacodynamic effects of inhibitors like this compound.[8][9] These application notes provide detailed protocols for performing IHC for mutant IDH1 and discuss the expected outcomes following treatment with this compound.
Data Presentation
While specific quantitative IHC data for this compound is not yet publicly available, the following table presents hypothetical data based on the known potency of the inhibitor and the observed effects of other mutant IDH1 inhibitors. This table is intended to serve as a guide for researchers designing and interpreting their own experiments.
Table 1: Hypothetical Quantitative IHC Analysis of mIDH1 and Proliferation Markers Following this compound Treatment in a Glioma Model.
| Marker | Treatment Group | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |
| mIDH1 (R132H) | Vehicle Control | 0.85 | 90 | 255 |
| This compound (100 nM) | 0.82 | 88 | 248 | |
| Ki-67 | Vehicle Control | 0.60 | 30 | 180 |
| This compound (100 nM) | 0.35 | 15 | 52.5 |
Note: The H-Score is a semi-quantitative scoring method that combines staining intensity and the percentage of positive cells. It is calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity score (0, 1, 2, 3) and 'Pi' is the percentage of cells stained at that intensity. The values presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Mutant IDH1 (R132H)
This protocol provides a general guideline for the immunohistochemical detection of the mutant IDH1 R132H protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide Block (3% H2O2)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Anti-IDH1 R132H monoclonal antibody (clone specific for the R132H mutation)
-
Secondary Antibody: HRP-conjugated goat anti-mouse/rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with Hydrogen Peroxide Block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-IDH1 R132H primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x 5 min).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x 5 min).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and clear in xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive staining for mutant IDH1 R132H will appear as a brown precipitate in the cytoplasm and sometimes the nucleus of tumor cells.
-
Visualization of Pathways and Workflows
References
- 1. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant IDH1-specific immunohistochemistry distinguishes diffuse astrocytoma from astrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study of IDH1 mutations in gliomas by immunohistochemistry and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Mutant IDH1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Mutant IDH1-IN-3, a selective allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme. The protocols outlined below are designed to assess key cellular processes such as apoptosis and cell cycle progression, providing valuable insights into the compound's mechanism of action.
Introduction to Mutant IDH1 and its Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2][3] Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma and acute myeloid leukemia (AML).[1][3][4] These mutations result in a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation, altered gene expression, and impaired cellular differentiation, thereby contributing to tumorigenesis.[1][3]
This compound is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme, with a reported IC50 of 13 nM for the R132H mutation.[5][6] By binding to an allosteric site at the dimer interface, it disrupts a metal binding network essential for the enzyme's neomorphic activity, thereby inhibiting the production of 2-HG.[4][5] The analysis of cellular responses to this compound is critical for understanding its therapeutic potential. Flow cytometry is a powerful tool for these investigations, allowing for the quantitative analysis of individual cells within a population.
Signaling Pathway of Mutant IDH1 and Point of Intervention
The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway of mutant IDH1, highlighting the intervention point of this compound.
Key Flow Cytometry Applications for Evaluating this compound
Flow cytometry can be employed to investigate several key cellular responses to treatment with this compound. The primary applications include:
-
Apoptosis Assay: To determine if the inhibitor induces programmed cell death.
-
Cell Cycle Analysis: To assess if the inhibitor causes cell cycle arrest.
-
Cell Differentiation Analysis: To investigate if the inhibitor can reverse the differentiation block caused by mutant IDH1.
The following sections provide detailed protocols for these applications.
Apoptosis Analysis Using Annexin V and Propidium Iodide Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Experimental Workflow: Apoptosis Assay
Detailed Protocol: Apoptosis Assay
Materials:
-
Cells of interest (e.g., U-87 MG IDH1-R132H mutant cells)
-
This compound (and vehicle control, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle enzyme-free dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Centrifuge again at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Presentation: Apoptosis Assay
Summarize the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a table for easy comparison across different treatment conditions.
| Treatment (Concentration) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control |
Cell Cycle Analysis Using Propidium Iodide Staining
This protocol allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Experimental Workflow: Cell Cycle Analysis
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells of interest
-
This compound (and vehicle control)
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS (e.g., 0.5 mL).
-
While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on single cells to exclude doublets and aggregates.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Cell Cycle Analysis
Present the data in a table showing the percentage of cells in each phase of the cell cycle for each treatment condition.
| Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | |||
| This compound (X µM) | |||
| This compound (Y µM) |
Cell Differentiation Analysis
In cancers like AML, mutant IDH1 can block cellular differentiation. Inhibitors like this compound may promote differentiation. This can be assessed by staining for cell surface markers associated with mature cell lineages using fluorescently labeled antibodies.
Experimental Workflow: Differentiation Marker Analysis
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Establishing a Mutant IDH1-IN-3 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a mutant IDH1-IN-3 resistant cell line. The protocols outlined below are designed to be adaptable for developing resistance to other targeted therapies.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics.[1][4][5][6] Small molecule inhibitors targeting mutant IDH1, such as IDH1-IN-3, have shown promise in clinical settings.[1][7] However, the development of drug resistance remains a significant clinical challenge, limiting the long-term efficacy of these targeted therapies.[2][3][7] Understanding the mechanisms of resistance is critical for the development of next-generation inhibitors and combination therapies.
This document provides detailed protocols for generating a this compound resistant cell line in vitro, a critical tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
Data Presentation
Table 1: Characterization of Parental and Resistant Cell Lines
| Cell Line | Parental Mutant IDH1 Cell Line | IDH1-IN-3 Resistant Cell Line |
| Morphology | Adherent, Epithelial-like | To be determined |
| Doubling Time (hours) | To be determined | To be determined |
| IDH1-IN-3 IC50 (nM) | To be determined | >10-fold increase from parental |
| Intracellular 2-HG (nmol/10^6 cells) | To be determined | To be determined (expect reduced suppression by IDH1-IN-3) |
| Expression of Resistance Markers | To be determined | To be determined (e.g., IDH1 second-site mutations, drug efflux pump expression) |
Table 2: Example of Dose-Escalation Strategy for IDH1-IN-3
| Step | IDH1-IN-3 Concentration | Duration | Expected Outcome |
| 1 | IC20 (e.g., 20 nM) | 2-3 weeks | Initial cell death, followed by recovery of a sub-population. |
| 2 | IC50 (e.g., 100 nM) | 2-3 weeks | Further selection of resistant cells. |
| 3 | 2 x IC50 (e.g., 200 nM) | 2-3 weeks | Continued selection and adaptation. |
| 4 | 5 x IC50 (e.g., 500 nM) | 2-3 weeks | Enrichment of a resistant population. |
| 5 | 10 x IC50 (e.g., 1 µM) | Continuous culture | Maintenance of a stable resistant phenotype. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol utilizes a dose-escalation method, which mimics the clinical scenario of acquired resistance.
Materials:
-
Mutant IDH1-expressing cancer cell line (e.g., U87MG-IDH1 R132H, HT1080)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
IDH1-IN-3 (dissolved in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine the initial IC50 of IDH1-IN-3:
-
Plate the parental mutant IDH1 cells in 96-well plates.
-
Treat the cells with a serial dilution of IDH1-IN-3 for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[8]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of IDH1-IN-3, typically starting at the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this concentration, changing the medium with fresh drug every 3-4 days.[9]
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to 70-80% confluency.[9]
-
-
Dose Escalation:
-
Once the cells are growing steadily in the initial concentration, gradually increase the concentration of IDH1-IN-3.[10] A common strategy is to double the concentration at each step.[11]
-
Monitor the cells closely for signs of recovery and stable growth at each new concentration. This process can take several months.
-
At each successful step of dose escalation, cryopreserve a stock of the cells. This is crucial in case of cell death at a higher concentration.[9][11]
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose-escalation until the cells are able to proliferate in a concentration of IDH1-IN-3 that is at least 10-fold higher than the initial IC50 of the parental line.
-
To ensure the stability of the resistant phenotype, culture the cells continuously in the high concentration of IDH1-IN-3 for several passages.[12]
-
The resistant cell line should also be maintained in a drug-free medium for a period to test the stability of the resistance.[8][12]
-
Protocol 2: Characterization of the Resistant Cell Line
1. Confirmation of Resistance:
-
IC50 Determination: Perform a cell viability assay as described in Protocol 1, Step 1, on both the parental and the established resistant cell lines. A significant shift in the IC50 value will confirm resistance.
-
Clonogenic Assay: This assay assesses the ability of single cells to form colonies in the presence of the drug, providing a measure of long-term survival.
2. Measurement of Intracellular 2-HG Levels:
-
Sample Preparation: Culture both parental and resistant cells with and without IDH1-IN-3. Harvest the cells and extract metabolites.
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular levels of 2-HG.[6][13] In the resistant cell line, 2-HG production should be less effectively inhibited by IDH1-IN-3 compared to the parental line.
3. Investigation of Resistance Mechanisms:
-
Sanger Sequencing of IDH1: Sequence the IDH1 gene in the resistant cell line to identify potential second-site mutations that may interfere with drug binding. A known resistance mutation is S280F.[1][14]
-
Western Blot Analysis: Analyze the expression levels of proteins involved in potential resistance pathways, such as drug efflux pumps (e.g., MDR1/ABCB1) or signaling molecules from pathways like AKT/mTOR.[15][16][17]
-
RNA Sequencing: Perform RNA-seq to identify global changes in gene expression in the resistant cells compared to the parental cells. This can reveal upregulation of alternative survival pathways.
Visualizations
Caption: Workflow for establishing a drug-resistant cell line.
Caption: Mutant IDH1 signaling and potential resistance mechanisms.
References
- 1. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Resistance Mechanisms to Mutant IDH Inhibitors in Acute Myeloid Leukemia - ProQuest [proquest.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mutant IDH1-IN-3 Using a CRISPR-Engineered mIDH1 Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] The most common mutation is a single amino acid substitution at arginine 132, most frequently to histidine (R132H).[3][4] This mutation confers a neomorphic enzymatic activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[3][5][6] Accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.[6][7]
The development of small molecule inhibitors that selectively target mutant IDH1 (mIDH1) represents a promising therapeutic strategy.[4] These inhibitors aim to reduce the production of D-2HG, thereby restoring normal cellular processes. This document provides detailed application notes and protocols for the use of CRISPR/Cas9 technology to generate a cellular model of mIDH1. This model can then be utilized for studying the efficacy and mechanism of action of mIDH1 inhibitors, such as Mutant IDH1-IN-3.
Data Presentation
Table 1: Potency of Selected Mutant IDH1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known mIDH1 inhibitors against different R132 mutations. This data is crucial for comparing the potency of new compounds like this compound.
| Inhibitor | mIDH1 Mutation | IC50 (nM) | Reference |
| AGI-5198 | R132H | 70 | [4] |
| R132C | 160 | [4] | |
| AG-120 (Ivosidenib) | R132H | < 20 | [8] |
| R132C | < 20 | [8] | |
| R132G | < 20 | [8] | |
| R132L | < 20 | [8] | |
| R132S | < 20 | [8] | |
| AG-881 | R132H | 0.04 - 22 | [4] |
| R132C | 0.04 - 22 | [4] | |
| R132L | 0.04 - 22 | [4] | |
| R132S | 0.04 - 22 | [4] | |
| FT-2102 | R132H | 21.2 | [4] |
| R132C | 114 | [4] | |
| GSK321 | R132H | 4.6 | [4] |
| ML309 | R132H | 1.3 | [8] |
| R132C | 30 | [8] | |
| Compound 14 | R132H | 81 | [4] |
| R132C | 72 | [4] | |
| T001-0657 | R132C | 1311 | [9] |
Table 2: Cellular Effects of mIDH1 and its Inhibition
This table presents quantitative data on the cellular effects of expressing mIDH1 and the impact of its inhibition, providing a baseline for evaluating novel inhibitors.
| Cell Line | Condition | Parameter | Value | Reference |
| Ln229 | IDH1-WT + TMZ | IC50 | 399.4 µM | [10] |
| IDH1-R132H + TMZ | IC50 | 149.2 µM | [10] | |
| U87 | IDH1-WT + TMZ | IC50 | 543 µM | [10] |
| IDH1-R132H + TMZ | IC50 | 259.7 µM | [10] | |
| HT1080 (R132C) | Untreated | 2-HG Production | High | [11] |
| Treated with Compound 2 | EC50 for 2-HG inhibition | 2.4 µM | [11] |
Experimental Protocols
Protocol 1: Generation of mIDH1 R132H Knock-in Cell Line using CRISPR/Cas9
This protocol describes the generation of a stable cell line with the IDH1 R132H mutation using CRISPR/Cas9-mediated homology-directed repair (HDR).[12]
Materials:
-
Target cell line (e.g., U-87 MG glioblastoma cells)[13]
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
Single guide RNA (sgRNA) expression vector
-
Single-stranded donor oligonucleotide (ssODN) template with the desired R132H mutation and silent mutations to prevent re-cutting
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-activated cell sorter (FACS)
-
Cell culture media and supplements
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA targeting the genomic region of IDH1 exon 4 containing the Arginine 132 codon. Utilize online design tools to minimize off-target effects.[14]
-
Donor Template Design: Design a ~120 bp ssODN donor template containing the G-to-A point mutation to change the R132 codon (CGC) to Histidine (CAC).[15] Flank the mutation with 50-60 bp homology arms identical to the genomic sequence. Introduce silent mutations in the PAM site or sgRNA recognition sequence to prevent Cas9 re-cleavage of the edited allele.
-
Vector Construction: Clone the designed sgRNA sequence into the sgRNA expression vector.
-
Transfection: Co-transfect the target cells with the Cas9-GFP expression vector, the sgRNA expression vector, and the ssODN donor template using a suitable transfection reagent.[13][16]
-
FACS Sorting: 48-72 hours post-transfection, harvest the cells and sort for GFP-positive cells using FACS. This enriches the population of cells that have been successfully transfected.[17]
-
Single-Cell Cloning: Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well to isolate clonal populations.
-
Clonal Expansion and Genotyping: Expand the single-cell clones. Extract genomic DNA from each clone and perform PCR using primers flanking the target region.
-
Sequence Verification: Purify the PCR products and perform Sanger sequencing to confirm the successful knock-in of the R132H mutation and the absence of unintended mutations.
-
Functional Validation: Functionally validate the generated mIDH1 cell line by measuring the production of D-2HG using a D-2-Hydroxyglutarate Assay Kit.
Protocol 2: Cellular Assay for Evaluating this compound Efficacy
This protocol details a cell-based assay to determine the IC50 of an mIDH1 inhibitor like this compound by measuring its effect on D-2HG production.
Materials:
-
mIDH1 R132H knock-in cell line (generated from Protocol 1)
-
Wild-type parental cell line (as a control)
-
This compound and other control inhibitors
-
96-well cell culture plates
-
Cell culture media and supplements
-
D-2-Hydroxyglutarate (D-2HG) Assay Kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mIDH1 R132H and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and control inhibitors. Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle-only control.
-
Sample Collection: After the incubation period, collect the cell culture media and/or cell lysates.
-
D-2HG Measurement: Measure the concentration of D-2HG in the collected samples using a D-2HG assay kit according to the manufacturer's instructions.[18]
-
Data Analysis:
-
Normalize the D-2HG levels to the vehicle-treated control.
-
Plot the normalized D-2HG levels against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
-
Cytotoxicity Assay (Optional): Concurrently perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the inhibitor on cell viability.
Mandatory Visualization
Caption: Signaling pathway of mutant IDH1 and its downstream effects.
Caption: Workflow for generating and validating mIDH1 knock-in cell lines.
References
- 1. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism. | Semantic Scholar [semanticscholar.org]
- 6. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 10. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. delivery-files.atcc.org [delivery-files.atcc.org]
- 14. CRISPR Knock-In Protocol: Efficiency Boost | Ubigene [ubigene.us]
- 15. Targeting the IDH1R132H mutation in gliomas by CRISPR/Cas precision base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mutant IDH1-IN-3 solubility issues and solutions
Welcome to the technical support center for Mutant IDH1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the experimental use of this compound, with a focus on solubility problems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation after adding the dissolved this compound to my aqueous cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue for compounds with low aqueous solubility. To mitigate this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. It is also recommended to add the compound stock solution to the medium while vortexing or stirring to ensure rapid and even distribution.
Q3: How can I improve the solubility of this compound if it is not fully dissolving in the recommended solvent?
A3: For general small molecule inhibitors, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can aid in dissolution[4]. However, it is crucial to ensure the compound is stable at elevated temperatures. Always start with a small amount of the compound to test its response to these methods.
Q4: Can I store this compound in a stock solution? If so, what are the recommended storage conditions?
A4: Yes, it is standard practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For a related compound, Mutant IDH1-IN-1, stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks)[5]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Common Problems
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution upon addition to aqueous buffer or media. | The compound has low aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%).- Add the stock solution to the aqueous solution while vortexing or stirring.- Consider using a surfactant or formulating the compound in a vehicle suitable for your experimental system. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Degradation of the compound in solution. | - Visually inspect the stock solution to ensure there are no visible particles.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Protect the stock solution from light if the compound is light-sensitive. |
| Cell toxicity observed at working concentrations. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Prepare a more concentrated stock solution to reduce the volume added to the cell culture.- Perform a vehicle control experiment to determine the toxicity of the solvent on your cells. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available resources, the following table summarizes the solubility of other relevant mutant IDH1 inhibitors to provide a comparative reference.
| Compound | Solvent | Solubility | Reference |
| Mutant IDH1-IN-1 | DMSO | ≥ 16.75 mg/mL | [1] |
| Ethanol | ≥ 56.6 mg/mL | [1] | |
| Water | Insoluble | [1] | |
| BAY-1436032 | Ethanol | ~3 mg/mL | [2] |
| DMSO | ~3 mg/mL | [2] | |
| DMF | ~1 mg/mL | [2] | |
| Vorasidenib | DMSO | ~30 mg/mL | [3] |
| Dimethyl formamide | ~30 mg/mL | [3] | |
| Aqueous Buffer (1:2 DMSO:PBS, pH 7.2) | ~0.33 mg/mL | [3] | |
| Mutant IDH1-IN-1 | DMSO | ≥ 45 mg/mL (90.25 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.
-
If the compound does not fully dissolve, you may gently warm the solution to 37°C for a short period or use a sonicator bath for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Dosing Cells in Culture with this compound
Objective: To treat cultured cells with this compound at a desired final concentration while minimizing solvent-induced toxicity.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
-
Pipettes and sterile tips
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture well. For example, to achieve a 10 µM final concentration in 1 mL of medium from a 10 mM stock, you would need 1 µL of the stock solution.
-
Prepare a pre-dilution of the stock solution in fresh, pre-warmed cell culture medium if necessary to ensure accurate pipetting of small volumes.
-
Add the calculated volume of the this compound solution (or the pre-diluted solution) to the cell culture medium in each well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Include a vehicle control in your experiment by adding an equivalent volume of DMSO (without the compound) to a separate set of wells.
-
Return the plate to the incubator and proceed with your experimental timeline.
Visualizations
Caption: Signaling pathway of wild-type versus mutant IDH1 and the action of this compound.
References
Technical Support Center: Optimizing Mutant IDH1-IN-3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Mutant IDH1-IN-3 in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Mutant isocitrate dehydrogenase 1 (IDH1) is a neomorphic enzyme found in various cancers that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1][3] this compound is a small molecule inhibitor designed to selectively target the mutant IDH1 enzyme, thereby blocking the production of 2-HG.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 value for 2-HG reduction in your specific cell model. For initial experiments, a concentration of 1 µM is often a reasonable starting point based on the activity of similar mutant IDH1 inhibitors.
Q3: How long should I incubate my cells with this compound?
The incubation time required to observe a significant reduction in 2-HG levels can vary. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended. For many cell lines, a 48- to 72-hour incubation is sufficient to achieve a substantial decrease in intracellular 2-HG.[4]
Q4: How can I measure the effectiveness of this compound in my experiment?
The primary indicator of this compound activity is a reduction in the oncometabolite 2-HG. This can be measured using mass spectrometry (LC-MS/MS) or a commercially available colorimetric or fluorimetric 2-HG assay kit.[5][6] Downstream effects on cell viability, proliferation, and apoptosis can also be assessed.
Q5: Is this compound expected to be cytotoxic?
While the primary effect of this compound is the reduction of 2-HG, it may also impact cell viability, particularly at higher concentrations or after prolonged exposure.[4][7] It is crucial to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to distinguish between targeted inhibition of 2-HG production and general toxicity. In some contexts, mutant IDH1 expression can sensitize cells to apoptosis, and inhibition of the mutant enzyme might modulate this effect.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in 2-HG measurements | Inconsistent cell seeding density. Variation in incubation times. Instability of the inhibitor in culture media. | Ensure consistent cell numbers are seeded for each experiment. Standardize the incubation time with the inhibitor. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| No significant reduction in 2-HG levels | Inhibitor concentration is too low. Insufficient incubation time. Cell line is resistant or does not express the IDH1 mutation. Inactive inhibitor. | Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to find the necessary treatment duration. Verify the IDH1 mutation status of your cell line by sequencing. Ensure proper storage of the inhibitor as per the manufacturer's instructions. |
| Significant cytotoxicity observed at low concentrations | Off-target effects of the inhibitor. High sensitivity of the cell line. Contamination of cell culture. | Perform a dose-response cytotoxicity assay to determine the non-toxic concentration range. Use the lowest effective concentration that reduces 2-HG without significant cell death. Routinely check for mycoplasma and other contaminants. |
| Unexpected changes in cell morphology | Cytoskeletal alterations due to off-target effects. Induction of differentiation or apoptosis. | Observe cells at multiple time points using microscopy. Perform assays to assess apoptosis (e.g., Annexin V staining) or differentiation (e.g., cell surface marker expression). |
| Inconsistent Western blot results for downstream targets | Poor sample preparation. Suboptimal antibody concentrations. Issues with protein transfer or detection. | Ensure consistent protein extraction and quantification. Optimize primary and secondary antibody dilutions. Refer to detailed Western blot protocols and ensure proper transfer and incubation times.[10] |
Data Presentation
Below are tables summarizing representative data for mutant IDH1 inhibitors. Please note: This data is for illustrative purposes and may not be specific to this compound. It is essential to generate your own dose-response curves for your specific cell line and experimental conditions.
Table 1: IC50 Values of Various Mutant IDH1 Inhibitors for 2-HG Reduction
| Inhibitor | Cell Line | IDH1 Mutation | IC50 (nM) | Reference |
| AGI-5198 | TS603 Glioma | R132H | 70 | [1] |
| AGI-5198 | Glioma | R132C | 160 | [1] |
| ML309 | U87MG | R132H | 96 | [1] |
| BAY1436032 | Mutant IDH1 | R132H | 15 | [1] |
| IDH889 | HCT116 | R132H | 22 | [11] |
Table 2: Example Dose-Response of a Mutant IDH1 Inhibitor on Cell Viability
| Concentration (µM) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 95 |
| 0.1 | 95 | 90 |
| 1 | 92 | 85 |
| 10 | 75 | 60 |
| 100 | 40 | 25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG)
This protocol outlines a general procedure for measuring intracellular 2-HG levels using a commercially available colorimetric assay kit.[6]
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the chosen time.
-
Harvest cells (e.g., 1-5 x 10^6) and wash with cold PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions, which typically involves a specific lysis buffer and deproteinization steps.[12]
-
-
Assay Procedure:
-
Prepare a standard curve using the provided 2-HG standard.
-
Add the prepared cell lysates and standards to a 96-well plate.
-
Prepare the reaction mix containing the enzyme and substrate as per the kit protocol.
-
Add the reaction mix to each well and incubate at 37°C for 30-60 minutes.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the 2-HG concentration in the samples based on the standard curve.
Protocol 3: Western Blot Analysis
This protocol provides a general workflow for analyzing the expression of proteins downstream of IDH1 signaling.[10][13][14]
-
Protein Extraction:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting logic for lack of 2-HG reduction with this compound.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Mutant IDH sensitizes gliomas to endoplasmic reticulum stress and triggers apoptosis via microRNA183-mediated inhibition of Semaphorin 3E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDH1 mutant glioma initiating cells are predisposed to apoptosis under endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
Technical Support Center: Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in a research setting. While the information is broadly applicable to selective inhibitors of mutant IDH1, it is crucial to consult the specific product information for the particular inhibitor being used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mutant IDH1 inhibitors?
Mutant IDH1 enzymes, most commonly bearing a mutation at the R132 residue, gain a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[1][4] Mutant IDH1 inhibitors are small molecules that selectively bind to and inhibit the mutated IDH1 enzyme, thereby lowering the intracellular levels of 2-HG and restoring normal cellular processes.[1][5]
Q2: How selective are mutant IDH1 inhibitors for the mutant versus the wild-type enzyme?
Most developed mutant IDH1 inhibitors exhibit high selectivity for the mutant IDH1 over the wild-type (WT) IDH1 enzyme.[6] For instance, some inhibitors show over 500-fold inhibitory selectivity for IDH1 R132H over WT IDH1.[7] However, it's important to note that while they may not significantly inhibit the catalytic activity of WT IDH1, many of these inhibitors can still bind to the WT enzyme.[7][8] This binding to WT IDH1 does not always translate to functional inhibition but should be considered in experimental design and data interpretation.
Q3: What are the known off-target effects of mutant IDH1 inhibitors?
The off-target effects of specific mutant IDH1 inhibitors can vary. While many are highly selective for the mutant IDH1 enzyme, some may exhibit off-target activities, particularly at higher concentrations. For example, some IDH1 inhibitors have been shown to have anti-kinase activity, which could be a potential source of off-target effects.[9] General adverse events observed in clinical studies with IDH inhibitors include nausea, fatigue, diarrhea, and decreased appetite.[10] While these are observed in a clinical setting, they may hint at broader biological effects that could be relevant in preclinical research. Researchers should always perform dose-response experiments and include appropriate controls to assess the specificity of their findings.
Q4: Can resistance to mutant IDH1 inhibitors develop?
Yes, resistance to mutant IDH1 inhibitors can occur. One mechanism of resistance is the emergence of second-site mutations in the IDH1 gene that prevent the inhibitor from binding effectively while still allowing the enzyme to produce 2-HG.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no reduction in 2-HG levels | 1. Inhibitor instability. 2. Incorrect inhibitor concentration. 3. Cell line does not express a susceptible IDH1 mutation. 4. Development of resistance. | 1. Prepare fresh inhibitor stock solutions. Store as recommended by the manufacturer. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Verify the IDH1 mutation status of your cell line by sequencing. 4. If resistance is suspected, consider sequencing the IDH1 gene to check for secondary mutations. |
| Unexpected cellular phenotype observed | 1. Off-target effects of the inhibitor. 2. High inhibitor concentration leading to non-specific effects. 3. The observed phenotype is a downstream consequence of 2-HG reduction. | 1. Test the effect of a structurally different mutant IDH1 inhibitor. If the phenotype persists, it is more likely to be an on-target effect. 2. Use the lowest effective concentration of the inhibitor that maximally reduces 2-HG levels. 3. Investigate the signaling pathways downstream of 2-HG and epigenetic reprogramming. |
| Cell toxicity or reduced proliferation | 1. Off-target toxicity. 2. On-target effect in a cell line dependent on mutant IDH1 signaling. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of inhibitor concentrations. 2. Compare the effect of the inhibitor on cells with and without the IDH1 mutation. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of several well-characterized mutant IDH1 inhibitors. This data is intended for comparative purposes; researchers should determine the potency of their specific inhibitor in their experimental system.
| Inhibitor | Target | IC50 (nM) | Selectivity (fold, vs. WT IDH1) | Reference |
| Ivosidenib (AG-120) | IDH1 R132H | ~12 | >1000 | [5](--INVALID-LINK--) |
| AGI-5198 | IDH1 R132H | 70 | >40 | [1](--INVALID-LINK--) |
| BAY-1436032 | IDH1 R132H | ~15 | >500 | [8](--INVALID-LINK--) |
| Olutasidenib (FT-2102) | IDH1 R132 | - | High | [11](--INVALID-LINK--) |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Measurement of Intracellular 2-HG Levels
This protocol describes a general method for quantifying the oncometabolite 2-HG in cell lysates using a commercially available colorimetric or fluorometric assay kit.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the mutant IDH1 inhibitor at various concentrations for the desired duration (e.g., 24-72 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.
-
Sample Preparation: Centrifuge the cell lysates to pellet any insoluble material. Collect the supernatant for 2-HG measurement.
-
2-HG Assay: Perform the 2-HG assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that leads to a change in color or fluorescence, which is proportional to the 2-HG concentration.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the 2-HG concentration based on a standard curve. Normalize the 2-HG levels to the protein concentration of the cell lysate.
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol can be used to assess the effect of mutant IDH1 inhibition on downstream signaling pathways, such as the PI3K/AKT/mTOR pathway.
-
Cell Treatment and Lysis: Treat cells with the mutant IDH1 inhibitor as described above. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway Diagram
References
- 1. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 2. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 3. Friend or foe—IDH1 mutations in glioma 10 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety profile of isocitrate dehydrogenase inhibitors in cancer therapy: a pharmacovigilance study of the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Preventing Mutant IDH1-IN-3 degradation in experiments
Welcome to the technical support center for Mutant IDH1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, with a focus on preventing the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, cell-permeable, allosteric inhibitor of the R132H mutant of isocitrate dehydrogenase 1 (IDH1).[1] The R132H mutation is a common driver in several cancers, including glioma. This mutation confers a neomorphic enzyme activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation. This compound binds to an allosteric site at the dimer interface of the mutant IDH1 enzyme, competitively inhibiting the binding of Mg2+, which is essential for its catalytic activity.[2][3] This leads to a reduction in 2-HG production in cells.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. To prevent degradation, it is essential to adhere to the following guidelines:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods, especially in aqueous media, as this can increase the rate of degradation.
Q3: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
Inconsistent results with small molecule inhibitors are a common challenge. Several factors could contribute to this issue:
-
Compound Degradation: this compound, containing both phenol and imidazole moieties, may be susceptible to degradation. Phenolic compounds can be prone to oxidation, while imidazole rings can be sensitive to photodegradation.[3][4][5] Ensure the compound is protected from light and prepared fresh for each experiment.
-
Solubility Issues: While soluble in DMSO, the compound may have limited solubility in aqueous cell culture media. Precipitation of the inhibitor can lead to a lower effective concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to maintain solubility and avoid solvent-induced toxicity.[6]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all affect the cellular response to the inhibitor. Standardize these parameters across experiments to ensure reproducibility.
-
Assay Variability: Inconsistencies in incubation times, reagent concentrations, and measurement techniques can lead to variable results. Adhere strictly to your validated assay protocol.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Problem 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound from a new aliquot of stock solution for each experiment. Protect all solutions from light. | Repeated freeze-thaw cycles or prolonged storage in aqueous media can lead to degradation of the inhibitor.[6] The bis-imidazole phenol structure may be light-sensitive.[3][4] |
| Inconsistent Cell State | Use cells within a consistent and narrow passage number range. Seed cells at the same density and treat them at a consistent confluency for all experiments. | The physiological state of the cells, including their metabolic activity and proliferation rate, can significantly impact their response to drug treatment. |
| Assay Protocol Variations | Standardize all incubation times, reagent concentrations, and measurement parameters. Ensure thorough mixing of the compound in the culture media. | Even minor variations in the experimental protocol can introduce significant variability in the results. |
Problem 2: No significant inhibition of 2-HG production at expected effective concentrations.
| Potential Cause | Troubleshooting Step | Rationale |
| Complete Compound Degradation | Verify the integrity of your stock solution. If possible, use analytical methods like HPLC to check for degradation products. Prepare a fresh stock solution from the solid compound. | If the stock solution has degraded, no active compound will be delivered to the cells. |
| Incorrect Cell Line | Confirm that the cell line used expresses the R132H mutant of IDH1. Use a validated positive control cell line known to be sensitive to this compound. | The inhibitor is highly selective for the mutant form of IDH1 and will have minimal effect on cells with wild-type IDH1. |
| Sub-optimal Assay Conditions | Optimize the inhibitor incubation time. A time-course experiment can determine the optimal duration for observing maximal 2-HG reduction. | The effect of the inhibitor may not be immediate and could require a specific duration to manifest. |
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (R132H IDH1) | 13 nM | [1] |
| Solubility in DMSO | 30 mg/mL | |
| Recommended Storage (Solid) | -20°C (long-term), 2-8°C (short-term) | |
| Recommended Storage (Stock in DMSO) | -20°C or -80°C | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Dissolve the compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of compound (MW: 366.50 g/mol ), add 272.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.1% to avoid solvent toxicity.
-
Use the working solutions immediately after preparation.
-
Protocol 2: In Vitro Cell-Based Assay for 2-HG Inhibition
-
Cell Seeding:
-
Seed a human glioblastoma cell line expressing the IDH1 R132H mutation (e.g., U87MG-IDH1 R132H) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium as described in Protocol 1.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add the prepared inhibitor dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Measurement of 2-HG Levels:
-
After incubation, lyse the cells and measure the intracellular concentration of 2-HG using a commercially available 2-HG assay kit or by LC-MS.
-
Normalize the 2-HG levels to the total protein concentration in each well.
-
-
Data Analysis:
-
Plot the normalized 2-HG levels against the logarithm of the this compound concentration.
-
Fit a dose-response curve to the data to determine the IC50 value.
-
Visualizations
Caption: Recommended workflow for using this compound to prevent degradation.
Caption: Signaling pathway of mutant IDH1 and mechanism of inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phenol Degradation by Pseudarthrobacter phenanthrenivorans Sphe3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Navigating Your Research with Mutant IDH1-IN-3: A Technical Support Guide
Welcome to the technical support center for Mutant IDH1-IN-3, a selective allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) R132H enzyme. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure you achieve consistent and reliable results in your studies of cancers driven by IDH1 mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the R132H mutant form of isocitrate dehydrogenase 1 (IDH1). It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that disrupts its catalytic activity. Specifically, it has been shown to interfere with a metal-binding network essential for the enzyme's function. The primary effect of this inhibition is the reduction of the oncometabolite D-2-hydroxyglutarate (2-HG) produced by the neomorphic activity of the mutant enzyme.[1]
Q2: What is the IC50 of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 13 nM for the IDH1 R132H mutant enzyme.[1]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use an appropriate solvent like DMSO. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. When not in use, keep the stock solution at -20°C or colder.
Q4: In which cancer types are IDH1 mutations commonly found?
A4: IDH1 mutations, particularly the R132H substitution, are frequently observed in several types of cancer, including gliomas (especially grade II and III and secondary glioblastomas), acute myeloid leukemia (AML), and chondrosarcoma.[2][3][4]
Troubleshooting Inconsistent Results
Issue 1: High Variability in 2-HG Inhibition Assays
If you are observing significant differences in the inhibition of 2-hydroxyglutarate (2-HG) production between experiments, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Cell Seeding Density | Plate cells at a consistent density for all experiments. Overly confluent or sparse cultures can exhibit different metabolic rates and responses to inhibitors. |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of this compound from a single-use aliquot of a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Use a consistent incubation time with the inhibitor. A time-course experiment can help determine the optimal duration for observing maximal 2-HG reduction. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients that can cause "edge effects," avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media. |
Issue 2: Lower Than Expected Potency (Higher IC50)
If this compound is appearing less potent than anticipated, the following factors may be at play.
| Potential Cause | Suggested Solution |
| Inhibitor Degradation | Verify the integrity of your this compound stock. If in doubt, use a fresh vial of the compound. Ensure proper storage conditions have been maintained. |
| High Protein Concentration in Assay | In biochemical assays, high concentrations of the mutant IDH1 enzyme can lead to an underestimation of inhibitor potency. Optimize the enzyme concentration to be in the linear range of the assay. |
| Presence of Serum in Cell Culture Media | Components in serum can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period or using serum-free media if your cell line can tolerate it. |
| Cellular Efflux Pumps | Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cytoplasm. You can test for this by co-incubating with a known efflux pump inhibitor. |
Issue 3: Off-Target Effects or Cellular Toxicity
Observing unexpected cellular phenotypes or toxicity at concentrations close to the IC50 for 2-HG inhibition requires careful investigation.
| Potential Cause | Suggested Solution |
| Non-specific Toxicity of the Compound | Perform a dose-response curve in a parental cell line that does not express the mutant IDH1 enzyme. Toxicity observed at similar concentrations in both mutant and wild-type cells may indicate off-target effects. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in your cell culture media is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| On-Target Toxicity | The inhibition of mutant IDH1 and the subsequent reduction in 2-HG may have genuine cytotoxic or cytostatic effects in certain cellular contexts. This could be a valid biological observation. |
Experimental Protocols
Protocol: In Vitro 2-HG Production Inhibition Assay
This protocol outlines a method for quantifying the inhibition of 2-hydroxyglutarate (2-HG) production in mutant IDH1-expressing cells treated with this compound.
Materials:
-
Mutant IDH1 R132H expressing cell line (e.g., U-87 MG IDH1-mutant)
-
Parental wild-type IDH1 cell line (as a negative control)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
2-HG detection kit (commercially available)
-
Plate reader capable of colorimetric or fluorometric detection
Methodology:
-
Cell Seeding:
-
Seed the mutant IDH1 and wild-type cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
2-HG Measurement:
-
Following incubation, lyse the cells and measure the intracellular 2-HG levels using a commercial 2-HG detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the vehicle control.
-
Plot the normalized 2-HG levels against the logarithm of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding, the following diagrams illustrate a troubleshooting workflow and the targeted signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Signaling pathway targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analysis of IDH1 Mutation in Progressive Gliomas by Allele-Specific qPCR and Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetrance of Mutant IDH1-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetrance of Mutant IDH1-IN-3 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to selectively target the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. In many cancers, particularly gliomas, a mutation in IDH1 leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumor development.[1][2] this compound works by inhibiting the mutated IDH1 enzyme, thereby reducing the levels of 2-HG.[3] The primary therapeutic goal is to achieve sufficient concentration of the inhibitor in the brain to effectively suppress 2-HG production within the tumor.
Q2: What are the common reasons for poor brain penetrance of small molecule inhibitors like this compound?
A2: Poor brain penetrance is a significant hurdle for many central nervous system (CNS) drug candidates. The primary reasons include:
-
The Blood-Brain Barrier (BBB): A highly selective barrier that protects the brain from harmful substances. Small molecule inhibitors may be actively removed from the brain by efflux transporters present at the BBB.[4][5]
-
Physicochemical Properties of the Compound: Factors such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors can limit passive diffusion across the BBB.[5][6]
-
Plasma Protein Binding: High binding of the inhibitor to plasma proteins reduces the free fraction of the drug available to cross the BBB.[7][8]
-
Metabolism: Rapid metabolism of the compound in the periphery can decrease the amount of active drug that reaches the brain.
Q3: How can I assess the brain penetrance of this compound in my animal model?
A3: Brain penetrance is typically assessed by measuring the concentration of the compound in the brain and plasma of the animal model at various time points after administration. The key parameter is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding.[4][8] A higher Kp or Kp,uu value generally indicates better brain penetration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Brain-to-Plasma Ratio of this compound
| Possible Cause | Troubleshooting Step |
| High Efflux by BBB Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | 1. Co-administration with an Efflux Inhibitor: In preclinical models, co-administering a known P-gp/BCRP inhibitor (e.g., elacridar) can help determine if efflux is the primary issue. An increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm this. 2. Structural Modification: If efflux is confirmed, medicinal chemistry efforts may be needed to modify the structure of this compound to reduce its affinity for these transporters.[5] |
| Poor Physicochemical Properties: The compound's properties may not be optimal for crossing the BBB. | 1. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability. For example, using vehicles containing co-solvents like DMSO, PEG400, or Tween 80 can enhance exposure. 2. Prodrug Approach: Consider designing a prodrug of this compound that is more lipophilic and can cross the BBB more efficiently before being converted to the active compound in the brain.[6] |
| High Plasma Protein Binding: A large fraction of the compound may be bound to plasma proteins, leaving little free drug to enter the brain.[7] | 1. Measure Free Drug Concentration: Determine the unbound fraction of this compound in plasma and brain tissue. This will provide a more accurate measure of the drug available to exert its therapeutic effect. 2. Dose Escalation Studies: Carefully designed dose escalation studies can help determine if a higher dose can achieve therapeutic concentrations of free drug in the brain without causing systemic toxicity. |
Issue 2: Inconsistent Efficacy in Glioma Xenograft Models Despite Systemic Exposure
| Possible Cause | Troubleshooting Step |
| Heterogeneity of the Blood-Tumor Barrier (BTB): The permeability of the BTB can be variable within and between tumors.[8] | 1. Imaging Studies: Utilize techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess the permeability of the BTB in your tumor model. This can help correlate drug efficacy with tumor vascularity and permeability. 2. Histological Analysis: Examine tumor sections for the expression of tight junction proteins and efflux transporters to understand the barrier properties at a cellular level. |
| Insufficient Target Engagement: The concentration of this compound reaching the tumor may not be sufficient to inhibit the mutant IDH1 enzyme effectively. | 1. Measure Intratumoral 2-HG Levels: The most direct way to assess target engagement is to measure the levels of the oncometabolite 2-hydroxyglutarate (2-HG) in the tumor tissue.[9] A significant reduction in 2-HG levels after treatment indicates successful target inhibition. 2. Correlate Pharmacokinetics and Pharmacodynamics (PK/PD): Establish a relationship between the concentration of this compound in the brain/tumor and the reduction in 2-HG levels. This will help define the therapeutic window. |
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation Vehicle | Route of Administration | Dose (mg/kg) | Max Plasma Concentration (Cmax, ng/mL) | Brain Concentration at 2h (ng/g) | Brain-to-Plasma Ratio (Kp) at 2h |
| 0.5% CMC | Oral (p.o.) | 50 | 1500 | 75 | 0.05 |
| 20% Solutol HS 15 | Oral (p.o.) | 50 | 2500 | 250 | 0.10 |
| 10% DMSO, 40% PEG400, 50% Saline | Intraperitoneal (i.p.) | 25 | 3500 | 525 | 0.15 |
Table 2: Example Pharmacodynamic Effect of this compound on Tumor 2-HG Levels
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor 2-HG Levels (nmol/g tissue) | % Inhibition of 2-HG |
| Vehicle | - | p.o. | 500 | 0% |
| This compound | 50 | p.o. | 250 | 50% |
| This compound + Elacridar | 50 + 10 | p.o. | 100 | 80% |
Experimental Protocols
Protocol 1: Assessment of Brain Penetrance in Mice
-
Animal Model: Use healthy, adult male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer this compound at the desired dose and route. Include a vehicle control group.
-
Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood via cardiac puncture into EDTA-coated tubes. Immediately perfuse the brain with ice-cold saline to remove remaining blood.
-
Sample Processing: Centrifuge the blood to separate plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each time point.
Protocol 2: Evaluation of Target Engagement in an Orthotopic Glioma Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) intracranially implanted with a human glioma cell line expressing mutant IDH1 (e.g., U87-MG-IDH1-R132H).
-
Treatment: Once tumors are established (as confirmed by bioluminescence or MRI), begin treatment with this compound or vehicle control.
-
Tumor Collection: At the end of the treatment period, euthanize the animals and carefully dissect the tumors.
-
Metabolite Extraction: Homogenize the tumor tissue in a methanol/water/chloroform mixture to extract metabolites.
-
2-HG Quantification: Measure the concentration of 2-HG in the tumor extracts using a GC-MS or LC-MS/MS method.
-
Data Analysis: Compare the 2-HG levels between the treated and vehicle control groups to determine the percentage of inhibition.
Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
References
- 1. Isocitrate dehydrogenase 1 (IDH1): what it means to the neurosurgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 4. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Brain Penetrant Mutant IDH1 Inhibitor Provides In Vivo Survival Benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line specific responses to Mutant IDH1-IN-3
Welcome to the technical support center for Mutant IDH1-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).
Disclaimer: While this guide focuses on this compound, specific experimental data for this compound is limited in publicly available literature. Therefore, this resource also includes data and protocols for other well-characterized mutant IDH1 inhibitors, such as AGI-5198 and Ivosidenib, which are expected to have similar mechanisms of action and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Its primary mechanism of action is to bind to a site distinct from the active site of the mutant IDH1 protein, leading to a conformational change that inhibits its neomorphic activity. This specifically blocks the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG in cancer cells with IDH1 mutations leads to epigenetic dysregulation and a block in cellular differentiation. By inhibiting 2-HG production, this compound aims to restore normal cellular processes.
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 13 nM for the IDH1 R132H mutant enzyme in biochemical assays.[1]
Q3: In which cancer cell lines can I expect to see a response to this compound?
A3: You can expect to see a response in cancer cell lines that harbor a sensitizing IDH1 mutation, such as R132H, R132C, or R132G. The primary effect will be a reduction in the intracellular levels of 2-HG. Effects on cell viability and proliferation may be cell-line dependent and might require longer-term treatment. Cell lines commonly used to study mutant IDH1 inhibition include glioma, acute myeloid leukemia (AML), and chondrosarcoma cell lines.
Q4: How should I prepare and store this compound?
A4: For specific instructions on reconstitution and storage, it is crucial to refer to the datasheet provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the DMSO stock is further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low reduction in 2-HG levels | - Incorrect compound concentration: The concentration of this compound may be too low to effectively inhibit the mutant IDH1 enzyme in your specific cell line. - Cell line does not harbor a susceptible IDH1 mutation: The cell line may be IDH1 wild-type or have a resistant mutation. - Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. - Assay variability: Issues with the 2-HG measurement assay (e.g., LC-MS/MS). | - Perform a dose-response experiment to determine the optimal concentration for 2-HG reduction in your cell line. - Confirm the IDH1 mutation status of your cell line by sequencing. - Ensure the compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. - Include appropriate positive and negative controls in your 2-HG assay to validate the results. |
| No effect on cell viability or proliferation | - Short treatment duration: The effects of mutant IDH1 inhibition on cell viability and proliferation are often not immediate and may require prolonged treatment. - Cell line is not dependent on mutant IDH1 for survival: Some cell lines, despite having an IDH1 mutation and producing 2-HG, may not be dependent on this pathway for their growth and survival in vitro.[2][3] - Suboptimal cell culture conditions: Cell density, serum concentration, or other culture conditions may be influencing the outcome. | - Extend the duration of your cell viability/proliferation assay (e.g., 7-14 days), with regular media and inhibitor changes. - Consider using alternative assays that measure long-term growth, such as colony formation assays. - Optimize cell seeding density and other culture conditions for your specific cell line. |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. - Variability in compound preparation: Inconsistent dilution of the inhibitor stock can lead to different final concentrations. - Inconsistent incubation times: Variations in the duration of inhibitor treatment can affect the results. | - Use cells within a consistent and low passage number range for all experiments. - Prepare a large batch of the inhibitor stock solution and aliquot it to ensure consistency. Always vortex the stock and dilutions before use. - Ensure precise and consistent timing for all experimental steps, including inhibitor treatment and assay measurements. |
| Unexpected off-target effects | - High inhibitor concentration: Using concentrations of this compound that are significantly higher than the IC50 for 2-HG inhibition may lead to off-target effects. | - Use the lowest effective concentration that gives you the desired on-target effect (i.e., 2-HG reduction). - Include a wild-type IDH1 cell line as a negative control to assess off-target toxicity. |
Quantitative Data
The following tables summarize the in vitro efficacy of various mutant IDH1 inhibitors across different cancer cell lines. This data can serve as a reference for designing your experiments with this compound.
Table 1: Inhibition of 2-HG Production by Mutant IDH1 Inhibitors
| Compound | Cell Line | Cancer Type | IDH1 Mutation | IC50 for 2-HG Inhibition (nM) | Reference |
| This compound | - | - | R132H | 13 (biochemical) | [1] |
| AGI-5198 | U87-MG (engineered) | Glioblastoma | R132H | 40 | [4] |
| THP-1 (engineered) | AML | R132H | 50 | [4] | |
| HT1080 | Fibrosarcoma | R132C | >1000 | [4] | |
| RBE | Cholangiocarcinoma | R132S | >1000 | [4] | |
| JJ012 | Chondrosarcoma | R132G | >1000 | [4] | |
| TS603 | Glioma | R132H | ~100 | [5] | |
| Ivosidenib (AG-120) | U87-MG (engineered) | Glioblastoma | R132H | 19 | [6] |
| HT1080 | Fibrosarcoma | R132C | 8 | [6] | |
| COR-L105 | Lung Carcinoma | R132C | 15 | [6] | |
| HCCC-9810 | Cholangiocarcinoma | R132S | 12 | [6] |
Table 2: Effect of Mutant IDH1 Inhibitors on Cell Viability/Proliferation
| Compound | Cell Line | Cancer Type | IDH1 Mutation | Assay Type | IC50 (µM) | Reference |
| AGI-5198 | HT1080 | Fibrosarcoma | R132C | Cell Viability (PicoGreen) | ~1.5 | [7] |
| BT054 | Glioma | R132H | Cell Viability (PicoGreen) | ~2.0 | [7] | |
| Patient-derived Glioma Cultures | Glioma | R132H | Cell Viability | >10 (no effect on viability up to 10 µM) | [3] | |
| Ivosidenib (AG-120) | 6 IDH1/2 mutant cancer cell lines | Various | Various | Cell Viability | 0.001 - 0.025 | [8] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for adherent cells grown in 96-well plates.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurements.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation with Compound: Incubate the plate for the desired treatment duration (e.g., 72 hours, or longer for slow-growing cells, with media and compound changes as necessary).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the log of the inhibitor concentration to determine the IC50 value.
Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
This is a general workflow for the quantification of 2-HG from cell pellets.
Materials:
-
Cell pellets from treated and control cells
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Centrifuge to obtain a cell pellet (typically 1-5 million cells).
-
Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol) containing a known concentration of the internal standard.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Separation is often achieved using a HILIC column.[11]
-
The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect and quantify 2-HG and the internal standard based on their specific mass transitions.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Quantify the amount of 2-HG in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Western Blotting for Histone Modifications
This protocol provides a general procedure for analyzing changes in histone methylation.
Materials:
-
Histone extraction buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Denature the histone samples and separate them by SDS-PAGE. Due to their small size, higher percentage acrylamide gels are recommended.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Adding a small amount of SDS (e.g., 0.01%) to the transfer buffer can improve the transfer of positively charged histones.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the signal of the modified histone to the total histone loading control.
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
The gain-of-function mutation in IDH1 leads to the production of the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[14] This results in a hypermethylation phenotype, characterized by increased histone and DNA methylation, which alters gene expression and blocks cellular differentiation, contributing to tumorigenesis.[14][15] this compound and other similar inhibitors block the production of 2-HG, thereby aiming to reverse these epigenetic alterations.
Caption: Mutant IDH1 signaling and mechanism of inhibition.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for characterizing the effects of this compound in cancer cell lines.
Caption: Workflow for inhibitor characterization.
References
- 1. ashpublications.org [ashpublications.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. IDH1: Linking Metabolism and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutant-IDH1-dependent chromatin state reprogramming, reversibility, and persistence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mutant IDH1-IN-3 and 2-HG Assays
Welcome to the technical support center for researchers utilizing Mutant IDH1-IN-3 in 2-hydroxyglutarate (2-HG) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Mutations in IDH1, such as the common R132H variant, confer a new enzymatic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] this compound specifically binds to the mutant IDH1 enzyme and inhibits the production of 2-HG.[1] This makes it a valuable tool for studying the effects of 2-HG in cancer and other diseases.
Q2: I am seeing high background fluorescence in my assay, even in my negative controls. What could be the cause?
High background fluorescence can be a significant artifact in fluorescence-based 2-HG assays. Several factors can contribute to this issue:
-
Autofluorescence of this compound: The inhibitor itself may possess intrinsic fluorescent properties that overlap with the excitation and emission spectra of your assay's detection reagents.[4][5]
-
Media Components: Phenol red and other components in cell culture media can be fluorescent and contribute to background signal.
-
Cellular Autofluorescence: Endogenous cellular components, such as NADH and flavins, can fluoresce and increase background noise.[4]
-
Contamination: Microbial contamination in your cell cultures can also lead to increased fluorescence.
Q3: My results are not reproducible. What are some common causes of variability in 2-HG assays?
Lack of reproducibility can be frustrating. Here are some potential sources of variability to investigate:
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at higher concentrations, leading to inconsistent effective concentrations.
-
Inconsistent Cell Seeding: Variations in cell number per well will directly impact the amount of 2-HG produced.
-
Edge Effects in Microplates: Wells on the edge of a microplate are more prone to evaporation, which can concentrate reagents and affect cell health, leading to skewed results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant variability.
Q4: I suspect my inhibitor is causing false positives. How can I confirm this?
False positives are a common issue in high-throughput screening and can be caused by compound interference with the assay itself.[6][7][8] To determine if this compound is causing a false positive, you can perform the following control experiments:
-
Assay without Cells or Enzyme: Run the assay with the inhibitor in the assay buffer without any cells or the 2-HG dehydrogenase enzyme. If you still observe a signal, it is likely due to the intrinsic fluorescence of the compound.
-
Orthogonal Assay: Use a different method to measure 2-HG levels, such as LC-MS, which is less prone to interference from fluorescent compounds.[9][10] A correlation between the results from your primary assay and the orthogonal assay will increase confidence in your findings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Compound Autofluorescence | 1. Run a control plate with this compound in assay buffer alone to quantify its intrinsic fluorescence. 2. Subtract the background fluorescence of the compound from your experimental wells. 3. If the compound's fluorescence is too high, consider using an alternative 2-HG detection method (e.g., LC-MS). |
| Media Fluorescence | 1. Use phenol red-free media for your experiments. 2. Prepare standards and blanks in the same media used for your cells. | |
| Low Signal or No Inhibition | Compound Inactivity | 1. Verify the identity and purity of your this compound stock. 2. Prepare fresh dilutions of the inhibitor for each experiment. |
| Incorrect Assay Conditions | 1. Ensure the pH and temperature of your assay buffer are optimal for the 2-HG dehydrogenase enzyme. 2. Verify the concentrations of all assay components, including cofactors like NAD+. | |
| Inconsistent Results | Compound Precipitation | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer and avoid using concentrations above this limit. 3. Consider adding a small amount of a solubilizing agent like DMSO, ensuring it does not affect your assay. |
| Cellular Health Issues | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure the inhibitor is not causing cytotoxicity at the tested concentrations. 2. Ensure consistent cell seeding density across all wells. | |
| False Positives | Compound Interference with Assay Enzyme | 1. Perform a counter-screen to test if this compound inhibits the 2-HG dehydrogenase or diaphorase used in the detection step.[11] |
| Redox Activity of the Compound | 1. Some compounds can interfere with assays that rely on NAD+/NADH or resazurin/resorufin redox reactions. Test for this by running the assay in the absence of 2-HG but in the presence of the inhibitor. |
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to experiments with this compound and 2-HG assays.
| Parameter | Value | Reference |
| This compound IC50 (for R132H IDH1) | 13 nM | [1] |
| Typical 2-HG Assay Linearity Range | 4 µM - 100 µM | [12] |
| Recommended Cell Seeding Density (96-well plate) | 1,000 - 2,000 cells/well | [13] |
| Typical Incubation Time with Inhibitor | 48 - 72 hours | [14][15] |
| Enzyme Concentration in Assay (Mutant IDH1 R132H) | 0.3 ng/µL | [16] |
| Substrate Concentrations in Enzymatic Assay (α-KG, NADPH) | 4 mM α-KG, 16 µM NADPH | [16] |
Experimental Protocols
Cell-Based 2-HG Detection Assay (Fluorescence-Based)
This protocol is adapted from a common method for measuring 2-HG production in cells treated with an inhibitor.[12][14]
-
Cell Seeding:
-
Seed cells harboring a mutant IDH1 (e.g., HT1080) in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
Sample Preparation:
-
Carefully collect the cell culture supernatant.
-
Deproteinate the samples by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.
-
-
2-HG Detection:
-
Prepare a 2-HG standard curve.
-
Add the deproteinated supernatant and standards to a new 96-well plate.
-
Prepare the reaction mixture containing 2-HG dehydrogenase, NAD+, diaphorase, and a fluorescent substrate (e.g., resazurin).
-
Add the reaction mixture to each well.
-
Incubate at room temperature for 10-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Calculate the 2-HG concentration in your samples by interpolating from the standard curve.
-
Visualizations
Caption: Mechanism of Mutant IDH1 and Inhibition by this compound.
Caption: Workflow for a Cell-Based 2-HG Assay with an Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mutant IDH1 Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1). The following information is designed to assist in the optimization of incubation time and other experimental parameters to ensure robust and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the treatment of cells with mutant IDH1 inhibitors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reduction in 2-hydroxyglutarate (2-HG) levels | 1. Incorrect inhibitor concentration: The concentration may be too low to effectively inhibit the enzyme. 2. Short incubation time: The treatment duration may be insufficient for the inhibitor to exert its effect. 3. Cell line resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. 4. Inhibitor instability: The compound may be degrading in the culture medium. 5. Incorrect measurement of 2-HG: The assay for 2-HG detection may not be sensitive enough or may be improperly calibrated. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). Start with a range of concentrations based on literature for similar inhibitors. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for 2-HG reduction.[1][2] 3. Verify the IDH1 mutation status of your cell line. Consider using a different cell line with a confirmed IDH1 mutation. 4. Prepare fresh inhibitor stock solutions for each experiment and minimize freeze-thaw cycles. 5. Validate your 2-HG detection method (e.g., mass spectrometry or a commercially available enzymatic assay) with appropriate controls. |
| High variability in 2-HG levels between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable 2-HG production. 2. Inhibitor precipitation: The inhibitor may not be fully dissolved in the culture medium. 3. Edge effects in multi-well plates: Wells on the periphery of the plate may experience different environmental conditions. | 1. Ensure accurate and consistent cell counting and seeding in each well. 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Consider using a lower concentration or a different solvent. 3. Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile medium to maintain humidity. |
| Cell toxicity observed at effective inhibitor concentrations | 1. Off-target effects: The inhibitor may be affecting other cellular processes at higher concentrations. 2. Solvent toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells. | 1. Determine the inhibitor's therapeutic window by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the 2-HG measurement. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). |
| Inconsistent downstream effects (e.g., changes in histone methylation, cell differentiation) | 1. Insufficient incubation time: Downstream epigenetic and phenotypic changes often require longer treatment durations than 2-HG reduction. 2. Cellular context: The downstream effects of IDH1 inhibition can be cell-type specific. | 1. Extend the incubation time for downstream analyses (e.g., 7-14 days or longer), with regular media and inhibitor changes.[3] 2. Characterize the specific downstream pathways affected in your cell model. Not all cell lines will exhibit the same phenotypic response. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new mutant IDH1 inhibitor?
A1: If the IC50 value of the inhibitor is known from biochemical assays, a good starting point for cell-based assays is typically 10- to 100-fold higher than the biochemical IC50. If the IC50 is unknown, a dose-response experiment is recommended, starting from a low nanomolar range and extending to the high micromolar range (e.g., 1 nM to 100 µM).
Q2: How long should I incubate my cells with the inhibitor before measuring 2-HG levels?
A2: A significant reduction in 2-HG levels can often be observed within 24 to 72 hours of treatment.[1][3] However, the optimal time can vary depending on the inhibitor's potency, its mechanism of action, and the cell line's metabolic rate. A time-course experiment is the best way to determine the optimal incubation period for your specific experimental conditions. In some in vivo studies, a decrease in 2-HG was observed within a few days of treatment.[4]
Q3: Should I measure intracellular or extracellular 2-HG levels?
A3: Both intracellular and extracellular (secreted into the culture medium) 2-HG levels can be measured. Measuring extracellular 2-HG is often less labor-intensive as it does not require cell lysis. However, measuring intracellular levels can provide a more direct assessment of the inhibitor's effect on the target. Several studies have shown a good correlation between the two.[2]
Q4: What are the expected downstream effects of mutant IDH1 inhibition, and how long do they take to manifest?
A4: The primary downstream effect of mutant IDH1 inhibition is the reduction of 2-HG. This leads to the reversal of 2-HG-mediated inhibition of α-ketoglutarate-dependent dioxygenases, which can result in decreased histone and DNA methylation.[5] These epigenetic changes can, in turn, induce cellular differentiation.[6] While 2-HG reduction is relatively rapid, downstream effects like changes in methylation and differentiation are typically slower and may require prolonged treatment, often on the order of several days to weeks.[3]
Q5: Can I expect to see a direct effect on cell proliferation after treatment with a mutant IDH1 inhibitor?
A5: The effect on cell proliferation can be variable and is often cell-type dependent. Some studies report a reduction in cell growth, while others show little to no direct effect on proliferation, especially in short-term assays.[3][5] The primary mechanism of action of these inhibitors is often cytostatic (inhibiting growth) rather than cytotoxic (killing cells), by inducing differentiation.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of a Mutant IDH1 Inhibitor
Objective: To determine the optimal concentration and incubation time of a mutant IDH1 inhibitor for reducing 2-HG levels in a cell culture model.
Materials:
-
Mutant IDH1-harboring cell line (e.g., U87-MG IDH1-R132H)
-
Complete cell culture medium
-
Mutant IDH1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
2-HG detection kit (mass spectrometry or enzymatic assay)
-
Plate reader or mass spectrometer
Methodology:
-
Cell Seeding: Seed the mutant IDH1 cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the mutant IDH1 inhibitor in complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment:
-
Dose-Response: Aspirate the old medium from the cells and add the medium containing the different inhibitor concentrations. Incubate for a predetermined time (e.g., 48 or 72 hours).
-
Time-Course: Treat the cells with a fixed, effective concentration of the inhibitor (determined from the dose-response experiment or based on literature). At various time points (e.g., 0, 24, 48, 72 hours), collect the cell lysates or culture medium for 2-HG analysis.
-
-
2-HG Measurement: Following the manufacturer's instructions for the chosen 2-HG detection kit, process the samples and measure the 2-HG levels.
-
Data Analysis:
-
Dose-Response: Plot the 2-HG concentration against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Time-Course: Plot the 2-HG concentration against time to determine the optimal incubation period.
-
Quantitative Data Summary (Example)
| Inhibitor Concentration | 2-HG Level (µM) at 48h (Mean ± SD) | % Inhibition |
| Vehicle Control | 15.2 ± 1.5 | 0% |
| 10 nM | 13.8 ± 1.2 | 9.2% |
| 100 nM | 8.5 ± 0.9 | 44.1% |
| 1 µM | 2.1 ± 0.3 | 86.2% |
| 10 µM | 0.5 ± 0.1 | 96.7% |
| Incubation Time (1 µM Inhibitor) | 2-HG Level (µM) (Mean ± SD) |
| 0 h | 15.1 ± 1.6 |
| 24 h | 7.3 ± 0.8 |
| 48 h | 2.2 ± 0.4 |
| 72 h | 1.8 ± 0.3 |
Signaling Pathways and Experimental Workflows
Mutant IDH1 Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing inhibitor incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo 2-Hydroxyglutarate Monitoring With Edited MR Spectroscopy for the Follow-up of IDH-Mutant Diffuse Gliomas: The IDASPE Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mutant IDH1-IN-3 In Vivo Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mutant IDH1-IN-3 in in vivo efficacy studies. The guidance is compiled from established principles for in vivo studies of small molecule inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective allosteric inhibitor of the mutant IDH1 enzyme.[1] Point mutations in the IDH1 gene, such as R132H and R132C, confer a new enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3][4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.[5][6][7] this compound specifically binds to the mutant IDH1 protein, inhibiting the production of 2-HG.[1] This reduction in 2-HG is expected to restore normal cellular differentiation and impede tumor growth.[7][8]
Q2: What are the common tumor models used for in vivo testing of mutant IDH1 inhibitors?
In vivo efficacy of mutant IDH1 inhibitors has been evaluated in various preclinical models, including:
-
Xenograft Models: Human cancer cell lines harboring IDH1 mutations are implanted into immunocompromised mice. Common cell lines include U87 glioblastoma cells engineered to express mutant IDH1 and HT1080 chondrosarcoma cells with an endogenous R132C mutation.[9]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients with IDH1-mutant cancers, such as acute myeloid leukemia (AML) or cholangiocarcinoma, is implanted into mice.[6]
-
Syngeneic and Genetically Engineered Mouse Models (GEMMs): These models, often used for glioma and AML studies, involve transplanting murine cells with engineered IDH1 mutations into immunocompetent mice, which allows for the study of the tumor microenvironment and immune interactions.[6][10][11]
Q3: How is the efficacy of this compound evaluated in vivo?
The primary efficacy endpoints for in vivo studies of mutant IDH1 inhibitors typically include:
-
Tumor Growth Inhibition: Measurement of tumor volume over time is a standard method to assess efficacy.
-
Survival Analysis: Kaplan-Meier survival curves are used to determine if the treatment prolongs the lifespan of the tumor-bearing animals.[6]
-
Pharmacodynamic (PD) Biomarkers: The most direct PD marker is the level of the oncometabolite 2-HG in tumors, plasma, or urine. A significant reduction in 2-HG levels indicates target engagement and inhibition of the mutant IDH1 enzyme.[3][9][12]
-
Histopathology and Immunohistochemistry (IHC): Analysis of tumor tissue can reveal changes in cell differentiation, proliferation (e.g., Ki-67 staining), and apoptosis.[13]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo efficacy studies with mutant IDH1 inhibitors.
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Suboptimal Dosing or Schedule: The dose of this compound may be too low or the dosing frequency insufficient to maintain adequate drug exposure. | 1. Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the compound to ensure adequate exposure is achieved and maintained above the target IC50.[14]3. Adjust Dosing Regimen: Consider increasing the dose or dosing frequency (e.g., from once daily to twice daily) based on PK data.[14] |
| Poor Bioavailability: The compound may have low oral absorption or be rapidly metabolized. | 1. Formulation Optimization: Test different vehicle formulations to improve solubility and absorption.2. Alternative Route of Administration: If oral bioavailability is poor, consider intraperitoneal (IP) or intravenous (IV) injection. | |
| Acquired Resistance: Tumor cells may develop resistance mechanisms. | 1. Investigate Resistance Mechanisms: Analyze resistant tumors for secondary mutations in IDH1 or alterations in other signaling pathways.[15][16]2. Combination Therapy: Explore combining this compound with other targeted agents or standard-of-care chemotherapy. | |
| High Variability in Tumor Growth | Inconsistent Tumor Implantation: Variation in the number of cells injected or the injection site can lead to inconsistent tumor growth. | 1. Standardize Cell Implantation: Ensure a consistent number of viable cells are injected into the same anatomical location for all animals.2. Cell Viability Check: Confirm high cell viability (>90%) before injection. |
| Animal Health: Underlying health issues in the animals can affect tumor take rate and growth. | 1. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness unrelated to the tumor burden. | |
| No Reduction in 2-HG Levels | Inadequate Target Engagement: Insufficient drug concentration at the tumor site. | 1. PK/PD Correlation: Correlate drug exposure in the tumor with 2-HG levels to determine the required concentration for target inhibition.[17]2. Increase Dose/Frequency: As with lack of efficacy, adjusting the dosing regimen may be necessary. |
| Assay Sensitivity: The method used to measure 2-HG may not be sensitive enough to detect changes. | 1. Validate Assay: Use a validated, sensitive method such as liquid chromatography-mass spectrometry (LC-MS) for 2-HG quantification.2. Optimize Sample Collection: Ensure proper collection and storage of tumor and plasma samples to prevent 2-HG degradation. | |
| Toxicity and Adverse Effects | Off-Target Effects: The inhibitor may have unintended biological effects. | 1. Dose Reduction: Lower the dose to a level that is efficacious but better tolerated.2. Monitor for Clinical Signs: Observe animals for weight loss, changes in behavior, and other signs of toxicity. |
| Vehicle Toxicity: The vehicle used to dissolve the compound may be causing toxicity. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle.2. Test Alternative Vehicles: If the vehicle is toxic, explore other biocompatible solvents. |
Experimental Protocols
1. In Vivo Xenograft Study Protocol
This protocol provides a general framework for an in vivo efficacy study using a xenograft model.
-
Cell Culture: Culture IDH1-mutant human cancer cells (e.g., HT1080) under standard conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation:
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth with caliper measurements.
-
-
Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle.
-
Administer the compound and vehicle orally or via IP injection at the predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight and general health of the animals.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size or if signs of excessive morbidity are observed.
-
Collect tumors, blood, and other tissues for pharmacodynamic and histological analysis.
-
2. Pharmacodynamic (PD) Analysis of 2-HG Levels
-
Sample Collection:
-
Tumor: Flash-freeze tumor tissue in liquid nitrogen immediately after collection.
-
Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
-
Metabolite Extraction:
-
Homogenize frozen tumor tissue in a methanol/water solution.
-
For plasma, perform a protein precipitation step with a cold solvent like methanol or acetonitrile.
-
Centrifuge to pellet debris and collect the supernatant containing metabolites.
-
-
LC-MS Analysis:
-
Use a validated LC-MS method for the separation and quantification of 2-HG.
-
Include a standard curve with known concentrations of 2-HG for accurate quantification.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies | Semantic Scholar [semanticscholar.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo efficacy of mutant IDH1 inhibitor HMS-101 and structural resolution of distinct binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant IDH1 regulates the tumor-associated immune system in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ajmc.com [ajmc.com]
- 16. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Variability in Patient-Derived Xenograft Models with Mutant IDH1-IN-3: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mutant IDH1-IN-3 in patient-derived xenograft (PDX) models. This guide addresses common challenges related to experimental variability and provides detailed protocols for key assays to ensure robust and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] The most common mutation, R132H, confers a new function on the IDH1 enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation.[2][3] this compound binds to an allosteric pocket on the mutant IDH1 enzyme, inhibiting its neomorphic activity and thereby reducing the production of 2-HG.[1][4]
Q2: Why is there significant variability in tumor growth and drug response in my IDH1-mutant PDX models treated with this compound?
A2: Variability in PDX models is a known challenge and can arise from several factors:
-
Inter-tumoral Heterogeneity: PDX models are derived from individual patients, and each tumor possesses a unique genetic and epigenetic landscape. This inherent biological diversity is a primary driver of variable growth rates and treatment responses.[5]
-
Intra-tumoral Heterogeneity: A single tumor is composed of various cell populations with different molecular characteristics. The process of engrafting and passaging the tumor in mice can lead to the selection and expansion of specific subclones, which may have different sensitivities to this compound.
-
Host-Tumor Interaction: The murine microenvironment, which gradually replaces the human stroma in PDX tumors, can influence tumor growth and drug efficacy.[6]
-
Passage Number: As PDX models are serially passaged in mice, they can undergo genetic and phenotypic changes, potentially altering their growth characteristics and drug sensitivity.[6][7]
-
Technical Variability: Differences in surgical implantation techniques, animal health status, and drug administration can all contribute to experimental variability.
Q3: My IDH1-mutant glioma PDX models show poor engraftment rates. What could be the reason and how can I improve it?
A3: IDH1-mutant gliomas, particularly lower-grade tumors, have been reported to have lower engraftment rates in traditional PDX models compared to their IDH-wildtype counterparts.[8][9] This may be due to their slower growth characteristics. To improve engraftment success:
-
Use of highly immunodeficient mouse strains: Strains like NOD-scid IL2Rgamma(null) (NSG) mice are recommended as they provide a more permissive environment for tumor engraftment.[10]
-
Orthotopic implantation: For brain tumors, implanting the tumor tissue directly into the brain of the mouse (orthotopic model) can provide a more appropriate microenvironment and may improve engraftment and recapitulate the disease more accurately.[1][11][12]
-
Use of fresh tumor tissue: Whenever possible, use fresh, unprocessed tumor tissue for implantation as cryopreservation can affect cell viability.
-
Alternative models: Consider using alternative models like the chick embryo chorioallantoic membrane (CAM) assay, which has shown high engraftment rates for IDH-mutated gliomas.[8][13]
Q4: I am observing acquired resistance to this compound in my long-term PDX studies. What are the potential mechanisms?
A4: Acquired resistance to targeted therapies is a significant clinical challenge that can be modeled in PDX.[14] For IDH1 inhibitors, potential mechanisms of resistance include:
-
Secondary mutations in the IDH1 gene: Mutations at the dimer interface of the IDH1 enzyme can prevent the binding of allosteric inhibitors like this compound.[7][15]
-
Isoform switching: The emergence of mutations in the IDH2 gene can provide an alternative pathway for 2-HG production, rendering the IDH1-specific inhibitor ineffective.[5][14][16]
-
Clonal evolution: The selection and expansion of pre-existing or newly emerged subclones that are not dependent on the IDH1 mutation for their growth and survival.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent initial tumor fragment size. 2. Variation in implantation site or technique. 3. Differences in individual mouse health or response. 4. Intra-tumoral heterogeneity leading to different growth rates. | 1. Standardize the size of the tumor fragments used for implantation. 2. Ensure consistent implantation technique and location (e.g., subcutaneous in the flank, or specific stereotactic coordinates for orthotopic models). 3. Monitor animal health closely and exclude outliers with clear health issues. Increase the number of mice per group to improve statistical power.[4] 4. Characterize the molecular profile of the tumors at the end of the study to check for clonal selection. |
| Inconsistent or lack of response to this compound across different PDX models with the same IDH1 mutation. | 1. Presence of co-occurring mutations that drive resistance. 2. Differences in drug metabolism or bioavailability between individual mice. 3. Epigenetic differences between tumors affecting drug sensitivity. 4. Technical issues with drug formulation or administration. | 1. Perform comprehensive genomic and transcriptomic profiling of the PDX models to identify potential resistance mechanisms. 2. Monitor drug levels in plasma or tumor tissue to ensure adequate exposure. 3. Analyze the epigenetic landscape of the tumors to identify markers of resistance. 4. Verify the stability and concentration of the drug formulation. Ensure consistent administration route and schedule. |
| Tumor regression followed by relapse during continuous treatment with this compound. | 1. Development of acquired resistance. 2. Incomplete inhibition of the target. | 1. Harvest and analyze the relapsed tumors to investigate mechanisms of resistance (e.g., secondary IDH1 mutations, IDH2 mutations).[14][15] 2. Measure 2-HG levels in the tumors to confirm target engagement. Consider dose-escalation studies to determine if a higher concentration of the inhibitor is more effective. |
| Discrepancy between in vitro and in vivo efficacy of this compound. | 1. Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism). 2. Inability of the drug to cross the blood-brain barrier (for orthotopic brain tumor models).[12] 3. Influence of the tumor microenvironment in vivo. | 1. Conduct pharmacokinetic studies to assess the drug's profile in vivo. 2. For brain tumor models, use inhibitors with known blood-brain barrier permeability or consider alternative delivery methods.[17] 3. Compare the effects of the drug on 2D cell cultures versus 3D organoid models derived from the PDX to assess the impact of the microenvironment. |
III. Quantitative Data Summary
Disclaimer: The following tables present representative data from preclinical studies of selective mutant IDH1 inhibitors in PDX models. As specific in vivo efficacy data for this compound was not publicly available at the time of this guide's creation, data from structurally and mechanistically similar compounds (e.g., SYC-435, BAY1436032, DS-1001b) are used for illustrative purposes.
Table 1: In Vitro Potency of Selective Mutant IDH1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| This compound | R132H IDH1 | 13 | - | [1] |
| SYC-435 | R132H IDH1 | <500 | BT142AOA (glioma) | [2] |
| BAY1436032 | R132H IDH1 | 1.9 | U-87 MG-IDH1 R132H | [13] |
| DS-1001b | R132H IDH1 | 1.8 | U-87 MG-IDH1 R132H | [17] |
Table 2: In Vivo Efficacy of Selective Mutant IDH1 Inhibitors in PDX Models
| Compound | PDX Model (Cancer Type) | Dosing Regimen | Outcome | Reference |
| SYC-435 | IC-V0914AOA (Anaplastic Oligoastrocytoma, R132C) | 15 mg/kg, i.p., daily | Significantly prolonged survival in combination with standard therapy (temozolomide + radiation). | [2][18] |
| BAY1436032 | AML-2131 (AML, R132H) | 100 mg/kg, p.o., daily | Reduced blast counts and prolonged survival. | [13] |
| DS-1001b | G001 (Glioblastoma, R132H) | 100 mg/kg, p.o., daily | Significant tumor growth inhibition in both subcutaneous and orthotopic models. | [17] |
IV. Experimental Protocols & Methodologies
A. Protocol for In Vivo Efficacy Study in an Orthotopic Glioma PDX Model
This protocol outlines the key steps for assessing the efficacy of this compound in an orthotopic IDH1-mutant glioma PDX model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Use severely immunodeficient mice, such as NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.[10][19]
-
Tumor Tissue: Use fresh, sterile patient-derived tumor tissue from an IDH1-mutant glioma.
-
Implantation Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Using a Hamilton syringe, slowly inject a single-cell suspension of the tumor cells (typically 1x10⁵ to 5x10⁵ cells in 2-5 µL of sterile PBS) or a small tissue fragment into the brain parenchyma.[1][11][19]
-
Close the incision with sutures or surgical glue.
-
Monitor the animals for recovery and signs of tumor growth (e.g., neurological symptoms, weight loss).
-
2. Treatment Administration:
-
Randomization: Once tumors are established (confirmed by bioluminescence imaging if cells are labeled, or after a set period), randomize mice into treatment and control groups with similar average tumor sizes.
-
Drug Formulation: Prepare this compound in a vehicle solution as recommended by the manufacturer.
-
Dosing: Administer the drug and vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
3. Monitoring and Endpoints:
-
Tumor Growth: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) at regular intervals.
-
Animal Health: Monitor animal body weight and clinical signs of toxicity or tumor burden daily.
-
Endpoints: The primary endpoint is typically overall survival. Secondary endpoints can include tumor growth inhibition and changes in biomarker levels (e.g., 2-HG). Euthanize animals when they reach pre-defined humane endpoints (e.g., significant weight loss, severe neurological symptoms).
4. Data Analysis:
-
Survival Analysis: Use Kaplan-Meier curves and log-rank tests to compare survival between treatment and control groups.
-
Tumor Growth Analysis: Analyze tumor growth curves and calculate tumor growth inhibition (TGI).
B. Protocol for Quantification of 2-Hydroxyglutarate (2-HG) in PDX Tumor Tissue
This protocol describes a common method for measuring 2-HG levels in tumor tissue using liquid chromatography-mass spectrometry (LC-MS).
1. Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the mice and immediately resect the tumors.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
2. Metabolite Extraction:
-
Weigh a small piece of frozen tumor tissue (typically 10-50 mg).
-
Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol) using a bead beater or Dounce homogenizer.[18][19]
-
Include an internal standard (e.g., ¹³C-labeled 2-HG) in the extraction solvent for accurate quantification.
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a chiral column to separate the D- and L-enantiomers of 2-HG.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify 2-HG and the internal standard based on their unique parent and fragment ion masses.
4. Data Analysis:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the tumor samples by comparing their peak areas to the standard curve and normalizing to the internal standard and tissue weight.
V. Mandatory Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study of this compound in a PDX model.
Caption: A logical workflow for troubleshooting sources of variability in drug response in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Allosteric Mutant IDH1 Inhibitors Reveal Mechanisms for IDH1 Mutant and Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing acquired resistance to IDH1 inhibitor therapy by full-exon IDH1 sequencing and structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STEM-28. TISSUE FACTOR PROMOTES THE GLIOMA STEM CELL PHENOTYPE, AND IS SUPPRESSED BY MUTANT IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Featured PDX Models | The Jackson Laboratory [jax.org]
- 11. Establishment of Orthotopic Patient-derived Xenograft Models for Brain Tumors using a Stereotaxic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 13. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Acquired resistance to IDH inhibition through trans or cis dimer-interface mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Potent Blood-Brain Barrier-Permeable Mutant IDH1 Inhibitor Suppresses the Growth of Glioblastoma with IDH1 Mutation in a Patient-Derived Orthotopic Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic anti-tumor efficacy of mutant isocitrate dehydrogenase 1 inhibitor SYC-435 with standard therapy in patient-derived xenograft mouse models of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Generation of glioblastoma patient-derived organoids and mouse brain orthotopic xenografts for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
How to control for metabolic effects of Mutant IDH1-IN-3 vehicle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the metabolic effects of the vehicle used with Mutant IDH1-IN-3.
Disclaimer
The following guidance is based on best practices for controlling for vehicle effects in metabolic studies. The specific vehicle for "this compound" is not publicly disclosed by all suppliers. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common solvent for this class of inhibitors and is assumed for the purpose of this guide. For in vivo studies, formulations often include co-solvents such as polyethylene glycol (PEG) and surfactants like Tween 80. Always consult the manufacturer's specific recommendations for vehicle composition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A1: While the exact vehicle may vary by supplier, small molecule inhibitors like this compound are typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro cell-based assays. It is crucial to use a final DMSO concentration that is non-toxic to the cells and has minimal metabolic impact, generally recommended to be ≤ 0.5% and ideally ≤ 0.1%.[1]
Q2: What are common vehicles for in vivo administration of this compound?
A2: For in vivo studies, a simple DMSO solution is often not suitable due to its potential toxicity at higher concentrations.[2] Common formulations for oral or parenteral administration of poorly soluble compounds like this compound include a combination of solvents and surfactants to improve solubility and bioavailability. A typical vehicle might consist of DMSO, polyethylene glycol (PEG), and Tween 80 in an aqueous solution (e.g., saline).
Q3: Why is a vehicle-only control group essential in my experiments?
A3: The vehicle itself can have biological and metabolic effects.[3][4] A vehicle-only control group, which receives the same volume and concentration of the vehicle as the treatment group but without the inhibitor, is critical to distinguish the metabolic effects of this compound from those of its solvent.[4]
Q4: What are the known metabolic effects of DMSO on cells in culture?
A4: DMSO, even at low concentrations, can induce a range of metabolic alterations in cultured cells. These can include changes in gene expression, cell differentiation, and direct effects on metabolic pathways.[3][5] Studies have shown that DMSO can impact glucose and lipid metabolism, and at higher concentrations, it can cause oxidative stress and reduce metabolic activity.[3][6][7]
Q5: Can the vehicle affect the metabolic outcome in animal studies?
A5: Yes. In vivo vehicles can influence drug absorption, distribution, metabolism, and excretion (ADME).[8] For example, polyethylene glycol (PEG) can affect gastrointestinal motility and has been shown to modulate the activity of metabolic enzymes and transport proteins.[8][9] These effects can alter the metabolic profile of the animal and must be accounted for with a proper vehicle control group.
Troubleshooting Guides
Issue 1: Unexpected Metabolic Profile in Vehicle-Only Control Cells (In Vitro)
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high. | Verify the final concentration of DMSO in your cell culture media. If it exceeds 0.5%, repeat the experiment with a lower concentration. Perform a dose-response experiment with DMSO alone to determine the threshold for metabolic effects in your specific cell line.[6][7] |
| Prolonged exposure to DMSO. | Consider the duration of your experiment. If possible, shorten the incubation time with the vehicle and inhibitor. |
| Cell line is particularly sensitive to DMSO. | Research the literature for your specific cell line's sensitivity to DMSO. If it is known to be sensitive, consider alternative solvents if compatible with the inhibitor's solubility. |
| Contamination of DMSO or media. | Use fresh, high-quality DMSO and cell culture reagents. Ensure proper sterile technique. |
Issue 2: High Variability in Metabolomics Data Between Vehicle-Treated Animals (In Vivo)
| Possible Cause | Troubleshooting Step |
| Inconsistent vehicle preparation. | Ensure the vehicle is prepared fresh for each experiment and is homogenous. Follow a standardized protocol for mixing the components (e.g., DMSO, PEG, Tween 80, saline). |
| Variable administration of the vehicle. | Use precise techniques for oral gavage or injection to ensure each animal receives the correct volume. |
| Underlying physiological differences in animals. | Ensure animals are age- and sex-matched and have been properly acclimatized. Monitor animal health throughout the study. |
| Batch effects in sample analysis. | When analyzing samples using techniques like LC-MS, process all samples from a single experiment in the same batch to minimize analytical variability. Include quality control samples throughout the run.[10][11][12] |
Issue 3: this compound Appears to Have No Metabolic Effect Compared to the Vehicle Control
| Possible Cause | Troubleshooting Step |
| Vehicle effects are masking the inhibitor's effects. | Re-evaluate the vehicle composition and concentration. If possible, use a more inert vehicle or a lower concentration of the current vehicle. |
| Inhibitor is not active. | Confirm the activity of your this compound stock. This can be done by measuring the production of 2-hydroxyglutarate (2-HG) in a mutant IDH1 cell line, which should be inhibited by the compound.[13] |
| Metabolic changes are subtle or occur at a different time point. | Perform a time-course experiment to identify the optimal time to observe metabolic changes. Use highly sensitive metabolomics platforms to detect subtle alterations. |
| The chosen metabolic assay is not appropriate. | Ensure your metabolic assay (e.g., Seahorse, targeted metabolomics) is suitable for detecting the expected changes downstream of IDH1 inhibition. |
Quantitative Data on Vehicle Effects
The metabolic impact of a vehicle is concentration and cell-type dependent. The following table summarizes potential effects of common vehicles.
| Vehicle Component | Common Concentration Range (In Vitro) | Common Concentration Range (In Vivo) | Potential Metabolic Effects |
| DMSO | 0.01% - 0.5% | < 10% in formulation | Altered glucose and lipid metabolism, induction of oxidative stress, changes in gene expression.[3][5][6][7] |
| Polyethylene Glycol (PEG) | Not typically used | 10% - 60% | Can alter intestinal permeability and drug absorption, may impact the activity of metabolic enzymes.[8][14] |
| Tween 80 | < 0.1% | 0.5% - 5% | Can influence drug solubility and bioavailability. High concentrations may have cellular toxicity. |
Experimental Protocols
Protocol 1: In Vitro Vehicle Control for Metabolic Analysis
-
Preparation of Stock Solutions:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare a "vehicle stock" of 100% DMSO.
-
-
Cell Seeding and Treatment:
-
Seed cells at the desired density in multi-well plates and allow them to adhere overnight.
-
Prepare working solutions of this compound and the vehicle control in cell culture media. The final DMSO concentration for all conditions, including the vehicle-only control, must be identical and should not exceed 0.5%.
-
Untreated Control: Cells with media only.
-
Vehicle Control: Cells with media containing the final concentration of DMSO.
-
Treatment Group: Cells with media containing this compound and the final concentration of DMSO.
-
-
Metabolite Extraction:
-
After the desired incubation period, remove the media and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Metabolic Analysis:
-
Analyze the extracted metabolites using techniques such as Seahorse XF analysis (for measuring OCR and ECAR), or LC-MS/GC-MS for global or targeted metabolomics.
-
Normalize the data to cell number or protein concentration.
-
Protocol 2: In Vivo Vehicle Control for Metabolic Studies
-
Vehicle and Drug Preparation:
-
Prepare the in vivo vehicle formulation (e.g., 10% DMSO, 40% PEG400, 5% Tween 80 in saline). Ensure all components are thoroughly mixed to form a homogenous solution.
-
Prepare the this compound formulation by dissolving the compound in the vehicle at the desired concentration.
-
-
Animal Dosing:
-
Randomly assign animals to two groups:
-
Vehicle Control Group: Receives the vehicle formulation.
-
Treatment Group: Receives the this compound formulation.
-
-
Administer the same volume of the respective formulation to each animal via the chosen route (e.g., oral gavage).
-
-
Sample Collection:
-
At the designated time point post-dosing, collect blood and tissues of interest (e.g., tumor, liver).
-
Rapidly process and freeze tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites from plasma and homogenized tissues using appropriate protocols.
-
Analyze the extracts using LC-MS or other suitable platforms.
-
Compare the metabolic profiles of the treatment group to the vehicle control group.
-
Visualizations
Caption: In Vitro Experimental Workflow for Vehicle Control.
Caption: Signaling Pathway and Potential Vehicle Interference.
References
- 1. researchgate.net [researchgate.net]
- 2. The in vitro and in vivo effects of dimethyl sulfoxide on the pituitary secretion of growth hormone and prolactin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4 | Cellular and Molecular Biology [cellmolbiol.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Mutant IDH1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during experiments with Mutant IDH1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, allosteric inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[1] Specifically, it targets IDH1 mutations, such as R132H, with high potency. The primary mechanism of action is the inhibition of the mutant IDH1's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] By reducing the cellular levels of 2-HG, this compound helps to reverse the epigenetic dysregulation and altered gene expression associated with IDH1 mutations in cancers like glioma and acute myeloid leukemia (AML).[2][5][6]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to:
-
Investigate the biological consequences of inhibiting mutant IDH1 activity in cancer cells.
-
Study the role of the oncometabolite 2-HG in tumor progression.
-
Assess the potential of mutant IDH1 inhibition as a therapeutic strategy.[5]
-
Explore its effects on cell differentiation, proliferation, and apoptosis in IDH1-mutant cancer cell lines and patient-derived models.[7][8]
-
Evaluate its potential in combination with other anti-cancer agents.[9]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at room temperature in the continental US, though storage conditions may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations.[1] For creating stock solutions, use an appropriate solvent such as DMSO. Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to compound degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected inhibition of 2-HG production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Ensure the compound has been stored correctly as per the manufacturer's instructions. 2. Prepare fresh stock solutions from the solid compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles. 3. Verify the purity and integrity of your batch of this compound using analytical methods like HPLC if feasible.[10] |
| Incorrect Concentration | 1. Double-check all calculations for preparing stock and working solutions. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. An IC50 of 13 nM has been reported for the R132H IDH1 mutant.[1] |
| Cellular Factors | 1. Confirm the presence of the target IDH1 mutation in your cell line using sequencing or ddPCR.[11] 2. Cell density at the time of treatment can influence drug efficacy. Ensure consistent cell seeding and confluence across experiments. 3. Consider the possibility of acquired resistance, which can occur through mechanisms like isoform switching.[12] |
| Assay Variability | 1. Validate your 2-HG detection method (e.g., LC-MS/MS) for linearity, accuracy, and precision.[13][14] 2. Include appropriate positive and negative controls in every experiment. |
Issue 2: High variability in cell viability or proliferation assays between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of the Inhibitor | 1. If you suspect batch-to-batch variability, it is crucial to qualify each new batch. 2. Perform a side-by-side comparison of the old and new batches in a dose-response experiment. 3. Analyze the purity and concentration of each batch using methods like HPLC or mass spectrometry. 4. If significant differences are observed, contact the supplier for technical support. |
| Inconsistent Experimental Conditions | 1. Standardize all experimental parameters, including cell seeding density, media composition, incubation times, and passage number of cells. 2. Ensure that the solvent concentration (e.g., DMSO) is consistent across all treatment groups and does not exceed a level that affects cell viability. |
| Cell Line Instability | 1. Use cells with a low passage number and regularly check for mycoplasma contamination. 2. Periodically verify the expression of the mutant IDH1 protein in your cell line. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of 2-HG Production in IDH1-Mutant Cells
This protocol outlines a general procedure to assess the efficacy of this compound in reducing 2-HG levels in cultured cells.
-
Cell Seeding: Plate IDH1-mutant cells (e.g., U87MG cells overexpressing IDH1 R132H, or HT1080 fibrosarcoma cells with an endogenous IDH1 mutation) in a multi-well plate at a density that allows for logarithmic growth during the experiment.[15][16] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant and/or cell lysates.
-
2-HG Measurement: Quantify the 2-HG levels using a validated LC-MS/MS method.[13][14]
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate the percentage of 2-HG inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay
This protocol describes how to measure the effect of this compound on cell viability.
-
Cell Seeding: Plate IDH1-mutant cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable method to assess cell viability, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to determine the EC50 value.
Visualizations
Signaling Pathway of Mutant IDH1
Caption: Mechanism of Mutant IDH1 and its inhibition.
Experimental Workflow for Assessing Batch-to-Batch Variability
Caption: Workflow for qualifying new batches of this compound.
Troubleshooting Logic for Inconsistent 2-HG Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant IDH in Gliomas: Role in Cancer and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Wild-type and Mutant IDH1 in Growth, Metabolism and Therapeutics of Glioma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylation Profiling Identifies Stability of Isocitrate Dehydrogenase Mutation Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 16. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mutant IDH1 Inhibitors: AGI-5198 vs. a Novel Class of 3-aryl-4-indolyl-maleimides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two distinct inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), AGI-5198 and a representative compound from the promising 3-aryl-4-indolyl-maleimide class (referred to herein as Mutant IDH1-IN-3 for comparative purposes). This analysis is based on available preclinical data and aims to facilitate informed decisions in the pursuit of novel cancer therapeutics targeting IDH1 mutations.
Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a key role in tumorigenesis by altering cellular metabolism and epigenetics. The development of small molecule inhibitors that selectively target mutant IDH1 has emerged as a promising therapeutic strategy. This guide focuses on a comparative evaluation of AGI-5198, a well-characterized mutant IDH1 inhibitor, and a novel class of potent 3-aryl-4-indolyl-maleimide inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of AGI-5198 and a representative 3-aryl-4-indolyl-maleimide compound.
| Inhibitor | Target | IC50 (µM) | Cell Line |
| AGI-5198 | IDH1 R132H | 0.07[1] | - |
| IDH1 R132C | 0.16[2] | - | |
| This compound (Representative 3-aryl-4-indolyl-maleimide) | IDH1 R132H | Data not available for a specific compound named "this compound". However, compounds from this class (e.g., 7h, 7i, 7k) have shown high inhibitory effects.[2][3] | - |
Table 1: In Vitro Inhibitory Activity. Comparison of the half-maximal inhibitory concentration (IC50) of AGI-5198 and a representative 3-aryl-4-indolyl-maleimide against common IDH1 mutations.
| Inhibitor | Cell Line | Effect |
| AGI-5198 | TS603 glioma cells | Blocks R-2HG production in a dose-dependent manner.[2] |
| U87MG cells expressing IDH1 R132H | Effectively suppresses the production of 2-hydroxyglutaric acid. | |
| This compound (Representative 3-aryl-4-indolyl-maleimide) | U87MG cells expressing IDH1 R132H | Effectively suppress the production of 2-hydroxyglutaric acid.[2][3] |
| TF-1 myeloid leukemia cells | Reversed the differentiation block caused by overexpression of IDH1 R132H.[2][3] |
Table 2: In Vitro Cellular Effects. Summary of the observed effects of the inhibitors on mutant IDH1-expressing cancer cell lines.
| Inhibitor | Model | Dosage | Effect |
| AGI-5198 | R132H-IDH1 glioma xenografts | 450 mg/kg/day | 50-60% growth inhibition over a three-week treatment period.[2] |
| This compound (Representative 3-aryl-4-indolyl-maleimide) | Data not available | - | - |
Table 3: In Vivo Efficacy. Overview of the in vivo anti-tumor activity of AGI-5198. In vivo data for a specific compound named "this compound" is not currently available in the public domain.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: Mutant IDH1 signaling pathway and point of intervention.
The diagram above illustrates the neomorphic activity of mutant IDH1, which converts alpha-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG then inhibits enzymes such as TET and histone demethylases, leading to epigenetic alterations and a block in cellular differentiation. Mutant IDH1 inhibitors, such as AGI-5198 and the 3-aryl-4-indolyl-maleimides, act by directly inhibiting the activity of the mutant enzyme, thereby preventing the production of D-2HG.
Caption: General experimental workflow for evaluating mutant IDH1 inhibitors.
The workflow diagram outlines the typical experimental process for identifying and characterizing mutant IDH1 inhibitors. It begins with in vitro screening and enzymatic assays to determine inhibitory potency, followed by cell-based assays to assess the effects on 2-HG production, cell growth, and differentiation. Promising candidates are then advanced to in vivo studies using animal models, such as tumor xenografts, to evaluate their anti-cancer efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
IDH1 Enzyme Activity Assay (NADPH Depletion Assay)
This assay measures the enzymatic activity of both wild-type and mutant IDH1 by monitoring the consumption of the cofactor NADPH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and the respective IDH1 enzyme (wild-type or mutant).
-
Substrate and Cofactor: Add the substrate (isocitrate for wild-type IDH1 or α-ketoglutarate for mutant IDH1) and the cofactor NADPH to the reaction mixture.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of the test compound (e.g., AGI-5198) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH depletion is proportional to the enzyme activity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular 2-HG Measurement (LC-MS/MS)
This method is used to quantify the levels of the oncometabolite D-2-hydroxyglutarate in cells.
-
Cell Culture and Treatment: Culture mutant IDH1-expressing cells (e.g., U87MG-IDH1 R132H) and treat with the inhibitor at various concentrations for a specified period.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a solvent mixture (e.g., methanol/water).
-
Sample Preparation: Centrifuge the cell extracts to remove debris and prepare the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate the metabolites using a suitable chromatography column and detect and quantify D-2HG based on its specific mass-to-charge ratio.
-
Data Analysis: Normalize the D-2HG levels to the cell number or protein concentration and compare the levels in treated versus untreated cells.
Tumor Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of the inhibitors.
-
Cell Implantation: Subcutaneously or orthotopically inject mutant IDH1-expressing cancer cells (e.g., TS603 glioma cells) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups and administer the inhibitor (e.g., AGI-5198 via oral gavage) or a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
-
Efficacy Evaluation: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
Conclusion
Both AGI-5198 and the novel class of 3-aryl-4-indolyl-maleimides demonstrate potent and selective inhibition of mutant IDH1 in preclinical models. AGI-5198 is a well-established tool compound with demonstrated in vivo efficacy in glioma xenografts. The 3-aryl-4-indolyl-maleimide class of inhibitors shows significant promise with potent in vitro activity, including the ability to reverse the differentiation block in leukemia cells.
Further research, particularly in vivo studies for the 3-aryl-4-indolyl-maleimide compounds, is necessary to fully elucidate their therapeutic potential. This comparative guide provides a foundation for researchers to understand the current landscape of mutant IDH1 inhibitors and to guide future drug discovery and development efforts in this critical area of oncology.
References
- 1. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-aryl-4-indolyl-maleimides as potent mutant isocitrate dehydrogenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
A Comparative Guide to the Specificity of Mutant IDH1 Inhibitors: Mutant IDH1-IN-3 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Mutant IDH1-IN-3 against other prominent IDH1 inhibitors, including Ivosidenib (AG-120), Olutasidenib (FT-2102), and Vorasidenib (AG-881). The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for research and development purposes.
Executive Summary
Isocitrate dehydrogenase 1 (IDH1) mutations are a key therapeutic target in several cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG). The inhibitors discussed in this guide are designed to selectively target these mutant IDH1 enzymes. This guide focuses on a critical aspect of these inhibitors: their specificity for mutant IDH1 over wild-type (WT) IDH1 and other related enzymes. A high degree of specificity is desirable to minimize off-target effects and potential toxicity.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected IDH1 inhibitors against various IDH1 mutations and wild-type IDH1. Lower IC50 values indicate higher potency.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132G IC50 (nM) | IDH1 R132S IC50 (nM) | Wild-Type IDH1 IC50 (nM) | Selectivity for R132H vs. WT |
| This compound | 13[1] | Data not available | Data not available | Data not available | >100,000 | >7692-fold |
| Ivosidenib (AG-120) | 12[2] | 13[2] | 8[2] | 12[2] | 71[3] | ~6-fold |
| Olutasidenib (FT-2102) | 21.2 | 114 | Data not available | Data not available | 22,400[4][5] | ~1057-fold |
| Vorasidenib (AG-881) | 0.04 - 22 | 0.04 - 22 | 0.04 - 22 | 0.04 - 22 | Data not available | Data not available |
Note: The IC50 values presented are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Signaling Pathway and Inhibition Mechanism
Mutations in IDH1, most commonly at the R132 residue, confer a new enzymatic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme converts α-KG to 2-hydroxyglutarate (2-HG). 2-HG acts as an oncometabolite, competitively inhibiting α-KG-dependent dioxygenases, which leads to epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis. IDH1 inhibitors are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and preventing the production of 2-HG.
References
- 1. IDH1 mutations at residue p.R132 (IDH1(R132)) occur frequently in high-grade gliomas but not in other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Mutant IDH1-IN-3 in a Cellular Context: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on methodologies to confirm the cellular target engagement of Mutant IDH1-IN-3. This guide provides a comparative overview of key experimental approaches, detailed protocols, and a summary of alternative inhibitors for robust validation.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma and acute myeloid leukemia. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis.[2]
This compound is a novel inhibitor designed to specifically target these mutated IDH1 enzymes. Validating that this compound effectively engages its intended target within a cellular environment is a critical step in its preclinical development. This guide outlines key experimental strategies to confirm the target engagement of this compound, comparing its performance with established alternative inhibitors.
Key Experimental Approaches for Target Validation
Two primary methodologies are recommended to validate the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA) for direct target binding and the measurement of 2-hydroxyglutarate (2-HG) levels as a functional readout of target inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a drug to its target protein within intact cells. The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability.[3] High-throughput versions of this assay allow for efficient screening and dose-response analysis.[4][5]
dot
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Measurement of 2-Hydroxyglutarate (2-HG) Levels
The primary function of mutant IDH1 is the production of 2-HG. Therefore, a reduction in intracellular 2-HG levels upon treatment with an inhibitor serves as a robust and physiologically relevant downstream marker of target engagement.[6] Various methods are available for 2-HG quantification, including colorimetric, fluorometric, and mass spectrometry-based assays.[7][8][9]
dot
Caption: Inhibition of 2-HG production by this compound.
Comparative Analysis of Mutant IDH1 Inhibitors
To contextualize the performance of this compound, it is essential to compare its activity against other known mutant IDH1 inhibitors.
| Inhibitor | Type | Reported IC50 | Development Stage | Reference |
| Ivosidenib (AG-120) | Allosteric Inhibitor | ~5-15 nM (biochemical) | FDA Approved | [10][11] |
| Olutasidenib | IDH1 Inhibitor | - | FDA Approved | [12] |
| AG-881 (Vorasidenib) | Pan-mutant IDH1/2 Inhibitor | <1 nM (IDH1-R132H) | Clinical Trials | [10][13] |
| BAY1436032 | Allosteric Inhibitor | ~15 nM (biochemical) | Clinical Trials | [10] |
| DS-1001b | mIDH1 Inhibitor | - | Clinical Trials | [10][13] |
| GSK321 | Allosteric Inhibitor | 4.6 nM (R132H) | Preclinical | [11][13] |
| AGI-5198 | Competitive Inhibitor | 70 nM (R132H) | Preclinical | [14][15] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells expressing the mutant IDH1 protein (e.g., HT1080 cells which endogenously express IDH1 R132C, or engineered cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Thermal Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting or a high-throughput method like AlphaLISA or Split Luciferase assay to quantify the amount of soluble mutant IDH1 protein.[5][16]
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
-
2-Hydroxyglutarate (2-HG) Measurement Protocol (Colorimetric/Fluorometric Assay)
-
Cell Culture and Treatment:
-
Seed mutant IDH1-expressing cells in a 96-well plate.
-
Treat the cells with a dose range of this compound, a positive control inhibitor (e.g., Ivosidenib), and a vehicle control for 24-48 hours.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Add the reaction mix containing a specific 2-HG dehydrogenase and a probe. In this reaction, 2-HG is oxidized to α-KG, which leads to the reduction of a probe, generating a colorimetric (absorbance at ~450 nm) or fluorometric (Ex/Em = 535/587 nm) signal.[8]
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of 2-HG in each sample based on a standard curve.
-
Plot the 2-HG concentration against the inhibitor concentration to determine the IC50 value for 2-HG reduction.
-
Conclusion
Validating the target engagement of this compound is a cornerstone of its preclinical characterization. By employing a dual approach of direct binding confirmation with CETSA and functional consequence assessment through 2-HG measurement, researchers can build a robust data package. Comparing the performance of this compound with established inhibitors will provide crucial insights into its potency and potential as a therapeutic agent. The detailed protocols and comparative data presented in this guide offer a solid framework for these essential validation studies.
References
- 1. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. D-2-Hydroxyglutarate (D2HG) Assay Kit sufficient for 200 fluorometric reactions | Sigma-Aldrich [sigmaaldrich.com]
- 10. Novel IDH1 Targeted Glioma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The management of patients with R/R AML who develop resistance to IDH inhibitors | VJHemOnc [vjhemonc.com]
- 13. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: Mutant IDH1-IN-3 vs. Vorasidenib in Targeting IDH1-Mutant Cancers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-supported comparison of two inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1): the preclinical compound Mutant IDH1-IN-3 and the FDA-approved drug Vorasidenib. This comparison focuses on their mechanism of action, biochemical potency, and available preclinical and clinical data to inform research and development decisions.
Mutations in the IDH1 enzyme are a hallmark of several cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, driving tumorigenesis.[1][3] Both this compound and Vorasidenib are designed to inhibit this mutated enzyme, thereby reducing 2-HG levels and impeding cancer progression.
At a Glance: Key Differences
| Feature | This compound | Vorasidenib |
| Target(s) | Selective for Mutant IDH1[5] | Dual inhibitor of Mutant IDH1 and IDH2[2] |
| Development Stage | Preclinical Research Compound | FDA-Approved Drug[6] |
| Mechanism of Action | Allosteric Inhibition[5] | Allosteric Inhibition[7] |
| Reported Potency | IC50 of 13 nM for IDH1 R132H[5] | IC50 of 0.04–22 nM for various IDH1 mutations[2] |
| Brain Penetrance | Not explicitly reported | High brain penetrance[2] |
Quantitative Data Summary
The following tables summarize the available quantitative data for both inhibitors. It is important to note that the data for this compound is limited to in vitro biochemical assays, while Vorasidenib has extensive preclinical and clinical data.
Table 1: In Vitro Potency Against Mutant IDH1
| Inhibitor | Target Mutation | IC50 (nM) | Assay Type | Reference |
| This compound | IDH1 R132H | 13 | Biochemical | [5] |
| Vorasidenib | IDH1 R132H | 0.04 - 22 | Biochemical | [2] |
| IDH1 R132C | 0.04 - 22 | Biochemical | [2] | |
| IDH1 R132L | 0.04 - 22 | Biochemical | [2] | |
| IDH1 R132S | 0.04 - 22 | Biochemical | [2] |
Note: The range for Vorasidenib reflects its activity against multiple IDH1 mutations.
Mechanism of Action and Signaling Pathway
Both this compound and Vorasidenib are allosteric inhibitors that bind to the mutant IDH1 enzyme, preventing the conversion of α-KG to 2-HG.[5][7] The reduction in 2-HG levels is the primary mechanism through which these inhibitors exert their anti-cancer effects. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.[1][3] By lowering 2-HG, these inhibitors aim to restore normal epigenetic regulation and induce differentiation of cancer cells.
Caption: Signaling pathway of wild-type and mutant IDH1 and the point of intervention for inhibitors.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following provides a general methodology for assessing mutant IDH1 inhibitors, based on common practices in the field and information available for similar compounds.
Biochemical Assay for Mutant IDH1 Inhibition (General Protocol):
-
Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a buffer containing the mutant IDH1 enzyme, α-ketoglutarate (substrate), and NADPH (cofactor).
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or Vorasidenib) are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Assay for 2-HG Reduction (General Protocol):
-
Cell Culture: A cell line endogenously expressing a mutant IDH1 (e.g., a glioma cell line with IDH1 R132H) is cultured.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 24-72 hours).
-
Metabolite Extraction: Intracellular metabolites are extracted from the cells.
-
2-HG Measurement: The concentration of 2-HG in the cell extracts is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The reduction in 2-HG levels is correlated with the inhibitor concentration to determine cellular potency.
Experimental Workflow Diagram
The following diagram illustrates a typical preclinical workflow for evaluating a novel mutant IDH1 inhibitor.
Caption: A generalized preclinical workflow for the development of mutant IDH1 inhibitors.
Head-to-Head Analysis
Target Specificity: A key differentiator is that Vorasidenib is a dual inhibitor of both mutant IDH1 and IDH2, while this compound is reported to be selective for mutant IDH1.[2][5] The dual-targeting nature of Vorasidenib could offer a therapeutic advantage in tumors that may harbor mutations in either isoform or develop resistance through isoform switching.
Potency: Both inhibitors demonstrate potent inhibition of the mutant IDH1 enzyme in the low nanomolar range in biochemical assays.[2][5] However, without cellular potency and in vivo efficacy data for this compound, a direct comparison of their overall anti-cancer activity is not possible.
Pharmacological Properties: Vorasidenib has been specifically designed for high brain penetrance, a critical feature for treating gliomas.[2] This property has been validated in preclinical and clinical studies. Information on the blood-brain barrier penetration of this compound is not available, which would be a crucial factor in its potential development for brain cancers.
Clinical Development: Vorasidenib has successfully completed extensive clinical trials and received FDA approval for the treatment of IDH-mutant gliomas.[6] This indicates a well-established safety and efficacy profile in human patients. This compound remains a preclinical research tool with no reported clinical development.
Conclusion
This compound is a potent and selective preclinical inhibitor of mutant IDH1, making it a valuable tool for in vitro research into the biology of IDH1-mutant cancers. Vorasidenib, on the other hand, is a clinically validated, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 with proven efficacy in patients with glioma.
For drug development professionals, Vorasidenib represents the current benchmark for therapies targeting IDH mutations in brain tumors. The development of any new mutant IDH1 inhibitor, such as this compound, would need to demonstrate significant advantages over Vorasidenib, potentially in areas like improved potency against a broader range of mutations, a more favorable safety profile, or efficacy in Vorasidenib-resistant settings. Further preclinical studies, including in vivo efficacy and pharmacokinetic profiling, are necessary to determine the therapeutic potential of this compound.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. The mechanisms of IDH mutations in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ivosidenib Resistance: A Comparative Guide to Next-Generation Mutant IDH1 Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like ivosidenib presents a significant challenge in the treatment of cancers harboring isocitrate dehydrogenase 1 (IDH1) mutations. This guide provides a comparative analysis of a novel inhibitor, Mutant IDH1-IN-3, alongside other emerging alternatives, Olutasidenib (FT-2102) and LY3410738, which have demonstrated efficacy in preclinical models of ivosidenib resistance.
Acquired resistance to ivosidenib, a cornerstone in treating IDH1-mutant malignancies such as acute myeloid leukemia (AML) and cholangiocarcinoma, is frequently driven by secondary mutations in the IDH1 gene, most notably at the S280F and D279N residues. These mutations sterically hinder the binding of ivosidenib to its allosteric site on the mutant IDH1 enzyme, leading to the restoration of oncometabolite (R)-2-hydroxyglutarate (2-HG) production and subsequent disease progression. This guide delves into the efficacy of this compound and other next-generation inhibitors designed to overcome these resistance mechanisms.
Comparative Efficacy of Mutant IDH1 Inhibitors
The following tables summarize the available preclinical data for this compound, Olutasidenib, and LY3410738, offering a side-by-side comparison of their inhibitory activities against both ivosidenib-sensitive and resistant mutant IDH1 variants.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Ivosidenib-Resistant Mutant Target | IC50 (nM) |
| This compound (Compound 1) | IDH1 R132H | 13[1] | Data not available | Data not available |
| Ivosidenib (AG-120) | IDH1 R132H | ~50-220 (cellular 2-HG) | IDH1 R132H/S280F | Ineffective |
| Olutasidenib (FT-2102) | IDH1 R132H | Data not available (specific IC50) | IDH1 R132C/S280F | Active |
| LY3410738 | IDH1 R132H | Potent inhibitor | IDH1 R132H/D279N | Active[2][3] |
Table 2: Cellular Activity in Ivosidenib-Resistant Models
| Compound | Cell Model | Key Findings |
| This compound (Compound 1) | Data not available in ivosidenib-resistant models | Inhibits 2-HG production in cells with IDH1 R132H mutation.[1] |
| Olutasidenib (FT-2102) | Cell lines with second-site resistance mutations | Retains inhibitory activity. |
| LY3410738 | AML cell line with IDH1 R132H/D279N | Inhibited (R)-2-hydroxyglutarate (R-2HG) production and cytokine-independent growth.[2][3] |
| LY3410738 | AML xenograft model from ivosidenib-refractory patient | Demonstrated efficacy.[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for key experiments cited in this guide.
Biochemical Assay for IC50 Determination of Mutant IDH1 Inhibitors
This protocol is adapted from the methodology used to characterize this compound[5].
-
Enzyme and Substrate Preparation : Recombinant human IDH1 R132H is purified. The substrate solution is prepared with α-ketoglutarate (α-KG) and NADPH in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 1 mM DTT).
-
Inhibitor Dilution : The test inhibitor (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the IDH1 R132H enzyme to the substrate solution containing the inhibitor or DMSO control.
-
Detection : The reaction progress is monitored by measuring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis : The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
Cellular 2-Hydroxyglutarate (2-HG) Measurement by Mass Spectrometry
This protocol outlines a general procedure for quantifying the oncometabolite 2-HG in inhibitor-treated cells.
-
Cell Culture and Treatment : Cancer cell lines harboring the relevant IDH1 mutations (e.g., IDH1 R132H or ivosidenib-resistant double mutants) are cultured under standard conditions. Cells are then treated with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 48 hours).
-
Metabolite Extraction : After treatment, the culture medium is removed, and cells are washed with PBS. Metabolites are extracted from the cells using a cold solvent mixture, typically 80% methanol.
-
Sample Preparation : The cell extracts are centrifuged to pellet debris, and the supernatant containing the metabolites is collected and dried under nitrogen.
-
Derivatization (Optional but common for enantiomer separation) : To distinguish between D-2-HG and L-2-HG, samples can be derivatized using a chiral reagent like diacetyl-L-tartaric anhydride (DATAN).[4][6]
-
LC-MS/MS Analysis : The prepared samples are reconstituted in a suitable solvent and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7] The amount of 2-HG is quantified by comparing the peak area to a standard curve generated with known concentrations of 2-HG.
-
Data Normalization : The quantified 2-HG levels are typically normalized to the total protein concentration or cell number in each sample.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the mechanism of ivosidenib resistance, and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. Secondary IDH1 resistance mutations and oncogenic IDH2 mutations cause acquired resistance to ivosidenib in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative analysis of the allosteric binding sites of IDH1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isocitrate dehydrogenase 1 (IDH1) has emerged as a critical therapeutic target in various cancers, including acute myeloid leukemia (AML) and glioma. The discovery of gain-of-function mutations in IDH1, most commonly at the R132 residue, has spurred the development of targeted inhibitors. These inhibitors predominantly bind to an allosteric site at the dimer interface of the enzyme, rather than the active site. This guide provides a comparative analysis of the allosteric binding sites of several key IDH1 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of IDH1 Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of various allosteric IDH1 inhibitors against the mutant IDH1 R132H protein. These values have been compiled from multiple studies and provide a quantitative basis for comparing their potency.
| Inhibitor | Target(s) | IC50 (nM) vs. IDH1 R132H | Kd (nM) vs. IDH1 R132H | Experimental Method(s) | Reference(s) |
| Ivosidenib (AG-120) | mIDH1 | 4.9 - 13 | 488 | Absorbance Assay, ITC | [1][2][3] |
| AGI-5198 | mIDH1 | 70 | N/A | Enzyme Activity Assay | [4] |
| ML309 | mIDH1 | N/A | N/A | Biochemical Assays | [3] |
| GSK864 | mIDH1 | N/A | N/A | Biochemical Assays | [3] |
| BAY-1436032 | mIDH1 | N/A | N/A | Biochemical Assays | [3] |
| Vorasidenib (AG-881) | mIDH1/mIDH2 | N/A | N/A | X-ray Crystallography, IC50 Assay | [5] |
| Sanofi 1 | mIDH1 | 4500 | N/A | Absorbance Assay | [2] |
| Novartis 224 | mIDH1 | N/A | N/A | Biochemical Assays | [3] |
| SYC-435 | mIDH1 | >10000 | N/A | Absorbance Assay | [2] |
N/A: Data not available in the cited sources.
The Allosteric Binding Pocket: A Common Ground with Subtle Differences
Structural studies, primarily through X-ray crystallography, have revealed that allosteric inhibitors of mutant IDH1 bind at the interface of the enzyme's homodimer. This binding site is distinct from the active site where the substrate, α-ketoglutarate (α-KG), and the cofactor, NADPH, bind.[4][6] The binding of these inhibitors induces a conformational change that locks the enzyme in an inactive, open state, thereby preventing the catalytic reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[7][8]
While the general location is conserved, the specific interactions within the allosteric pocket can vary between different inhibitor chemotypes.[9] This plasticity of the allosteric site allows for the binding of structurally diverse molecules.[10] Key residues that are frequently involved in inhibitor binding include those within a dynamic segment of the polypeptide chain.[7] For instance, the crystal structure of Ivosidenib (AG-120) in complex with IDH1 R132H reveals that it sits between the dimer interface, engaging in extensive hydrophobic interactions and forming hydrogen bonds with residues such as Ser280 and Ser277 of one of the monomers.[11] Other inhibitors have been shown to interact with different residues in this region, such as Q277, S278, D279, and V281.[12] This highlights that while the allosteric pocket is a common feature, the precise binding mode and key interactions can differ, offering opportunities for the design of new inhibitors with improved selectivity and potency.
Interestingly, many of these allosteric inhibitors can also bind to wild-type (WT) IDH1, although they do not inhibit its enzymatic activity or do so only weakly.[13] The selectivity for the mutant enzyme is not solely based on binding affinity but is also linked to the differential effects on the enzyme's catalytic cycle.[13]
Experimental Methodologies
The characterization of the allosteric binding sites of IDH1 inhibitors relies on a combination of biophysical and biochemical techniques. Below are detailed protocols for some of the key experiments.
X-ray Crystallography
This technique provides high-resolution structural information of the inhibitor bound to the IDH1 protein.
-
Protein Expression and Purification : Recombinant homodimeric IDH1 R132H is expressed in E. coli and purified.[2]
-
Crystallization :
-
For co-crystallization, the purified IDH1 R132H protein is concentrated and incubated with the inhibitor and NADPH.[10]
-
Crystals are grown using the hanging drop vapor diffusion method at a specific temperature.[10] A typical crystallization condition involves a solution containing PEG, a buffer (e.g., Tris), and a salt (e.g., ammonium sulfate).[10]
-
Cryo-protectants like glycerol are added before flash-freezing the crystals in liquid nitrogen.[10]
-
-
Data Collection and Structure Determination : X-ray diffraction data is collected at a synchrotron source. The structure is then solved and refined to reveal the precise interactions between the inhibitor and the protein.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of inhibitor binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation : The IDH1 protein is placed in the sample cell, and the inhibitor is loaded into the titration syringe. It is crucial that both the protein and inhibitor are in identical, degassed buffer to minimize heats of dilution.[14] A common buffer is 50 mM Tris-HCl, pH 7.5.[2]
-
Titration : The experiment consists of a series of small injections of the inhibitor into the protein solution while the heat change is measured.[14]
-
Data Analysis : The resulting data is fitted to a binding model to extract the thermodynamic parameters.[1] For Ivosidenib binding to IDH1 R132H, ITC experiments were conducted at 25°C with 40 µM of IDH1 in the cell and 200 or 400 µM of the compound in the syringe.[1]
Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to assess the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the inhibitor stabilizes the protein.
-
Assay Setup : The assay is performed in a 96-well plate using a real-time PCR instrument.[2] Each well contains the IDH1 protein (e.g., 2.5 µM), a fluorescent dye (e.g., SYPRO Orange), and the inhibitor at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1][2]
-
Thermal Denaturation : The plate is subjected to a temperature gradient (e.g., 20 to 95 °C), and the fluorescence is monitored.[1][2] As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis : The melting temperature (Tm) is determined from the midpoint of the thermal unfolding curve.[1]
Enzyme Kinetics and Inhibition Assays
These assays are used to determine the inhibitory potency (e.g., IC50) of the compounds.
-
Assay Principle : The activity of mutant IDH1 is typically measured by monitoring the consumption of NADPH at 340 nm.[2]
-
Reaction Conditions : The assay is performed in a microplate format. A typical reaction mixture contains the mutant IDH1 enzyme (e.g., 30 nM IDH1 R132H), its substrate α-ketoglutarate (α-KG), the cofactor NADPH, and MgCl2 in a buffered solution (e.g., 50 mM HEPES, pH 7.4).[2][10]
-
IC50 Determination : To determine the IC50 value, the enzyme is incubated with a range of inhibitor concentrations before initiating the reaction by adding the substrate. The initial reaction rates are measured and plotted against the inhibitor concentration to calculate the IC50.[10] For some assays, the reaction is quenched, and the product (2-HG) is quantified using LC-MS/MS.[10]
Visualizing the Workflow and Binding Site Comparison
The following diagrams illustrate the general workflow for characterizing IDH1 inhibitors and a conceptual comparison of their allosteric binding.
Caption: Workflow for the discovery and characterization of allosteric IDH1 inhibitors.
Caption: Conceptual diagram of different allosteric inhibitors binding to the IDH1 dimer interface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Non-Invasive Measurement of Drug and 2-HG Signals Using 19F and 1H MR Spectroscopy in Brain Tumors Treated with the Mutant IDH1 Inhibitor BAY1436032 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biostructural, biochemical and biophysical studies of mutant IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validating 2-HG Reduction as a Biomarker for Mutant IDH1-IN-3 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxyglutarate (2-HG) reduction as a primary biomarker for the activity of Mutant IDH1-IN-3 and other inhibitors targeting isocitrate dehydrogenase 1 (IDH1) mutations. Experimental data and detailed protocols are presented to support the validation of 2-HG as a robust pharmacodynamic marker in preclinical and clinical research.
Introduction to Mutant IDH1 and the Role of 2-HG
Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent mutation in the IDH1 gene (most commonly at the R132 residue) confers a neomorphic enzymatic activity. This mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]
The accumulation of 2-HG to millimolar concentrations within tumor cells competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation. These changes ultimately block cellular differentiation and promote tumorigenesis. Consequently, the elevated level of 2-HG is a hallmark of IDH1-mutant cancers, making it an ideal biomarker for disease diagnosis and for monitoring the activity of therapeutic interventions.
This compound is a selective, allosteric inhibitor of the mutant IDH1 enzyme. By binding to the mutant protein, it blocks the production of 2-HG, thereby aiming to reverse the oncogenic effects driven by this oncometabolite. The reduction of 2-HG levels in response to treatment with this compound serves as a direct measure of its target engagement and biological activity.
Comparative Efficacy of Mutant IDH1 Inhibitors
The potency of various mutant IDH1 inhibitors can be compared by their ability to reduce 2-HG levels in cellular or in vivo models. The half-maximal inhibitory concentration (IC50) for 2-HG production is a key metric for this comparison.
| Inhibitor | Target(s) | 2-HG Reduction (Cellular IC50/In Vivo % Reduction) | Reference Cell Line/Model |
| This compound | Mutant IDH1 | Data not publicly available, described as a potent inhibitor of 2-HG production. | Preclinical models |
| AGI-5198 | Mutant IDH1 (R132H) | IC50: 0.07 µM | TS603 glioma cells |
| IC50: 0.35-0.7 µM for 2-HG reduction in culture media | JJ012, HT1080, L835 chondrosarcoma cells[2] | ||
| Ivosidenib (AG-120) | Mutant IDH1 | 91.1% reduction in tumor 2-HG | Patients with mIDH1 nonenhancing gliomas[3] |
| 96% reduction of intracellular 2-HG at 0.5 µM | Primary mIDH1 AML patient samples[4] | ||
| Vorasidenib (AG-881) | Mutant IDH1/IDH2 | 92.6% reduction in tumor 2-HG | Patients with mIDH1 nonenhancing gliomas[3] |
| BAY-1436032 | Pan-mutant IDH1 | Effectively reduces R-2HG production and induces myeloid differentiation. | IDH1-mutant AML cells[5] |
Alternative Biomarkers for Mutant IDH1 Inhibitor Activity
While 2-HG is the most direct biomarker, other metabolic changes occur in response to mutant IDH1 inhibition. These can serve as complementary, non-invasive biomarkers, particularly when using magnetic resonance spectroscopy (MRS).
| Biomarker | Method of Detection | Change with mIDH1 Inhibition | Rationale |
| 2-Hydroxyglutarate (2-HG) | LC-MS/MS, MRS | Decrease | Direct product of the mutant IDH1 enzyme. |
| Glutamate (Glu) | MRS | Increase | With mIDH1 inhibition, α-KG is no longer consumed to produce 2-HG, leading to its increased conversion to glutamate.[6][7][8] |
| Glutamate + Glutamine (Glx) | MRS | Increase | Reflects the overall increase in the glutamate pool.[9] |
Experimental Protocols
Quantification of 2-HG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides highly sensitive and specific quantification of 2-HG in biological samples such as cell lysates, plasma, urine, or tumor tissue.
a. Sample Preparation (from cell pellets):
-
Wash cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solution of 80% methanol.
-
Include a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to account for matrix effects and variations in extraction efficiency.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is typically used to achieve good separation.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for 2-HG: Precursor ion (m/z) → Product ion (m/z)
-
MRM Transition for Internal Standard: Precursor ion (m/z) → Product ion (m/z)
-
-
Quantification: Generate a standard curve using known concentrations of 2-HG. The concentration of 2-HG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
In Vivo Measurement of 2-HG by Magnetic Resonance Spectroscopy (MRS)
MRS allows for the non-invasive detection and quantification of metabolites in vivo, making it a valuable tool for longitudinal monitoring of treatment response in preclinical models and clinical studies.
a. Data Acquisition:
-
System: A clinical or preclinical MRI scanner (e.g., 3T or higher) is required.
-
Localization: Use anatomical images (T1-weighted and T2-weighted) to define a volume of interest (VOI) within the tumor.
-
MRS Sequence: A PRESS (Point RESolved Spectroscopy) or MEGA-PRESS sequence is commonly used. The MEGA-PRESS sequence is often preferred for its ability to edit the spectrum and specifically detect the 2-HG signal at 4.02 ppm, which can be obscured by other metabolites in a standard PRESS spectrum.
-
Acquisition Parameters:
-
Echo Time (TE): A long TE (e.g., 97 ms) can improve the detection of the 2.25 ppm signal of 2-HG by reducing interfering signals from macromolecules.
-
Repetition Time (TR): A standard TR of 1500-2000 ms is typically used.
-
b. Data Analysis:
-
Software: Use specialized software such as LCModel to analyze the raw MRS data.
-
Basis Set: A basis set containing the spectral patterns of known brain metabolites, including 2-HG, is used to fit the acquired spectrum.
-
Quantification: The software provides the concentration of each metabolite within the VOI, typically referenced to the unsuppressed water signal or to total creatine. A decrease in the 2-HG peak over time indicates a response to the inhibitor.
Visualizations
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Experimental workflows for 2-HG measurement by LC-MS/MS and in vivo MRS.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Glutamate is a non-invasive metabolic biomarker of IDH1 mutant glioma response to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate Is a Noninvasive Metabolic Biomarker of IDH1-Mutant Glioma Response to Temozolomide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Comparative Off-Target Kinase Inhibition Profile of a Representative Mutant IDH1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of a representative selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, for which "Mutant IDH1-IN-3" serves as a placeholder. The data presented here is synthesized from publicly available information on well-characterized mutant IDH1 inhibitors, such as Ivosidenib (AG-120). This document aims to offer an objective comparison of its performance and the experimental methodologies used for its characterization.
Introduction to Mutant IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a neomorphic mutation, most commonly at the R132 residue. This mutant enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1] Small molecule inhibitors that selectively target mutant IDH1 are a promising therapeutic strategy. A key aspect of their preclinical development is the characterization of their selectivity, including their off-target effects on the human kinome.
Signaling Pathway of Mutant IDH1
Mutations in IDH1 have been shown to activate the AKT-mTOR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival.[2][3] The accumulation of the oncometabolite 2-HG is thought to be a key mediator in the activation of this pathway.[4]
Caption: Mutant IDH1 signaling pathway and point of inhibition.
Selectivity Profile of a Representative Mutant IDH1 Inhibitor
The following table summarizes the inhibitory activity of a representative mutant IDH1 inhibitor against its primary target (mutant IDH1) and its selectivity over the wild-type enzyme and related IDH2 isoforms. The data is based on published information for Ivosidenib (AG-120).[5]
| Target | IC50 (nM) | Selectivity vs. IDH1 R132H |
| IDH1 R132H | 12 | 1x |
| IDH1 R132C | 13 | ~1.1x |
| IDH1 R132G | 8 | 0.67x |
| IDH1 R132L | 13 | ~1.1x |
| IDH1 R132S | 12 | 1x |
| IDH1 Wild-Type | >10,000 | >833x |
| IDH2 Wild-Type | >10,000 | >833x |
| IDH2 R140Q | >10,000 | >833x |
| IDH2 R172K | >10,000 | >833x |
Note: Lower IC50 values indicate higher potency. Selectivity is calculated as (IC50 for off-target) / (IC50 for primary target).
Off-Target Kinase Inhibition Profile
While comprehensive off-target kinase panel data for a specific mutant IDH1 inhibitor is not publicly available in a consolidated format, studies on compounds like Ivosidenib have shown them to be highly selective. For instance, in preclinical studies, Ivosidenib did not show significant inhibition of multiple other dehydrogenases at concentrations up to 100 µM.
For the purpose of this guide, we present a hypothetical off-target kinase screen for "this compound". The results in the table below are illustrative and represent a desirable high-selectivity profile for a targeted inhibitor.
| Kinase Target | % Inhibition at 1 µM |
| ABL1 | < 10% |
| AKT1 | < 5% |
| BRAF | < 5% |
| EGFR | < 10% |
| ERK2 | < 5% |
| JAK2 | < 10% |
| MEK1 | < 5% |
| PI3Kα | < 5% |
| SRC | < 10% |
| VEGFR2 | < 10% |
Experimental Protocols
Mutant IDH1 (R132H) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.
Materials:
-
Purified recombinant IDH1 R132H enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 20 mM MgCl2, 0.01% Tween 20, 1% DMSO
-
Test compound ("this compound")
-
96-well or 384-well plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the purified IDH1 R132H enzyme and NADPH to the wells of the microplate.
-
Add the diluted test compound to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding α-KG to the wells.
-
Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time (typically 60-90 minutes) at 37°C.[6][7]
-
Calculate the initial reaction velocities and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
Off-Target Kinase Profiling: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. It is a widely used method for kinase inhibitor profiling.[8][9]
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Procedure:
-
Kinase Reaction: In a multiwell plate, combine the kinase, its specific substrate, ATP, and the test compound ("this compound") in the appropriate kinase reaction buffer. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[10]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity by the test compound compared to a vehicle control.
Conclusion
The representative mutant IDH1 inhibitor, "this compound," demonstrates high potency and selectivity for the mutant IDH1 enzyme over its wild-type counterpart and related IDH2 isoforms. A desirable off-target profile for such an inhibitor would show minimal activity against a broad panel of kinases, indicating a low potential for off-target related toxicities. The experimental protocols outlined provide standard and robust methods for determining both the on-target potency and the off-target selectivity of novel mutant IDH1 inhibitors. This comprehensive characterization is crucial for the advancement of selective and safe targeted therapies for IDH1-mutated cancers.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]
- 3. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. ADP-Glo™ Kinase Assay [promega.com]
- 10. promega.com [promega.com]
A Comparative Guide to the In Vivo Efficacy of Mutant IDH1-IN-3 Versus Standard of Care in IDH1-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vivo efficacy of the novel selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, Mutant IDH1-IN-3, with the current standard-of-care treatments for cancers harboring IDH1 mutations. This objective analysis is supported by available experimental data to aid in the evaluation of this emerging therapeutic agent.
Introduction to Mutant IDH1 and Therapeutic Targeting
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis. The development of targeted inhibitors against mutant IDH1 represents a promising therapeutic strategy.
This compound, also known as Compound 1, is a selective allosteric inhibitor of the IDH1-R132H mutant with a reported IC50 of 13 nM.[1] This guide evaluates its preclinical performance against established standard-of-care regimens.
Signaling Pathway of Mutant IDH1
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations and a block in cellular differentiation, contributing to cancer development.
Caption: Signaling pathway of wild-type and mutant IDH1.
Comparative In Vivo Efficacy Data
The following tables summarize the available preclinical and clinical in vivo efficacy data for this compound and standard-of-care treatments in various IDH1-mutated cancer models.
Table 1: Acute Myeloid Leukemia (AML)
| Treatment Regimen | Animal Model | Dosing Schedule | Key Efficacy Endpoints | Source |
| This compound | Patient-Derived Xenograft (PDX) | Data not publicly available | Inhibition of 2-HG production demonstrated. Tumor growth inhibition and survival data not specified in publicly available literature. | [1] |
| Ivosidenib + Azacitidine | Phase 3 AGILE study (Human) | Ivosidenib: 500 mg daily; Azacitidine: 75 mg/m² for 7 days every 28-day cycle | Median Overall Survival: 24.0 months. Event-Free Survival at 12 months: 37%. | [2] |
| Azacitidine + Venetoclax | Xenograft models | Azacitidine: 2.14 mg/kg; Venetoclax: 5.7 mg/kg (human-equivalent doses) | Significant tumor growth inhibition compared to either agent alone. | [3][4] |
Table 2: Cholangiocarcinoma
| Treatment Regimen | Animal Model | Dosing Schedule | Key Efficacy Endpoints | Source |
| This compound | Data not available | Data not available | Data not available | N/A |
| Ivosidenib | Phase 3 ClarIDHy trial (Human) | 500 mg daily | Median Overall Survival: 10.3 months. | [5][6] |
| Ivosidenib (Real-world) | Phase 3b ProvIDHe study (Human) | 500 mg daily | Median Progression-Free Survival: 4.7 months; Median Overall Survival: 15.5 months. | [7][8] |
Table 3: Glioma
| Treatment Regimen | Animal Model | Dosing Schedule | Key Efficacy Endpoints | Source |
| This compound | Data not available | Data not available | Data not available | N/A |
| Ivosidenib | Phase 1 study (Human, non-enhancing tumors) | 500 mg daily | Stable disease in 85.7% of patients; reduced tumor growth rate. | [9][10] |
| Vorasidenib | Phase 3 INDIGO trial (Human, grade 2 glioma) | 40 mg daily | Median Progression-Free Survival: 27.7 months. | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
This compound Patient-Derived Xenograft (PDX) Model
-
Animal Model: The specific strain of immunodeficient mice used was not detailed in the publicly available abstract.
-
Tumor Implantation: Patient-derived IDH1-mutant tumor cells were implanted in the animals.
-
Treatment: Details of the formulation, dosage, and administration route for this compound (Compound 1) were not specified in the public abstract of the primary publication.[1]
-
Efficacy Assessment: The primary endpoint reported was the inhibition of 2-HG production. Methods for tumor volume measurement and survival analysis were not detailed in the available information.[1]
Caption: General workflow for a patient-derived xenograft (PDX) study.
Standard of Care: Clinical Trial Methodologies
The in vivo efficacy data for the standard-of-care treatments are derived from well-documented clinical trials. The protocols for these studies are extensive and publicly available on clinical trial registries. Key aspects include:
-
Patient Population: Patients with confirmed IDH1-mutated cancers who meet specific inclusion and exclusion criteria.
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Treatment Arms: Comparison of the investigational drug (e.g., ivosidenib) in combination with or against standard chemotherapy or placebo.
-
Endpoints: Primary endpoints often include overall survival (OS) and progression-free survival (PFS). Secondary endpoints may include overall response rate (ORR), duration of response, and safety.
Discussion and Future Directions
The available data indicates that this compound is a potent and selective inhibitor of mutant IDH1 that demonstrates target engagement in vivo by reducing 2-HG levels.[1] However, a direct and quantitative comparison of its anti-tumor efficacy with standard-of-care treatments is currently limited by the lack of publicly available detailed in vivo studies on tumor growth inhibition and survival for this specific compound.
The standard-of-care regimens, particularly the combinations of ivosidenib with azacitidine in AML, have shown significant survival benefits in large-scale clinical trials.[2] For cholangiocarcinoma and glioma, IDH1 inhibitors like ivosidenib and vorasidenib have demonstrated meaningful clinical activity, improving survival and delaying disease progression.[5][6][10][11]
Further preclinical studies on this compound are warranted to fully characterize its in vivo efficacy profile, including head-to-head comparisons with approved IDH1 inhibitors. These studies should focus on establishing optimal dosing, assessing anti-tumor activity in various IDH1-mutated cancer models, and evaluating its potential for combination therapies. Such data will be critical in determining the potential clinical utility of this compound in the evolving landscape of targeted cancer therapies.
References
- 1. Selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) via disruption of a metal binding network by an allosteric small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Investigating resistance to 5-Azacytidine and Venetoclax in PDX models of MDS/AML [frontiersin.org]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Treatment of IDH-mutant glioma in the INDIGO era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Efficacy and Safety of Novel Mutant IDH1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals advancing novel cancer therapeutics, rigorous validation of long-term effects is paramount. This guide provides a comparative framework for assessing the performance of a novel mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, here conceptualized as "Mutant IDH1-IN-3," against established alternatives such as Ivosidenib and Olutasidenib. The methodologies and data presented herein offer a blueprint for comprehensive preclinical and clinical evaluation.
Mutations in the IDH1 gene represent a significant therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2][3] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[1][2][4] Small molecule inhibitors targeting mutant IDH1 aim to reduce 2-HG levels and restore normal cellular processes.
Comparative Efficacy of Mutant IDH1 Inhibitors
The long-term therapeutic value of a novel mIDH1 inhibitor can be benchmarked against the sustained responses observed with approved drugs like Olutasidenib. The following table summarizes key long-term efficacy data from a pivotal clinical trial of Olutasidenib in relapsed/refractory (R/R) mIDH1 acute myeloid leukemia (AML), providing a reference for evaluating "this compound."
Table 1: Long-Term Efficacy of Olutasidenib in R/R mIDH1 AML (5-Year Follow-Up)
| Efficacy Endpoint | Result | Citation |
| Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | 35% | [5][6][7] |
| Median Duration of CR/CRh | 25.3 months | [5][6] |
| Overall Response Rate (ORR) | 48% | [5][6] |
| Median Duration of Response (DOR) | 15.5 months | [5][6] |
| Median Overall Survival (OS) | 11.5 months | [5][6][7] |
| Median OS in Responders (CR/CRh) | Not Reached | [6] |
Data from the Phase 2 2102-HEM-101 trial (NCT02719574).[5][6]
Comparative Safety and Tolerability
A critical aspect of long-term treatment is the safety profile of the therapeutic agent. The table below outlines the common and serious adverse events associated with Ivosidenib and Olutasidenib, which are crucial comparators for assessing the safety of "this compound."
Table 2: Comparative Safety Profile of Ivosidenib and Olutasidenib
| Adverse Event Profile | Ivosidenib | Olutasidenib | Citations |
| Common Adverse Events (≥20%) | Diarrhea, fatigue, nausea, vomiting, edema, decreased appetite, leukocytosis, arthralgia, abdominal pain, dyspnea, rash | Nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, pyrexia, rash, mucositis, diarrhea, transaminitis | [5][8][9][10][11] |
| Serious Adverse Events of Note | Differentiation Syndrome, QT Prolongation, Guillain-Barré Syndrome, Liver Toxicity | Differentiation Syndrome, Transaminitis, Liver Toxicity | [8][9][12][13] |
| Boxed Warning | Differentiation Syndrome | Differentiation Syndrome | [5][8][9] |
Experimental Protocols for Validation
To ensure rigorous and reproducible validation of a novel mIDH1 inhibitor, standardized experimental protocols are essential. The following methodologies are recommended for key preclinical and clinical assessments.
Biochemical Enzyme Inhibition Assay
Objective: To determine the in vitro potency and selectivity of the test compound against mutant and wild-type IDH1 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human mIDH1 (R132H and R132C isoforms) and wild-type IDH1.
-
Assay Principle: A coupled-enzyme assay can be utilized where the production of NADPH by the reverse reaction of mIDH1 (conversion of α-ketoglutarate to 2-HG) is measured. The NADPH produced is then used by a diaphorase enzyme to reduce a substrate like resazurin to the fluorescent resorufin.
-
Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the mIDH1 enzyme and NADPH, and pre-incubate.
-
Initiate the reaction by adding the substrate, α-ketoglutarate (α-KG).
-
After a defined incubation period, add the diaphorase and resazurin solution.
-
Measure the fluorescence to determine the reaction rate.
-
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the dose-response data to a four-parameter logistic equation.[4][14][15]
Cell-Based 2-HG Production Assay
Objective: To measure the ability of the test compound to inhibit the production of the oncometabolite 2-HG in a cellular context.
Methodology:
-
Cell Lines: Utilize cell lines engineered to express mutant IDH1 (e.g., U87 glioblastoma cells or HT1080 fibrosarcoma cells with endogenous mIDH1).
-
Procedure:
-
Culture the mIDH1-expressing cells in appropriate media.
-
Treat the cells with the test compound at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Collect the cell culture media and/or cell lysates.
-
Measure the concentration of 2-HG using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Determine the IC50 value for the inhibition of 2-HG production in the treated cells.[16][17]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of the test compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) engrafted with a human cancer cell line expressing mutant IDH1.
-
Procedure:
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally or via another appropriate route at predetermined doses and schedules.
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, or at specified time points, collect tumor tissue and plasma.
-
Analyze tumor tissue for 2-HG levels (pharmacodynamics) and assess for markers of differentiation or apoptosis.
-
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups. Correlate the extent of tumor 2-HG reduction with the anti-tumor response.[16][17]
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for understanding the mechanism of action and the validation strategy.
Caption: Mutant IDH1 signaling pathway and point of intervention.
Caption: Workflow for validating a novel mIDH1 inhibitor.
References
- 1. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. What are the side effects of Ivosidenib? [synapse.patsnap.com]
- 13. Ivosidenib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Mutant IDH1-IN-3 Versus Next-Generation IDH1 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mutant IDH1-IN-3 against next-generation IDH1 inhibitors, Ivosidenib and Olutasidenib. This report synthesizes preclinical data to evaluate their biochemical potency, cellular activity, and selectivity, providing a comprehensive resource for informed decision-making in cancer research and drug development.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1] The development of small molecule inhibitors targeting these mutant IDH1 enzymes represents a significant advancement in targeted cancer therapy. This guide focuses on this compound, an allosteric inhibitor, and compares its performance with the FDA-approved, next-generation inhibitors Ivosidenib and Olutasidenib.
Performance Data at a Glance: Biochemical and Cellular Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Ivosidenib, and Olutasidenib against the most common IDH1 mutations, R132H and R132C. Lower IC50 values indicate greater potency.
Table 1: Biochemical Inhibition of Mutant IDH1 Enzymes
| Inhibitor | Target Mutant | IC50 (nM) |
| This compound | IDH1-R132H | 13[3] |
| Ivosidenib (AG-120) | IDH1-R132H | 12[4][5] |
| IDH1-R132C | 13[4][5] | |
| IDH1-R132G | 8[4][5] | |
| IDH1-R132L | 13[4][5] | |
| IDH1-R132S | 12[4][5] | |
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2[1][6] |
| IDH1-R132C | 114[1][6] |
Table 2: Cellular Inhibition of 2-HG Production
| Inhibitor | Cell Line (Mutation) | IC50 (nM) |
| Ivosidenib (AG-120) | HT1080 (IDH1-R132C) | 50-220[7] |
| U87MG (IDH1-R132H) | 40[7] | |
| THP-1 (IDH1-R132H) | 50[7] | |
| Olutasidenib (FT-2102) | Cell lines with R132H, R132L, R132S, R132G, and R132C mutations | 8 - 116[8] |
Understanding the Mechanism: The Mutant IDH1 Pathway
Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG.[1] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, ultimately promoting cancer development.[1] IDH1 inhibitors act by binding to the mutant enzyme and blocking this aberrant activity.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Olutasidenib | Isocitrate Dehydrogenase | Dehydrogenase | TargetMol [targetmol.com]
- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mutant IDH1-IN-3: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Mutant IDH1-IN-3, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with regulations. As a selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), this compound is a valuable tool in cancer research.[1] Proper handling and disposal are critical to minimize environmental impact and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not publicly available, related compounds and general laboratory chemical safety protocols dictate the following minimum PPE requirements:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Disposal Procedures for this compound
The disposal of this compound, like other small molecule inhibitors used in research, should be managed through a certified hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal. Waste containing this compound should be categorized as hazardous chemical waste.
| Waste Stream | Description |
| Solid Waste | Includes unused or expired solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and any lab consumables that have come into direct contact with the solid compound. |
| Liquid Waste | Includes solutions containing this compound, such as stock solutions, experimental media, and the first rinse of any container that held the compound. Note that for highly toxic chemicals, the first three rinses must be collected as hazardous waste. |
| Sharps Waste | Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container. |
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid and Liquid Waste Containers: Use sealable, chemically compatible containers (e.g., glass or high-density polyethylene) with a secure lid.
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "this compound"
-
A list of all chemical constituents in the container, including solvents.
-
The approximate concentration of each constituent.
-
The date the waste was first added to the container.
-
Step 3: Storage of Waste
Store waste containers in a designated, secure area away from incompatible materials. Secondary containment, such as a larger, chemically resistant bin, should be used for liquid waste containers to prevent spills.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Signaling Pathway Context: The Role of Mutant IDH1
Mutant IDH1 plays a significant role in oncogenesis. The wild-type IDH1 enzyme converts isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1, commonly at the R132 residue, lead to a neomorphic activity where the enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). This compound is an inhibitor of this neomorphic activity. The diagram below illustrates this pathway.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mutant IDH1-IN-3
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Mutant IDH1-IN-3, a selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is the foundation of laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates robust protective measures. The following table summarizes the recommended PPE for handling this compound.[2][3][4][5][6]
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times and fully buttoned.[2] It should be laundered professionally and not taken home. |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Required for all procedures.[3] Safety goggles provide a seal around the eyes and are recommended when there is a splash hazard. |
| Face Shield | Wear in addition to safety goggles when handling bulk quantities of the powder or preparing concentrated solutions where splashing is a significant risk.[3][5] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection.[3] Nitrile gloves offer good resistance to a range of chemicals.[2] Gloves should be changed immediately if contaminated, torn, or after extended use. Never wear gloves outside of the laboratory. |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved respirator is recommended when handling the powdered form of the compound to prevent inhalation of fine particles.[5][6] Use in a certified chemical fume hood is the primary engineering control. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills and falling objects.[3][6] |
Operational Plan: From Receipt to Use
Proper handling procedures are essential to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. youthfilter.com [youthfilter.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. research.arizona.edu [research.arizona.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
